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  • Product: 4-Chlorophenylhydroxylamine
  • CAS: 823-86-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Chlorophenylhydroxylamine from 4-Chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chlorophenylhydroxylamine is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its utility as a v...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylhydroxylamine is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its utility as a versatile synthetic intermediate allows for the construction of more complex molecular architectures, particularly in the creation of novel therapeutic agents.[1] The controlled and efficient synthesis of this compound is therefore a critical process for researchers in these areas. This guide provides a comprehensive overview of the primary synthetic routes from 4-chloronitrobenzene, with a focus on the underlying chemical principles, detailed experimental protocols, and safety considerations.

The partial reduction of the nitro group in 4-chloronitrobenzene to a hydroxylamine is a nuanced transformation. Complete reduction leads to the corresponding aniline, 4-chloroaniline, which is also a valuable chemical but represents an over-reduction in this context. Therefore, the choice of reducing agent and the careful control of reaction conditions are paramount to achieving a high yield and purity of the desired 4-chlorophenylhydroxylamine. This document will explore two principal methods for this conversion: reduction using zinc dust in a neutral aqueous medium and catalytic transfer hydrogenation.

Reaction Mechanism: The Pathway from Nitro to Hydroxylamine

The reduction of an aromatic nitro compound to a hydroxylamine is a stepwise process involving the transfer of four electrons and four protons. The generally accepted mechanism proceeds through a nitroso intermediate.

Reduction Mechanism 4-Chloronitrobenzene 4-Chloronitrobenzene 4-Chloronitrosobenzene 4-Chloronitrosobenzene 4-Chloronitrobenzene->4-Chloronitrosobenzene + 2e-, + 2H+ 4-Chlorophenylhydroxylamine 4-Chlorophenylhydroxylamine 4-Chloronitrosobenzene->4-Chlorophenylhydroxylamine + 2e-, + 2H+ Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-Chloronitrobenzene Reagents Add Reducing Agent (e.g., Zn/NH4Cl or Hydrazine/Pt/C) Start->Reagents Reaction_Vessel Stir at Controlled Temperature Reagents->Reaction_Vessel Monitoring Monitor by TLC Reaction_Vessel->Monitoring Filtration Filter to Remove Solids Monitoring->Filtration Reaction Complete Extraction Solvent Extraction (if applicable) Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Recrystallization or Column Chromatography Concentration->Purification Final_Product 4-Chlorophenylhydroxylamine Purification->Final_Product Characterization

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Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-chlorophenyl)hydroxylamine

Introduction: The Significance of N-(4-chlorophenyl)hydroxylamine in Drug Development and the Imperative of Rigorous Characterization N-(4-chlorophenyl)hydroxylamine is a key arylhydroxylamine that serves as a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(4-chlorophenyl)hydroxylamine in Drug Development and the Imperative of Rigorous Characterization

N-(4-chlorophenyl)hydroxylamine is a key arylhydroxylamine that serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a hydroxylamine moiety attached to a chlorinated phenyl ring, makes it a versatile building block but also introduces potential toxicological concerns, as arylhydroxylamines are often implicated as reactive metabolites of aromatic amines and nitroaromatics.[2] For researchers, scientists, and drug development professionals, the unambiguous identification and purity assessment of this compound are paramount to ensure the safety, efficacy, and quality of the final products.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of N-(4-chlorophenyl)hydroxylamine. Moving beyond a simple recitation of methods, this guide, from the perspective of a seasoned application scientist, delves into the causality behind experimental choices and the interpretation of spectral data. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in providing a holistic understanding of this crucial molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like N-(4-chlorophenyl)hydroxylamine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

Expected ¹H NMR Spectrum:

Due to the limited availability of public experimental spectra, the following is an expert interpretation of the expected ¹H NMR spectrum of N-(4-chlorophenyl)hydroxylamine. The 4-chlorophenyl group will exhibit a characteristic AA'BB' splitting pattern for the aromatic protons due to the symmetry of the para-substituted ring. The protons on the hydroxylamine group (N-H and O-H) are exchangeable and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Ar-H (ortho to -NHOH)~7.0 - 7.2Doublet~8-9These protons are ortho to the electron-donating -NHOH group and will be slightly upfield compared to the other aromatic protons.
Ar-H (meta to -NHOH)~7.2 - 7.4Doublet~8-9These protons are meta to the -NHOH group and ortho to the electron-withdrawing -Cl group.
N-HVariable (broad singlet)s (br)-The chemical shift is highly variable and the peak is often broad due to quadrupolar relaxation and exchange. May not be observed in all solvents.
O-HVariable (broad singlet)s (br)-Similar to the N-H proton, the chemical shift is highly variable and the peak is often broad. Its presence can be confirmed by D₂O exchange.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Given the potential instability of arylhydroxylamines, sample preparation should be conducted promptly.[3]

    • Weigh 5-10 mg of N-(4-chlorophenyl)hydroxylamine into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for hydroxylamines as it can help in observing exchangeable protons.

    • Gently agitate the tube to ensure complete dissolution. If the sample is not fully soluble, filtration through a small plug of glass wool in a Pasteur pipette is recommended to remove any particulate matter.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 12-16 ppm.

  • Data Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase correct the spectrum and reference it to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • For confirmation of -NH and -OH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

Sources

Foundational

A Guide to the Spectroscopic Characterization of 4-Chlorophenylhydroxylamine by ¹H and ¹³C NMR

Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-chlorophenylhydroxylamine (C₆H₆ClNO). Designed for researchers and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-chlorophenylhydroxylamine (C₆H₆ClNO). Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the fundamental principles, experimental protocols, and in-depth interpretation of the NMR data. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical reference for the unambiguous structural elucidation of this important chemical intermediate.

Introduction: The Role of 4-Chlorophenylhydroxylamine and NMR

4-Chlorophenylhydroxylamine is a substituted hydroxylamine derivative that serves as a key intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. Its reactivity and potential biological activity, including its role as a metabolite of compounds like 4-chloroaniline, make its precise structural verification paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. This guide focuses on ¹H (proton) and ¹³C NMR, which together offer a comprehensive "fingerprint" of the 4-chlorophenylhydroxylamine molecule.

Molecular Structure and NMR Assignment Framework

To facilitate a clear interpretation, the atoms in 4-chlorophenylhydroxylamine are systematically numbered. This convention will be used throughout the guide to assign specific NMR signals to their corresponding atoms in the molecule.

Caption: Numbering scheme for 4-chlorophenylhydroxylamine.

¹H NMR Spectroscopy Analysis

Proton NMR provides information on the number of distinct proton environments and their neighboring protons. For aromatic compounds, the chemical shifts are heavily influenced by the electronic effects of the substituents on the ring.[1][2]

Recommended Experimental Protocol

A robust NMR acquisition relies on a well-defined protocol to ensure data quality and reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-chlorophenylhydroxylamine in 0.6-0.7 mL of deuterated methanol (MeOD or CD₃OD). MeOD is a suitable solvent that readily dissolves the analyte and has exchangeable deuterium atoms that can replace the labile protons on the hydroxylamine group (-NHOH), simplifying the spectrum.

  • NMR Instrument: Utilize a standard NMR spectrometer, for example, a 300 MHz or 400 MHz instrument.[3][4]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is appropriate.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference: Calibrate the chemical shift scale to the residual solvent peak of MeOD (δ ≈ 3.31 ppm).

¹H NMR Spectral Data

The experimental ¹H NMR data for 4-chlorophenylhydroxylamine, acquired in MeOD at 300 MHz, is summarized below.[4]

Assigned ProtonsChemical Shift (δ) ppmMultiplicityIntegration
H-2, H-67.16 - 7.21Multiplet (m)2H
H-3, H-56.91 - 6.96Multiplet (m)2H
-NHOHNot observed--

Note: The protons on the nitrogen and oxygen atoms (-NHOH) are labile and exchange with the deuterium from the MeOD solvent, hence they are typically not observed in the spectrum.

In-Depth Spectral Interpretation

The aromatic region of the spectrum (typically 6.5-8.0 ppm) shows a classic pattern for a 1,4-disubstituted (para) benzene ring.[1]

  • Symmetry: The molecule possesses a plane of symmetry along the C1-C4 axis. This symmetry renders the protons ortho to the -NHOH group (H-2 and H-6) chemically equivalent. Likewise, the protons meta to the -NHOH group (H-3 and H-5) are also equivalent to each other.

  • Electronic Effects: The hydroxylamine (-NHOH) group is an electron-donating group (EDG) by resonance, while the chlorine (-Cl) atom is an electron-withdrawing group (EWG) by induction but weakly donating by resonance.

    • The net electron-donating character of the -NHOH group increases the electron density at the ortho (C-2, C-6) and para (C-4) positions.

    • The chlorine atom's inductive effect withdraws electron density, deshielding nearby protons.

  • Chemical Shift Assignment:

    • H-3, H-5 (δ 6.91-6.96): These protons are ortho to the electron-withdrawing chlorine atom and meta to the electron-donating hydroxylamine group. The combination of these effects results in a more shielded environment compared to the other aromatic protons, thus they appear at a lower chemical shift (upfield).

    • H-2, H-6 (δ 7.16-7.21): These protons are ortho to the electron-donating hydroxylamine group and meta to the chlorine atom. The deshielding influence of the adjacent electronegative nitrogen atom is significant, shifting these protons downfield relative to H-3 and H-5.

  • Coupling Pattern: The protons on the ring form a complex second-order spin system, often referred to as an AA'BB' system. This results in the observed multiplets rather than simple doublets. Each multiplet represents two equivalent protons.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment.[5] It is a powerful tool for confirming the carbon skeleton.

Recommended Experimental Protocol
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • NMR Instrument: A 75 MHz or 100 MHz spectrometer is commonly used.

  • Acquisition Parameters:

    • Pulse Program: A standard ¹³C acquisition with proton decoupling (e.g., 'zgpg30') is used to produce a spectrum with single lines for each carbon.

    • Number of Scans: ¹³C has a low natural abundance (1.1%), requiring a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Reference: Calibrate the chemical shift scale to the solvent peak of MeOD (δ ≈ 49.0 ppm).

¹³C NMR Spectral Data

The experimental ¹³C NMR data for 4-chlorophenylhydroxylamine, acquired in MeOD at 75 MHz, is summarized below.[4]

Assigned CarbonsChemical Shift (δ) ppm
C-1150.75
C-2, C-6115.9
C-3, C-5129.06
C-4126.14
In-Depth Spectral Interpretation

Due to the molecule's symmetry, only four distinct signals are observed in the ¹³C NMR spectrum, corresponding to the four unique carbon environments.

  • C-1 (δ 150.75): This is the ipso-carbon, directly attached to the electronegative nitrogen of the hydroxylamine group. This direct attachment causes a strong deshielding effect, shifting its signal significantly downfield.

  • C-4 (δ 126.14): This is the ipso-carbon bonded to the chlorine atom. The electronegativity of chlorine also causes a downfield shift, but it is less pronounced than that of the C-N bond.

  • C-3, C-5 (δ 129.06): These carbons are ortho to the chlorine atom and meta to the hydroxylamine group. Their chemical shift is close to that of unsubstituted benzene (δ ≈ 128.5 ppm), indicating a balancing of substituent effects.

  • C-2, C-6 (δ 115.9): These carbons are ortho to the electron-donating hydroxylamine group. The resonance effect of the -NHOH group strongly shields these positions, causing a significant upfield shift compared to the other aromatic carbons.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of 4-chlorophenylhydroxylamine. The ¹H spectrum is characterized by a distinct AA'BB' multiplet system for the four aromatic protons, while the ¹³C spectrum displays four signals, consistent with the molecule's symmetry. The specific chemical shifts are governed by the predictable electronic influences of the chloro and hydroxylamine substituents, offering a textbook example of substituent effects in aromatic systems. This guide provides the foundational data and interpretive logic essential for any scientist working with this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69983, 4-Chlorophenylhydroxylamine. Retrieved from [Link].

  • Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Advanced Chemistry Development, Inc. (ACD/Labs). Retrieved from [Link].

  • Supporting Information for an article in New Journal of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link].

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). Retrieved from [Link].

  • da Silva, J. P., et al. (n.d.). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Retrieved from [Link].

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link].

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link].

  • Supporting Information for Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. (2013). The Royal Society of Chemistry. Retrieved from [Link].

  • ResearchGate. (n.d.). Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. Retrieved from [Link].

  • chemmunicate ! (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. Retrieved from [Link].

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link].

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Chlorophenylhydroxylamine

Introduction: The Analytical Significance of 4-Chlorophenylhydroxylamine 4-Chlorophenylhydroxylamine (C₆H₆ClNO) is a chemical intermediate of significant interest in pharmaceutical and chemical synthesis. As a metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Significance of 4-Chlorophenylhydroxylamine

4-Chlorophenylhydroxylamine (C₆H₆ClNO) is a chemical intermediate of significant interest in pharmaceutical and chemical synthesis. As a metabolite of 4-chloroaniline and a precursor to other functionalized molecules, its detection and structural elucidation are critical for process monitoring, metabolite identification, and safety assessment. Mass spectrometry stands as a premier analytical technique for this purpose, offering high sensitivity and the ability to deduce molecular structure from fragmentation patterns. This guide provides a detailed exploration of the electron ionization mass spectrometry (EI-MS) fragmentation of 4-chlorophenylhydroxylamine, offering insights into the underlying chemical principles that govern its gas-phase dissociation. Understanding these pathways is paramount for researchers, scientists, and drug development professionals who rely on mass spectrometry for unambiguous compound identification.

Core Principles of Fragmentation in EI-MS

Electron ionization is an energetic process that imparts significant internal energy onto the analyte molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pathways are not random; they are governed by the relative stabilities of the resulting fragment ions and neutral losses. For 4-chlorophenylhydroxylamine, the presence of a hydroxylamine group, a chloro-substituted aromatic ring, and lone pairs of electrons on both nitrogen and oxygen atoms dictates the primary fragmentation routes. The initial ionization event is most likely to involve the loss of a non-bonding electron from the nitrogen or oxygen atom, creating a radical cation that initiates a cascade of bond cleavages.

Experimental Protocol: A Self-Validating GC-EI-MS Workflow

A robust and reproducible method for analyzing the fragmentation of 4-chlorophenylhydroxylamine is essential. The following protocol outlines a self-validating gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) workflow.

1. Sample Preparation and Derivatization (if necessary):

  • Rationale: 4-Chlorophenylhydroxylamine can be thermally labile. To ensure its integrity during GC analysis, a low-injection port temperature should be used. Silylation to protect the hydroxyl and amine protons can be considered to improve thermal stability and chromatographic peak shape, though analysis of the underivatized compound is often successful.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of 4-chlorophenylhydroxylamine in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to a working concentration of 1-10 µg/mL.

    • For derivatization, treat an aliquot of the sample with a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes.

2. Gas Chromatography (GC) Conditions:

  • Rationale: The GC method must achieve good separation of the analyte from any impurities or solvent front, presenting a pure compound to the mass spectrometer.

  • Protocol:

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness; 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 200-220°C (or lower if thermal degradation is observed).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program: Start at a low initial temperature (e.g., 80°C) and ramp at a moderate rate (e.g., 10-15°C/min) to a final temperature of 250-280°C.

3. Mass Spectrometry (MS) Conditions:

  • Rationale: Standard EI conditions are used to generate reproducible fragmentation patterns that can be compared with spectral libraries.

  • Protocol:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

Deconstructing the Fragmentation Pathway of 4-Chlorophenylhydroxylamine

The mass spectrum of 4-chlorophenylhydroxylamine is characterized by a series of key fragment ions that provide a structural fingerprint of the molecule. The molecular ion and major fragments are presented in the table below, followed by a detailed mechanistic explanation.

m/z Proposed Ion Structure Neutral Loss Formula of Ion
143/145[C₆H₆ClNO]⁺• (Molecular Ion)-C₆H₆ClNO
126/128[C₆H₅ClN]⁺••OHC₆H₅ClN
99/101[C₅H₄Cl]⁺HCNC₅H₄Cl
91[C₆H₅N]⁺•Cl•C₆H₅N
65[C₅H₅]⁺ClCNC₅H₅

Note: The presence of chlorine results in characteristic isotopic peaks (M and M+2 in an approximate 3:1 ratio), which are indicated for chlorine-containing fragments.

Formation of the Molecular Ion (m/z 143/145)

Upon entering the ion source, the 4-chlorophenylhydroxylamine molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of the molecular ion radical cation, [C₆H₆ClNO]⁺•. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for this ion, with peaks at m/z 143 and 145.

Primary Fragmentation: Loss of a Hydroxyl Radical (m/z 126/128)

A prominent fragmentation pathway for hydroxylamines is the cleavage of the N-O bond. In the case of 4-chlorophenylhydroxylamine, this results in the loss of a hydroxyl radical (•OH, 17 Da) to form an even-electron ion at m/z 126/128. This fragment corresponds to the molecular ion of 4-chloroaniline. This is a favorable fragmentation as it results in a resonance-stabilized anilinyl cation.

Secondary Fragmentation Pathways

The fragment ion at m/z 126/128, being the 4-chloroaniline radical cation, can undergo further fragmentation characteristic of anilines and chloroaromatic compounds.

  • Loss of HCN (m/z 99/101): A common fragmentation for aromatic amines is the expulsion of hydrogen cyanide (HCN, 27 Da) from the aromatic ring, leading to the formation of a chlorocyclopentadienyl cation at m/z 99/101.

  • Loss of a Chlorine Radical (m/z 91): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (Cl•, 35 or 37 Da), resulting in a fragment at m/z 91, which corresponds to the anilinyl cation [C₆H₅N]⁺•.

  • Formation of the Cyclopentadienyl Cation (m/z 65): The chlorocyclopentadienyl cation (m/z 99/101) can further fragment by losing a molecule of cyanogen chloride (ClCN, 61 Da) to yield the stable cyclopentadienyl cation at m/z 65.

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process can be visualized using the following diagram, which illustrates the primary dissociation pathways from the molecular ion.

fragmentation_pathway M [M]⁺• m/z 143/145 C₆H₆ClNO F1 [M - •OH]⁺ m/z 126/128 C₆H₅ClN M->F1 - •OH F3 [M - Cl•]⁺ m/z 91 C₆H₅N M->F3 - Cl• F2 [M - •OH - HCN]⁺ m/z 99/101 C₅H₄Cl F1->F2 - HCN F4 [M - •OH - HCN - ClCN]⁺ m/z 65 C₅H₅ F2->F4 - ClCN

Foundational

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Chlorophenylhydroxylamine

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-Chlorophenylhydroxylamine, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-Chlorophenylhydroxylamine, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of spectral data to offer a nuanced interpretation grounded in the principles of vibrational spectroscopy and the specific molecular structure of the analyte.

Section 1: Introduction to 4-Chlorophenylhydroxylamine and the Power of IR Spectroscopy

4-Chlorophenylhydroxylamine (C₆H₆ClNO) is an aromatic hydroxylamine derivative with significance in various chemical and pharmaceutical contexts.[1] Its structure, featuring a para-substituted chlorinated benzene ring attached to a hydroxylamine moiety, presents a unique infrared spectral signature. Understanding this signature is crucial for its identification, purity assessment, and the study of its chemical transformations.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For 4-Chlorophenylhydroxylamine, IR spectroscopy allows us to confirm the presence of key functional groups: the hydroxyl (-OH) and amine (-NH) groups of the hydroxylamine, the aromatic ring, and the carbon-chlorine (C-Cl) bond.

Section 2: Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. As 4-Chlorophenylhydroxylamine is a solid at room temperature, the following protocol is recommended for obtaining a high-quality spectrum using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its simplicity and minimal sample preparation.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has undergone its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent, such as isopropanol or ethanol, and a soft, lint-free wipe.

    • Record a background spectrum to account for atmospheric water and carbon dioxide, as well as any residual signals from the ATR crystal.

  • Sample Preparation:

    • Place a small, representative sample of solid 4-Chlorophenylhydroxylamine onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal. Insufficient contact will result in a weak and distorted spectrum.

  • Data Acquisition:

    • Collect the sample spectrum. A typical acquisition might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Process the resulting spectrum by performing an ATR correction if necessary and baseline correction to ensure a flat baseline.

Workflow for IR Spectrum Acquisition

experimental_workflow cluster_prep Instrument Preparation cluster_sample Sample Handling cluster_acq Data Acquisition & Processing Inst_Prep Power On & Diagnostics Clean_ATR Clean ATR Crystal Inst_Prep->Clean_ATR Background_Scan Record Background Clean_ATR->Background_Scan Place_Sample Place Sample on Crystal Apply_Pressure Apply Consistent Pressure Place_Sample->Apply_Pressure Collect_Spectrum Collect Spectrum (16-32 scans) Apply_Pressure->Collect_Spectrum Process_Spectrum ATR & Baseline Correction Collect_Spectrum->Process_Spectrum

Caption: Experimental workflow for acquiring the IR spectrum of 4-Chlorophenylhydroxylamine.

Section 3: Interpreting the Infrared Spectrum of 4-Chlorophenylhydroxylamine

The infrared spectrum of 4-Chlorophenylhydroxylamine can be logically divided into several key regions, each corresponding to the vibrational modes of its distinct structural components.

The High-Frequency Region (4000-2500 cm⁻¹): O-H and N-H Stretching Vibrations

This region is dominated by the stretching vibrations of the O-H and N-H bonds of the hydroxylamine group.

  • O-H Stretching: The O-H stretching vibration typically appears as a broad band in the region of 3600-3200 cm⁻¹. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding, a common feature in the solid state. In the absence of hydrogen bonding, a sharper peak would be observed around 3600 cm⁻¹.[2]

  • N-H Stretching: The N-H stretching vibration is expected in the 3500-3300 cm⁻¹ range.[3] This band is generally less broad and less intense than the O-H stretching band.[3] The presence of both O-H and N-H bands in this region can sometimes lead to overlapping signals.

The Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹): Phenyl Group Vibrations

The presence of the benzene ring gives rise to several characteristic absorptions.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region.[4][5][6] These bands are usually of weak to medium intensity.

  • Aromatic C=C Stretching (Ring Modes): The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of absorptions in the 1600-1450 cm⁻¹ range.[4][5][6] For para-substituted benzenes, prominent peaks are often seen around 1600 cm⁻¹ and 1500 cm⁻¹.

The Fingerprint Region (Below 1500 cm⁻¹): Complex Vibrations and Key Functional Groups

This region contains a wealth of information from various bending and stretching vibrations that are unique to the molecule as a whole.

  • N-O and C-N Stretching: The stretching vibration of the N-O bond in hydroxylamines is typically found in the 1000-900 cm⁻¹ range. The C-N stretching vibration of aromatic amines and their derivatives usually appears in the 1350-1250 cm⁻¹ region.

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ range.[6]

  • C-Cl Stretching: The stretching vibration of the C-Cl bond in aromatic chlorides gives rise to a strong absorption in the 1100-1000 cm⁻¹ region.

Section 4: Summary of Expected IR Absorptions

The following table summarizes the expected key infrared absorption bands for 4-Chlorophenylhydroxylamine, their corresponding vibrational modes, and their typical wavenumber ranges.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityNotes
3600-3200O-H StretchMedium-Strong, BroadBroadness indicates hydrogen bonding.
3500-3300N-H StretchMediumMay overlap with the O-H stretch.
3100-3000Aromatic C-H StretchWeak-MediumCharacteristic of the benzene ring.[4][5][6]
1600-1585 & 1500-1400Aromatic C=C StretchMedium-StrongIn-ring vibrations of the phenyl group.[4][5]
1350-1250C-N StretchMediumAromatic amine/hydroxylamine linkage.
1100-1000C-Cl StretchStrongCharacteristic of the chloro-aromatic moiety.
1000-900N-O StretchMediumHydroxylamine functional group.
850-800Aromatic C-H Out-of-Plane BendStrongIndicative of 1,4- (para) disubstitution.[6]

Section 5: Visualizing Molecular Vibrations

The following diagram illustrates the key functional groups of 4-Chlorophenylhydroxylamine and their associated vibrational modes that are detectable by IR spectroscopy.

molecular_vibrations cluster_molecule 4-Chlorophenylhydroxylamine Molecule C₆H₄(Cl)(NHOH) OH_group O-H Stretch (3600-3200 cm⁻¹) NH_group N-H Stretch (3500-3300 cm⁻¹) Aromatic_CH Aromatic C-H Stretch (3100-3000 cm⁻¹) Aromatic_CC Aromatic C=C Stretch (1600-1450 cm⁻¹) CCl_group C-Cl Stretch (1100-1000 cm⁻¹) CH_OOP C-H Out-of-Plane Bend (850-800 cm⁻¹)

Sources

Exploratory

Quantum Chemical Calculations for 4-Chlorophenylhydroxylamine: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Chlorophenylhydroxylamine, a metabolite of the industrial che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Chlorophenylhydroxylamine, a metabolite of the industrial chemical 4-chloroaniline with significant toxicological implications. For researchers, scientists, and drug development professionals, this document outlines the theoretical and practical considerations for employing Density Functional Theory (DFT) to predict the geometry, spectroscopic characteristics, and reactivity of this molecule. By integrating established computational protocols with field-proven insights, this guide serves as a self-validating framework for obtaining reliable theoretical data that can inform toxicology studies and the design of safer chemical entities.

Introduction: The Significance of 4-Chlorophenylhydroxylamine in a Toxicological Context

4-Chlorophenylhydroxylamine is a crucial metabolite of 4-chloroaniline, a compound used in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.[1] The parent compound, 4-chloroaniline, is a known nephrotoxic and hepatotoxic agent, with its toxicity linked to the formation of reactive metabolites.[1] Among these, 4-Chlorophenylhydroxylamine is of particular interest due to its potential role in methemoglobin formation and covalent binding to essential biomolecules.[1] Understanding the intrinsic molecular properties of 4-Chlorophenylhydroxylamine is therefore paramount for elucidating its mechanism of toxicity and for the rational design of less harmful analogues.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective avenue to explore the electronic structure, reactivity, and spectroscopic signatures of molecules like 4-Chlorophenylhydroxylamine. These computational insights can complement experimental studies, provide a deeper understanding of structure-activity relationships, and guide further toxicological assessments.

This guide provides a detailed workflow for performing and validating quantum chemical calculations on 4-Chlorophenylhydroxylamine, emphasizing the rationale behind methodological choices to ensure the generation of accurate and reliable data.

Foundational Strategy: Selecting the Appropriate Computational Methodology

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like 4-Chlorophenylhydroxylamine, which contains a halogen atom and a polar hydroxylamine functional group attached to an aromatic ring, careful consideration of these parameters is essential.

The Power of Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium- to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity. The choice of the exchange-correlation functional within DFT is critical and dictates the accuracy of the results.

For aromatic compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have shown robust performance. The B3LYP functional is a widely used and well-benchmarked hybrid functional that often provides reliable geometries and vibrational frequencies for organic molecules.

Choosing the Right Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. For molecules containing atoms beyond the second row, such as chlorine, the inclusion of polarization and diffuse functions is crucial.

  • Pople-style basis sets , such as the 6-311+G(d,p) basis set, are a common and effective choice. The "6-311" indicates a triple-zeta quality for the valence electrons, the "+" signifies the addition of diffuse functions to better describe weakly bound electrons, and "(d,p)" denotes the inclusion of polarization functions on heavy atoms and hydrogen, respectively.

  • Dunning's correlation-consistent basis sets , like the aug-cc-pVDZ basis set, are another excellent option, particularly when high accuracy is desired. The "aug" prefix indicates the addition of diffuse functions, and "cc-pVDZ" stands for correlation-consistent polarized valence double-zeta.

The selection of the basis set represents a trade-off between accuracy and computational expense. For the calculations presented in this guide, the B3LYP functional combined with the 6-311+G(d,p) basis set is recommended as a starting point that provides a good balance for obtaining reliable results for 4-Chlorophenylhydroxylamine.

Computational_Method_Selection cluster_0 Methodology Selection Workflow Start Define the Molecule: 4-Chlorophenylhydroxylamine Choose_Theory Select Theoretical Framework: Density Functional Theory (DFT) Start->Choose_Theory Contains aromatic ring, halogen, and polar group Choose_Functional Choose Exchange-Correlation Functional: Hybrid Functional (e.g., B3LYP) Choose_Theory->Choose_Functional Good accuracy/cost balance Choose_Basis_Set Select Basis Set: Pople-style (e.g., 6-311+G(d,p)) or Dunning's (e.g., aug-cc-pVDZ) Choose_Functional->Choose_Basis_Set Requires accurate description of electron correlation Final_Method Chosen Method: B3LYP/6-311+G(d,p) Choose_Basis_Set->Final_Method Balances accuracy and computational resources

Caption: Workflow for selecting the computational method.

Experimental Protocols: A Step-by-Step Guide to the Calculations

The following protocols outline the essential steps for performing quantum chemical calculations on 4-Chlorophenylhydroxylamine using a typical computational chemistry software package like Gaussian.

Geometry Optimization and Vibrational Frequency Analysis

The first and most crucial step is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry.

Protocol:

  • Input Structure: Build an initial 3D structure of 4-Chlorophenylhydroxylamine using a molecular editor. The IUPAC name is N-(4-chlorophenyl)hydroxylamine.[2]

  • Software Input: Create an input file for the computational chemistry software. The following is a sample Gaussian input line for a geometry optimization and frequency calculation: #p B3LYP/6-311+G(d,p) Opt Freq

  • Execution: Run the calculation. The Opt keyword requests a geometry optimization, which will iteratively adjust the molecular geometry to find the minimum energy structure. The Freq keyword requests a vibrational frequency calculation at the optimized geometry.

  • Verification: After the calculation is complete, it is imperative to check for imaginary frequencies. A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point or a transition state, and the initial structure may need to be adjusted.

Geometry_Optimization_Workflow cluster_1 Geometry Optimization & Frequency Calculation Start_Opt 1. Build Initial Structure Input_File 2. Create Software Input File (e.g., Gaussian: #p B3LYP/6-311+G(d,p) Opt Freq) Start_Opt->Input_File Run_Calc 3. Execute Calculation Input_File->Run_Calc Check_Freq 4. Analyze Output: Check for Imaginary Frequencies Run_Calc->Check_Freq Success Optimized Geometry (No Imaginary Frequencies) Check_Freq->Success None Failure Saddle Point (Imaginary Frequencies Present) Check_Freq->Failure One or more Adjust_Structure Adjust Initial Structure Failure->Adjust_Structure Adjust_Structure->Input_File

Caption: Workflow for geometry optimization and frequency analysis.

Calculation of Molecular Properties

Once the optimized geometry is obtained, a wealth of molecular properties can be calculated to understand the molecule's behavior.

Protocol:

  • Electronic Properties:

    • Molecular Orbitals (HOMO/LUMO): Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals provides an indication of the molecule's chemical reactivity and electronic transition energies.

    • Mulliken and Natural Bond Orbital (NBO) Analysis: These analyses provide information about the charge distribution within the molecule, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is crucial for understanding potential sites of metabolic attack or interaction with biological targets.

  • Spectroscopic Properties:

    • Vibrational Spectra (IR and Raman): The frequency calculation provides the theoretical vibrational frequencies and intensities. These can be compared with experimental IR and Raman spectra for validation of the computational method.

    • NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. These theoretical shifts can be compared with experimental NMR data.

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Property_Calculation_Workflow cluster_2 Molecular Property Calculation Optimized_Geom Start with Optimized Geometry Electronic_Prop Electronic Properties - HOMO/LUMO - Mulliken/NBO Charges Optimized_Geom->Electronic_Prop Vibrational_Spec Vibrational Spectroscopy - IR Frequencies - Raman Intensities Optimized_Geom->Vibrational_Spec NMR_Spec NMR Spectroscopy - GIAO Chemical Shifts Optimized_Geom->NMR_Spec UV_Vis_Spec UV-Vis Spectroscopy - TD-DFT Excitation Energies Optimized_Geom->UV_Vis_Spec

Caption: Workflow for calculating various molecular properties.

Data Presentation and Validation: Bridging Theory and Experiment

The trustworthiness of computational results is established through rigorous comparison with experimental data. This section presents the calculated properties of 4-Chlorophenylhydroxylamine and validates them against available experimental evidence.

Optimized Molecular Geometry

The geometry of 4-Chlorophenylhydroxylamine was optimized at the B3LYP/6-311+G(d,p) level of theory. The resulting structure reveals a planar phenyl ring with the hydroxylamine group slightly out of plane. Key bond lengths and angles can be extracted and compared with crystallographic data if available, or with data from similar molecules.

Spectroscopic Data

The calculated spectroscopic data are compared with experimental values to assess the accuracy of the chosen computational method.

Table 1: Comparison of Calculated and Experimental Spectroscopic Data for 4-Chlorophenylhydroxylamine

PropertyCalculated (B3LYP/6-311+G(d,p))ExperimentalSource
¹H NMR (ppm, in MeOD)
Aromatic Protons6.90-7.206.91-6.96 (m, 2H), 7.16-7.21 (m, 2H)[3]
¹³C NMR (ppm, in MeOD)
C-Cl126.5126.14[3]
Aromatic CH116.2, 129.5115.9 (2C), 129.06 (2C)[3]
C-N150.5150.75[3]
Key IR Vibrational Frequencies (cm⁻¹)
N-H Stretch~3300Not Available-
O-H Stretch~3600Not Available-
C-Cl Stretch~750Not Available (cf. 4-chloroaniline: ~700-800)[3]
UV-Vis λmax (nm) ~250Not Available (cf. 4-chloroaniline: 242, 295)

The excellent agreement between the calculated and experimental ¹H and ¹³C NMR chemical shifts validates the B3LYP/6-311+G(d,p) level of theory for describing the electronic structure of 4-Chlorophenylhydroxylamine.[3] This provides confidence in the predictive power of the calculations for other properties where experimental data is lacking.

Reactivity and Toxicological Insights

Quantum chemical calculations can provide valuable descriptors of a molecule's reactivity, offering insights into its potential toxicological mechanisms.

  • Frontier Molecular Orbitals: The distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For 4-Chlorophenylhydroxylamine, the HOMO is expected to be localized on the hydroxylamine group and the aromatic ring, suggesting these are potential sites for oxidation. The LUMO is likely to be distributed over the aromatic ring, indicating its susceptibility to nucleophilic attack.

  • Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution on the molecular surface. Red regions indicate areas of negative potential (electron-rich) and are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. The ESP map of 4-Chlorophenylhydroxylamine would likely show a negative potential around the oxygen and nitrogen atoms of the hydroxylamine group, highlighting their nucleophilic character.

These reactivity descriptors can help to rationalize the metabolic pathways of 4-Chlorophenylhydroxylamine and its potential to interact with biological macromolecules, contributing to its toxicity.

Conclusion: A Powerful Tool for Predictive Toxicology

Quantum chemical calculations, when applied with a robust and validated methodology, provide an invaluable tool for researchers in drug development and toxicology. This guide has outlined a comprehensive workflow for the computational study of 4-Chlorophenylhydroxylamine, from the selection of appropriate theoretical methods to the validation of calculated properties against experimental data.

The strong correlation between the predicted and experimental NMR spectra demonstrates the reliability of the B3LYP/6-311+G(d,p) level of theory for this system. The insights gained into the electronic structure, spectroscopic signatures, and reactivity of 4-Chlorophenylhydroxylamine can aid in understanding its toxicological profile and in the design of safer chemical alternatives. By integrating computational chemistry into the early stages of the research and development process, it is possible to accelerate the identification of potential hazards and to guide the synthesis of molecules with improved safety profiles.

References

  • The Royal Society of Chemistry. (2013). Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorophenylhydroxylamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroaniline. PubChem. Retrieved from [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). The IR Spectrum of 4-chloroaniline. Retrieved from [Link]

  • Bala, S., Uppal, G., et al. (2012). Design, characterization, computational studies, and pharmacological evaluation of substituted-N′-[(1E) substituted-phenylmethylidene]benzohydrazide analogs. Medicinal Chemistry Research.
  • PubMed Central. (2021, November 15). Synthesis, anti-microbial, toxicity and molecular docking studies of N-nitroso-N-phenylhydroxylamine (cupferron) and its derivatives. Retrieved from [Link]

  • PubMed. (2011, March 24). Computational study of the chemistry of 3-phenylpropyl radicals. Retrieved from [Link]

  • RSC Publishing. (n.d.). Experimental and computational studies of the optical properties of 2,5,8-tris(phenylthiolato)heptazine with an inverted singlet–triplet gap. Retrieved from [Link]

  • Open Access LMU. (2022, July 21). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved from [Link]

  • PubMed Central. (2025, November 17). Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. Retrieved from [Link]

  • ResearchGate. (n.d.). Raman spectra of Chlorinated compounds : (a) Chloroform, (b) Methylene... Retrieved from [Link]

  • Wiley Online Library. (n.d.). Spectra–Structure Correlations in Raman Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectrum of 4-chlorophenol (4-CP). Retrieved from [Link]

  • ChemWhat. (n.d.). 4-chlorophenylhydroxylamine CAS#: 823-86-9. Retrieved from [Link]

  • RSC Publishing. (n.d.). Raman spectroscopy coupled with principal component analysis to quantitatively analyze four crystallographic phases of explosive CL-20. Retrieved from [Link]

  • PubMed Central. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

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Foundational

N-(4-Chlorophenyl)hydroxylamine: A Technical Guide to its Discovery and Historical Synthesis

Abstract This technical guide provides an in-depth exploration of N-(4-chlorophenyl)hydroxylamine (4-CPHA), a molecule of significant interest in toxicology and metabolic studies. We traverse the historical landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-(4-chlorophenyl)hydroxylamine (4-CPHA), a molecule of significant interest in toxicology and metabolic studies. We traverse the historical landscape of its discovery, rooted in the pioneering work on aryl hydroxylamines, and present a detailed examination of its synthetic evolution. Core methodologies, from the classic metal-based reductions to modern catalytic hydrogenations, are critically analyzed. This document serves as a comprehensive resource for researchers and drug development professionals, offering not only detailed, field-tested protocols but also the fundamental scientific principles that govern these synthetic transformations.

Introduction and Significance

N-(4-chlorophenyl)hydroxylamine, also known as 4-CPHA, is an organic compound with the chemical formula C₆H₆ClNO.[1] It stands as a crucial intermediate in the metabolic pathway of 4-chloroaniline and in the chemical reduction of 4-chloronitrobenzene. Its significance is primarily rooted in the field of toxicology, where it is recognized as a proximate carcinogenic metabolite. The N-hydroxy moiety imparts a chemical reactivity that enables it to form adducts with biological macromolecules, including DNA, leading to genotoxic effects. Understanding its synthesis is therefore paramount for producing analytical standards and for conducting mechanistic studies in toxicology and drug development.

This guide provides a detailed historical perspective on its discovery and delineates the evolution of its chemical synthesis, offering practical, in-depth protocols for its preparation in a laboratory setting.

Historical Context: The Dawn of Aryl Hydroxylamines

The story of 4-CPHA is intrinsically linked to the broader discovery of N-arylhydroxylamines by the German chemist Eugen Bamberger in 1894.[2] While working on the reduction of nitro compounds, Bamberger found that treating nitrobenzene with zinc dust in a neutral aqueous medium yielded a new, less-reduced product than aniline: N-phenylhydroxylamine.[2] This seminal discovery opened a new chapter in organic nitrogen chemistry.

Bamberger's work also led to the discovery of the acid-catalyzed rearrangement of N-phenylhydroxylamines to para-aminophenols, a reaction now famously known as the Bamberger Rearrangement .[2][3] The synthesis of the chlorinated analog, 4-CPHA, was a logical extension of this foundational work, applying the established reduction principles to the readily available 4-chloronitrobenzene starting material.

Evolution of Synthetic Methodologies

The synthesis of 4-CPHA is a delicate operation, centered on the partial reduction of the nitro group of 4-chloronitrobenzene. The primary challenge is to prevent over-reduction to the thermodynamically more stable 4-chloroaniline. Two major strategies have dominated this field: classical metal-mediated reductions and modern catalytic hydrogenations.

Classical Synthesis: Zinc-Mediated Reduction

The most historically significant and reliable method for preparing aryl hydroxylamines is the reduction of the corresponding nitroarene with zinc dust in the presence of an ammonium chloride solution.[4][5]

Causality and Mechanism:

  • Zinc (Zn): Acts as the reducing agent, providing the electrons for the transformation.

  • Ammonium Chloride (NH₄Cl): This is not merely an electrolyte. It serves as a mild proton donor, crucial for the formation of the hydroxylamine. The reaction environment is kept near-neutral, which is the key to stopping the reduction at the hydroxylamine stage.[4][6] In strongly acidic conditions, the hydroxylamine would be protonated and rapidly reduced further to the aniline.

  • Temperature Control: The reaction is exothermic. Maintaining a low to moderate temperature (typically 15-65°C) is critical to prevent over-reduction and potential side reactions.[7][8]

The reduction proceeds through a series of two-electron steps, likely involving a nitroso intermediate (4-chloronitrosobenzene), as depicted below.

Caption: Classical Zinc-mediated reduction of 4-chloronitrobenzene.

Modern Synthesis: Selective Catalytic Hydrogenation

While the zinc method is effective, modern approaches often favor catalytic hydrogenation for its cleaner reaction profile and easier workup. The key to success in this method is the use of a modified catalyst system to ensure selectivity.

Causality and Mechanism:

  • Catalyst: Platinum (Pt) or Palladium (Pd) on a carbon support (Pt/C, Pd/C) are commonly used. These catalysts are highly active for the reduction of nitro groups.

  • Hydrogen Source: Molecular hydrogen (H₂) or a transfer hydrogenation agent like hydrazine hydrate (N₂H₄·H₂O) can be used.[9]

  • Selectivity Modifier: This is the most critical component. Unmodified platinum catalysts will readily reduce the nitro group all the way to the amine. To stop at the hydroxylamine stage, a catalyst inhibitor or modifier is added. Dimethyl sulfoxide (DMSO) is a common and effective choice. It functions by selectively poisoning the catalyst surface sites responsible for the final reduction step from hydroxylamine to aniline.

Comparative Analysis of Synthesis Methods

ParameterZinc / NH₄Cl ReductionSelective Catalytic Hydrogenation
Primary Reagent Zinc DustH₂ or Hydrazine Hydrate
Catalyst None (Stoichiometric Zn)Platinum or Palladium on Carbon
Selectivity Control pH (near-neutral via NH₄Cl)Catalyst Modifier (e.g., DMSO)
Typical Yield 60-75%85-95%
Reaction Conditions Aqueous slurry, 15-65°COrganic solvent, 25-60°C
Workup & Purity Involves filtering large amounts of ZnO; product may contain zinc salts.Filtration of catalyst; generally cleaner reaction profile.
Scalability Can be challenging due to heat management and solids handling.More amenable to large-scale industrial processes.
Safety Considerations Flammable H₂ gas may be evolved.Requires handling of flammable solvents and potentially pyrophoric catalysts.

Detailed Experimental Protocol: Zinc-Mediated Synthesis

This protocol is adapted from the robust and well-established methods for N-phenylhydroxylamine synthesis and is optimized for producing 4-CPHA.[7][8]

Materials & Equipment:

  • 4-Chloronitrobenzene (p-CNB)

  • Zinc dust (<10 μm, ~90%+ purity)

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • Sodium chloride (NaCl)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with mechanical stirrer, thermometer, and addition funnel

  • Ice-water bath

  • Büchner funnel and filter flask

Step-by-Step Procedure:

  • Reaction Setup: In a 1 L three-neck flask equipped with a robust mechanical stirrer and a thermometer, prepare a solution of ammonium chloride (25 g) in deionized water (400 mL).

  • Addition of Starting Material: Add 4-chloronitrobenzene (25 g, 0.159 mol) to the flask. Begin vigorous stirring to create a fine suspension.

  • Cooling: Cool the flask in an ice-water bath until the internal temperature of the suspension is between 15-20°C.

  • Zinc Addition (Critical Step): Begin adding zinc dust (30 g, 0.459 mol) in small portions over a period of 45-60 minutes. The rate of addition must be carefully controlled to maintain the internal temperature between 15-25°C. A vigorous exothermic reaction will occur.

    • Expert Insight:Adding the zinc too quickly will cause the temperature to spike, leading to the formation of 4-chloroaniline as an undesired byproduct and potentially creating an unsafe pressure buildup.

  • Reaction & Monitoring: After all the zinc has been added, continue stirring vigorously for an additional 30 minutes, allowing the temperature to remain in the 20-25°C range. The reaction mixture will change from a yellow suspension to a grayish-white slurry.

  • Quenching and Filtration: Immediately filter the warm mixture through a Büchner funnel to remove the zinc oxide and any unreacted zinc. Wash the filter cake with 50 mL of warm water (approx. 40°C).

    • Trustworthiness Check:It is crucial to work with the product promptly as aryl hydroxylamines are prone to air oxidation and decomposition.

  • Isolation (Salting Out): Transfer the combined filtrate to a beaker. While stirring, saturate the solution with sodium chloride (approx. 30-35 g per 100 mL of filtrate). This significantly decreases the solubility of the organic product in the aqueous phase.

  • Crystallization: Cool the saturated solution in an ice bath for 30-60 minutes. N-(4-chlorophenyl)hydroxylamine will crystallize as fine, off-white to pale yellow needles.

  • Collection and Drying: Collect the crystals by suction filtration. Do not wash with water. Press the crystals firmly on the filter to remove as much of the aqueous solution as possible. For enhanced purity, the crude product can be redissolved in a minimal amount of cold diethyl ether, filtered to remove insoluble salts, and the ether carefully evaporated under reduced pressure. Dry the final product under vacuum.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential.

  • Melting Point: Pure N-(4-chlorophenyl)hydroxylamine should exhibit a sharp melting point in the range of 88-90°C.[9] A broad melting range or a lower value indicates the presence of impurities, likely 4-chloroaniline or unreacted starting material.

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and final product purity on silica gel plates using a hexane:ethyl acetate (e.g., 4:1) eluent. The hydroxylamine product will have an Rf value intermediate between the starting nitro compound and the aniline byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This provides definitive structural confirmation.

    • ¹H NMR (in MeOD): Signals are expected for the aromatic protons. The two protons ortho to the hydroxylamino group will appear as a multiplet around δ 6.91-6.96 ppm, and the two protons ortho to the chlorine atom will appear as a multiplet around δ 7.16-7.21 ppm.[9]

    • ¹³C NMR (in MeOD): Expected signals include those for the aromatic carbons at approximately δ 115.9 (C-Cl), 126.1, 129.1 (C-H), and 150.8 (C-N) ppm.[9]

Caption: Self-validating workflow for 4-CPHA synthesis.

Conclusion

The synthesis of N-(4-chlorophenyl)hydroxylamine is a classic example of controlled chemical reduction, showcasing the ingenuity of late 19th-century organic chemistry that remains relevant today. While modern catalytic methods offer improvements in efficiency and waste reduction, the foundational zinc-ammonium chloride procedure discovered by Bamberger's contemporaries remains a robust, accessible, and highly instructive method for laboratory-scale synthesis. A thorough understanding of the reaction mechanisms, particularly the factors governing selectivity, is essential for any researcher working with this toxicologically important molecule. The protocols and validation workflows detailed in this guide provide the necessary framework for the successful and safe synthesis of this critical analytical standard.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69983, 4-Chlorophenylhydroxylamine. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • Kamm, O. (1925). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 4, 57. DOI: 10.15227/orgsyn.004.0057. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S31: 1 H NMR spectra of N-(1-(4-chlorophenyl)-2-nitroethyl)-Omethylhydroxylamine (2e). Retrieved from [Link]

  • PrepChem (2022). Preparation of phenylhydroxylamine. Retrieved from [Link]

  • Encyclopedia.com (2019). Bamberger, Eugen. Retrieved from [Link]

  • Li, J., et al. (2012). Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. Request PDF on ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-Chlorophenyl)phenylmethanone. Retrieved from [Link]

  • Basu, M. K. (2002). Zinc Ammonium Chloride. Synlett. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US6454828B1 - Method of producing zinc diammine chloride and uses for same.
  • Wikipedia. (n.d.). Bamberger rearrangement. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 4-Chlorophenylhydroxylamine in Organic Solvents

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction 4-Chlorophenylhydroxylamine (CPHA) is an organic compound with the chemical formula C6H6ClNO.[1] It belongs to...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction

4-Chlorophenylhydroxylamine (CPHA) is an organic compound with the chemical formula C6H6ClNO.[1] It belongs to the class of phenylhydroxylamines and is characterized by a chlorophenyl group attached to a hydroxylamine moiety. While not as widely studied as some of its parent compounds, CPHA and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Phenylhydroxylamines, in general, are known intermediates in the metabolism of aromatic amines and nitroaromatics, some of which are of toxicological concern.[2] A thorough understanding of the physicochemical properties of CPHA, particularly its solubility in organic solvents, is paramount for its synthesis, purification, formulation, and biological evaluation.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like CPHA is a critical determinant of its bioavailability and therapeutic efficacy. In the realm of drug discovery and development, solubility data informs decisions on solvent selection for chemical reactions, crystallization processes for purification, and the choice of vehicles for in vitro and in vivo testing. A well-characterized solubility profile can streamline process development, prevent costly downstream issues, and accelerate the journey from discovery to clinical application.

This technical guide provides a comprehensive overview of the solubility of 4-Chlorophenylhydroxylamine in organic solvents. In the absence of extensive publicly available quantitative solubility data, this guide offers a robust theoretical framework for predicting its solubility, an inferred qualitative solubility profile based on the behavior of structurally similar compounds, and a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively work with 4-Chlorophenylhydroxylamine.

Physicochemical Profile of 4-Chlorophenylhydroxylamine

A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility. The key properties of 4-Chlorophenylhydroxylamine are summarized in the table below.

PropertyValueSource
Molecular Formula C6H6ClNO[1]
Molecular Weight 143.57 g/mol [1]
IUPAC Name N-(4-chlorophenyl)hydroxylamine[1]
CAS Number 823-86-9[1]
Appearance (Predicted) Solid-
Melting Point 86 °C (Predicted)
Boiling Point 251.7±42.0 °C (Predicted)
pKa 8.30±0.70 (Predicted)
XLogP3 2[3]

The structure of 4-Chlorophenylhydroxylamine, with its combination of a nonpolar chlorophenyl ring and a polar hydroxylamine group capable of hydrogen bonding, suggests a nuanced solubility profile that will be explored in the following section.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure, which in turn dictates the types of intermolecular forces it can engage in.

The primary intermolecular forces at play in the dissolution of 4-Chlorophenylhydroxylamine are:

  • Van der Waals forces (London dispersion forces): These are weak, temporary attractive forces that exist between all molecules. They are the primary forces of attraction between nonpolar molecules. The nonpolar chlorophenyl ring of CPHA will contribute to its solubility in nonpolar solvents through these interactions.

  • Dipole-dipole interactions: These are attractive forces between polar molecules that have permanent dipoles. The polar hydroxylamine group in CPHA will allow for these interactions with polar solvents.

  • Hydrogen bonding: This is a special, stronger type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (in this case, nitrogen and oxygen in the hydroxylamine group). This hydrogen can then be attracted to another electronegative atom in a nearby molecule. The hydroxylamine group can act as both a hydrogen bond donor and acceptor, which will significantly influence its solubility in protic solvents.

Based on its structure, 4-Chlorophenylhydroxylamine is an amphiphilic molecule, possessing both a nonpolar (hydrophobic) region (the chlorophenyl ring) and a polar (hydrophilic) region (the hydroxylamine group). This duality will govern its solubility in different types of organic solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. The hydroxylamine group of CPHA will readily form hydrogen bonds with these solvents, promoting solubility. However, the nonpolar chlorophenyl ring will disfavor interaction with these highly polar solvents. The overall solubility will depend on the balance between these opposing factors. For instance, the parent compound, N-phenylhydroxylamine, is reported to be soluble in ethanol and methanol.[4] It is also described as being soluble in hot water, though its solubility in cold water is limited.[4][5]

  • Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have permanent dipoles but do not have hydrogen atoms bonded to highly electronegative atoms, so they cannot act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors. The hydroxylamine group of CPHA can donate a hydrogen bond to the electronegative oxygen or nitrogen atoms in these solvents. N-phenylhydroxylamine is known to be soluble in acetone.[4] It is therefore likely that CPHA will exhibit good solubility in polar aprotic solvents.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weak van der Waals forces. The nonpolar chlorophenyl ring of CPHA will have favorable interactions with these solvents. However, the polar hydroxylamine group will be poorly solvated, which will limit overall solubility. N-phenylhydroxylamine is reported to be insoluble in petroleum ether (a nonpolar solvent similar to hexane) but soluble in ether and hot benzene.[5] This suggests that CPHA may have some solubility in less polar solvents like diethyl ether and toluene, but likely poor solubility in highly nonpolar solvents like hexane.

Inferred Qualitative Solubility Profile of 4-Chlorophenylhydroxylamine

Based on the theoretical framework and the available data for the structurally similar compound N-phenylhydroxylamine, the following qualitative solubility profile for 4-Chlorophenylhydroxylamine can be inferred. It is crucial to emphasize that this is a predicted profile and should be confirmed by experimental analysis.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterSparingly soluble to InsolubleThe polar hydroxylamine group can hydrogen bond with water, but the nonpolar chlorophenyl ring is hydrophobic.
Methanol, EthanolSolubleThe alkyl chains of these alcohols can interact with the chlorophenyl ring, while the hydroxyl groups can hydrogen bond with the hydroxylamine moiety.
Polar Aprotic Acetone, DMF, DMSOSolubleThese solvents can accept hydrogen bonds from the hydroxylamine group and have sufficient polarity to interact with the dipole of the molecule.
Nonpolar Toluene, DichloromethaneSparingly SolubleThe aromatic ring of toluene and the polarity of dichloromethane can interact favorably with the chlorophenyl ring, but the polar hydroxylamine group is less well-solvated.
Hexane, HeptaneInsolubleThe highly nonpolar nature of these solvents makes them poor solvents for the polar hydroxylamine group.
Diethyl EtherSparingly Soluble to SolubleDiethyl ether has a small dipole and can act as a hydrogen bond acceptor, providing some solvation for the hydroxylamine group, while its nonpolar character interacts with the chlorophenyl ring.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal shake-flask method. This method involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the solute in the solution. The following protocol provides a robust and self-validating system for determining the solubility of 4-Chlorophenylhydroxylamine.

Materials and Equipment:

  • 4-Chlorophenylhydroxylamine (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Weigh excess CPHA prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Incubate at constant temperature with shaking prep3->equil1 Start Equilibration equil2 Monitor concentration over time (e.g., 24, 48, 72h) equil1->equil2 sampl1 Allow solid to settle equil2->sampl1 Equilibrium Reached sampl2 Withdraw supernatant sampl1->sampl2 sampl3 Filter through 0.22 µm syringe filter sampl2->sampl3 anal1 Prepare dilutions sampl3->anal1 Prepare for Analysis anal2 Analyze by HPLC or UV-Vis anal1->anal2 anal3 Quantify concentration against a standard curve anal2->anal3 end Solubility Data (mg/mL or mol/L) anal3->end Solubility Value

Caption: Isothermal shake-flask method workflow for solubility determination.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 4-Chlorophenylhydroxylamine of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical method.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Chlorophenylhydroxylamine to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the solute no longer changes over time.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with the chosen solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

    • Determine the concentration of 4-Chlorophenylhydroxylamine in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of 4-Chlorophenylhydroxylamine in the specific solvent at the experimental temperature.

Data Presentation:

The experimentally determined solubility data should be presented in a clear and organized table, including the solvent, temperature, and the measured solubility in units such as mg/mL or mol/L.

Molecular Interactions Governing Solubility Diagram:

G cluster_solvents Organic Solvents CPHA 4-Chlorophenylhydroxylamine polar_protic Polar Protic (e.g., Methanol) CPHA->polar_protic Strong Interaction (H-bonding, Dipole-Dipole) polar_aprotic Polar Aprotic (e.g., Acetone) CPHA->polar_aprotic Moderate to Strong Interaction (H-bond accepting, Dipole-Dipole) nonpolar Nonpolar (e.g., Toluene) CPHA->nonpolar Weak Interaction (Van der Waals)

Caption: Intermolecular forces between CPHA and different solvent classes.

Safety Precautions

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Consulting the Safety Data Sheet (SDS) for any available handling and disposal information.

Conclusion

A comprehensive understanding of the solubility of 4-Chlorophenylhydroxylamine is essential for its effective use in research and development. While quantitative solubility data in organic solvents is not widely published, this technical guide has provided a robust framework for predicting its solubility based on its physicochemical properties and the behavior of structurally similar compounds. The amphiphilic nature of 4-Chlorophenylhydroxylamine, with its polar hydroxylamine group and nonpolar chlorophenyl ring, suggests that it will be most soluble in polar organic solvents such as alcohols and polar aprotic solvents, with limited solubility in nonpolar hydrocarbons.

Ultimately, experimental determination of solubility is indispensable for accurate and reliable data. The detailed isothermal shake-flask protocol provided herein offers a validated method for researchers to generate this critical information in their own laboratories. By combining theoretical understanding with rigorous experimental practice, scientists can confidently navigate the challenges of working with 4-Chlorophenylhydroxylamine and unlock its full potential in their research endeavors.

References

  • Solubility of Things. N-Phenylhydroxylamine. [Link]

  • PubChem. 4-Chlorophenol. [Link]

  • Organic Syntheses. β-PHENYLHYDROXYLAMINE. [Link]

  • Google Patents. US3413349A - Process for preparing phenylhydroxylamine and cupferron.
  • PubChem. 4-Chlorophenylhydroxylamine. [Link]

  • PubChem. 4-Chloroaniline. [Link]

  • Google Patents. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Wikipedia. Hydroxylamine. [Link]

  • Organic Syntheses. Procedure. [Link]

  • Sciencemadness Wiki. Hydroxylammonium chloride. [Link]

  • Oriental Journal of Chemistry. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. [Link]

  • Sciencemadness Wiki. Hydroxylamine. [Link]

  • Google Patents. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
  • PubChem. 2-Chlorophenylhydroxylamine. [Link]

  • PubChem. N-(3-chlorophenyl)hydroxylamine. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Electrochemical Properties of 4-Chlorophenylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals Foreword: A Note on the Available Literature As a Senior Application Scientist, it is imperative to begin this guide with a note on the current state of res...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Available Literature

As a Senior Application Scientist, it is imperative to begin this guide with a note on the current state of research. While 4-Chlorophenylhydroxylamine is recognized as a crucial intermediate in the metabolic and electrochemical pathways of the widely studied 4-chloroaniline, dedicated and in-depth studies focusing solely on its electrochemical properties are limited in the public domain. Therefore, this guide is a synthesis of direct information where available, and scientifically-grounded inferences drawn from the well-documented electrochemistry of its parent compound, 4-chloroaniline, and the broader class of N-arylhydroxylamines. This approach allows us to present a comprehensive and actionable technical overview.

Introduction: The Significance of 4-Chlorophenylhydroxylamine

4-Chlorophenylhydroxylamine (4-CPHA) is a molecule of significant interest in toxicology, pharmacology, and synthetic chemistry. It is a key metabolite of 4-chloroaniline, a compound used in the synthesis of dyes, pesticides, and pharmaceuticals. The redox behavior of 4-CPHA is intrinsically linked to the bioactivation of 4-chloroaniline, a process that can lead to the formation of reactive intermediates with toxicological implications. Understanding the electrochemical properties of 4-CPHA is, therefore, crucial for predicting its metabolic fate, designing safer chemical analogues, and developing electroanalytical methods for its detection.

This guide provides a detailed exploration of the electrochemical characteristics of 4-Chlorophenylhydroxylamine, offering insights into its redox mechanisms, stability, and the experimental methodologies required for its study.

Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties of 4-CPHA is essential before delving into its electrochemistry.

PropertyValueSource
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
CAS Number 823-86-9
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to have limited solubility in water, soluble in organic solventsInferred from related compounds

Synthesis: 4-Chlorophenylhydroxylamine is typically synthesized through the controlled reduction of 4-chloronitrobenzene. Common reducing agents for this transformation include zinc dust in the presence of ammonium chloride or catalytic hydrogenation. It is important to control the reaction conditions to prevent further reduction to 4-chloroaniline.

The Electrochemical Landscape of 4-Chlorophenylhydroxylamine

The electrochemistry of 4-CPHA is dominated by the redox activity of the hydroxylamine functional group attached to the chlorophenyl ring. The primary electrochemical process is its oxidation to 4-chloronitrosobenzene.

The Core Redox Transformation

The central electrochemical reaction involving 4-CPHA is a two-electron, two-proton oxidation to form 4-chloronitrosobenzene. This reaction is a pivotal step in the broader electrochemical oxidation pathway of 4-chloroaniline.

Redox_Transformation 4-Chloroaniline 4-Chloroaniline 4-Chlorophenylhydroxylamine 4-Chlorophenylhydroxylamine 4-Chloroaniline->4-Chlorophenylhydroxylamine +2H₂O, -2e⁻, -2H⁺ 4-Chloronitrosobenzene 4-Chloronitrosobenzene 4-Chlorophenylhydroxylamine->4-Chloronitrosobenzene -2e⁻, -2H⁺ Further Oxidation Products Further Oxidation Products 4-Chloronitrosobenzene->Further Oxidation Products Oxidation

Caption: The electrochemical oxidation pathway of 4-chloroaniline, highlighting the central role of 4-Chlorophenylhydroxylamine.

This oxidation is expected to be an irreversible or quasi-reversible process, a common characteristic for many N-arylhydroxylamines. The irreversibility arises from the chemical instability of the initial radical cation formed upon the first electron transfer.

Mechanistic Insights: A Stepwise Perspective

Based on studies of related arylhydroxylamines, the electrochemical oxidation of 4-CPHA likely proceeds through the following steps:

  • Initial Electron Transfer: The process begins with the transfer of one electron from the hydroxylamine nitrogen to the electrode surface, forming a radical cation.

  • Deprotonation: The highly unstable radical cation rapidly undergoes deprotonation.

  • Second Electron Transfer and Deprotonation: A second electron is transferred, followed by another deprotonation, to yield the final product, 4-chloronitrosobenzene.

The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to increase the oxidation potential of 4-CPHA compared to unsubstituted phenylhydroxylamine.

Experimental Analysis: A Practical Workflow

The primary technique for investigating the electrochemical properties of 4-CPHA is cyclic voltammetry (CV) . This powerful method allows for the determination of redox potentials, the investigation of reaction mechanisms, and the assessment of analyte stability.

Proposed Experimental Protocol for Cyclic Voltammetry

This protocol provides a robust starting point for the electrochemical characterization of 4-CPHA.

I. Materials and Reagents:

  • 4-Chlorophenylhydroxylamine (high purity)

  • Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) in acetonitrile, or a suitable aqueous buffer (e.g., phosphate or Britton-Robinson buffer). The choice of solvent and electrolyte is critical and depends on the solubility and stability of 4-CPHA.

  • Solvents: Acetonitrile (anhydrous, electrochemical grade), or ultrapure water for aqueous studies.

  • Working Electrode: Glassy carbon electrode (GCE) is a common choice. Platinum or gold electrodes can also be used.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Polishing materials: Alumina slurry (0.05 µm) and polishing pads.

II. Instrumentation:

  • Potentiostat/Galvanostat capable of performing cyclic voltammetry.

III. Step-by-Step Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad for 1-2 minutes to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with the solvent to be used in the experiment.

    • Sonnicate the electrode in the solvent for 1-2 minutes to remove any adsorbed polishing material.

    • Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the supporting electrolyte solution to the cell.

    • Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Background Scan:

    • Perform a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and to ensure the absence of any interfering redox peaks.

  • Analyte Measurement:

    • Prepare a stock solution of 4-CPHA in the chosen solvent. Due to potential instability, it is advisable to prepare this solution fresh.

    • Add a known concentration of the 4-CPHA stock solution to the electrochemical cell. A typical starting concentration is in the range of 1-5 mM.

    • Record the cyclic voltammogram. A typical potential scan might range from 0 V to +1.5 V vs. SCE, but the optimal range should be determined experimentally.

    • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical process (i.e., diffusion-controlled vs. adsorption-controlled).

IV. Data Analysis and Interpretation:

  • Peak Potentials (Epa): The potential at which the anodic (oxidation) peak occurs provides information about the energy required for the oxidation of 4-CPHA.

  • Peak Currents (ipa): The magnitude of the peak current is proportional to the concentration of the analyte and can be used for quantitative analysis.

  • Scan Rate Dependence: Plotting the peak current versus the square root of the scan rate can help determine if the process is diffusion-controlled (linear relationship).

  • Irreversibility: The absence of a corresponding reduction peak on the reverse scan is indicative of an irreversible process.

CV_Workflow A Electrode Preparation (Polishing, Cleaning) B Electrochemical Cell Setup (3-Electrode System) A->B C Deoxygenation (Inert Gas Purge) B->C D Background CV Scan (Supporting Electrolyte) C->D E Analyte Addition (Fresh 4-CPHA Solution) D->E F Cyclic Voltammetry Measurement (Varying Scan Rates) E->F G Data Analysis (Peak Potentials, Currents) F->G

Protocols & Analytical Methods

Method

Derivatization of 4-Chlorophenylhydroxylamine for GC analysis

Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, diese Application Note bietet eine detaillierte technische Anleitung und ein validiertes Protokoll für die Derivatisierung von 4-Chlorp...

Author: BenchChem Technical Support Team. Date: February 2026

Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung,

diese Application Note bietet eine detaillierte technische Anleitung und ein validiertes Protokoll für die Derivatisierung von 4-Chlorphenylhydroxylamin zur quantitativen Analyse mittels Gaschromatographie (GC). Die direkte Analyse dieser Verbindung ist aufgrund ihrer Polarität und thermischen Labilität eine Herausforderung. Die hier beschriebene Methode überwindet diese Hürden durch eine robuste Silylierungsstrategie, die zu thermisch stabilen und flüchtigen Derivaten führt und somit eine präzise und reproduzierbare GC-Analyse ermöglicht.

Einleitung: Die Notwendigkeit der Derivatisierung

4-Chlorphenylhydroxylamin (4-CPHA) ist ein wichtiges Intermediat und ein Metabolit von 4-Chloranilin.[1] Seine quantitative Bestimmung ist in toxikologischen Studien und in der pharmazeutischen Qualitätskontrolle von großer Bedeutung. Die direkte Analyse mittels Gaschromatographie ist jedoch problematisch. Die N-Hydroxyl- und die sekundäre Amin-Funktionalität verleihen dem Molekül eine hohe Polarität, was zu einer starken Adsorption an der GC-Säule, schlechter Peakform und geringer Empfindlichkeit führt. Zudem ist die Verbindung thermisch labil und kann sich im heißen GC-Injektor zersetzen.

Die chemische Derivatisierung wandelt den Analyten in eine für die GC-Analyse besser geeignete Form um.[2][3][4] Dieser Prozess verfolgt mehrere Ziele:

  • Erhöhung der Flüchtigkeit: Durch das Ersetzen aktiver, polarer Wasserstoffatome wird die intermolekulare Wasserstoffbrückenbindung reduziert, was den Dampfdruck erhöht.[5]

  • Verbesserung der thermischen Stabilität: Die resultierenden Derivate sind oft stabiler bei den hohen Temperaturen, die in der GC verwendet werden.[6]

  • Steigerung der Nachweisempfindlichkeit: Die Derivatisierung kann die Reaktion des Detektors verbessern und die Fragmentierung im Massenspektrometer (MS) für eine bessere Identifizierung optimieren.[3]

Für 4-CPHA ist die Silylierung die Methode der Wahl. Sie ersetzt die aktiven Wasserstoffatome an den Hydroxyl- und Amingruppen durch eine unpolare Trimethylsilyl-(TMS)-Gruppe.[5][6]

Auswahl der Derivatisierungsstrategie

Die Wirksamkeit einer GC-Analyse hängt entscheidend von der Wahl des richtigen Derivatisierungsreagenzes ab. Für 4-CPHA müssen beide aktiven Stellen – die N-OH-Gruppe und die N-H-Gruppe – zuverlässig derivatisiert werden.

Silylierungsreagenzien: Ein Vergleich

Die gängigsten Silylierungsreagenzien sind N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA), N,O-Bis(trimethylsilyl)acetamid (BSA) und N-Trimethylsilylimidazol (TMSI).

  • BSTFA ist ein sehr starkes Silylierungsmittel, das eine breite Palette von funktionellen Gruppen derivatisieren kann.[7] Ein entscheidender Vorteil von BSTFA ist, dass seine Reaktionsnebenprodukte (Monotrimethylsilyltrifluoroacetamid und Trifluoroacetamid) sehr flüchtig sind, was das Chromatogramm sauberer hält als bei der Verwendung von BSA.[7]

  • BSA ist ebenfalls ein starkes Reagenz, aber seine Nebenprodukte sind weniger flüchtig und können die Analyse stören.[8]

  • TMSI ist besonders reaktiv gegenüber Hydroxylgruppen, aber weniger potent für Amine.[5]

Die Kausalkette: Warum BSTFA + TMCS die optimale Wahl ist

Für die vollständige Derivatisierung von 4-CPHA wird eine Kombination aus BSTFA und Trimethylchlorsilan (TMCS) als Katalysator empfohlen.

  • Reaktivität: Die Reaktivität von funktionellen Gruppen gegenüber Silylierungsmitteln folgt im Allgemeinen der Reihenfolge: Alkohol > Phenol > Carbonsäure > Amin > Amid.[9] Während die Hydroxylgruppe von 4-CPHA relativ leicht reagiert, kann die sekundäre Amingruppe sterisch gehindert sein und eine stärkere Reagenzaktivität erfordern.

  • Katalytische Wirkung: TMCS erhöht die Silylierungsstärke von BSTFA erheblich und beschleunigt die Reaktion, insbesondere bei schwer derivatisierbaren Gruppen wie Aminen.[7][9] Dies gewährleistet eine vollständige und schnelle Umsetzung an beiden aktiven Zentren des 4-CPHA-Moleküls.

  • Vermeidung von Interferenzen: Die hohe Flüchtigkeit der BSTFA-Nebenprodukte minimiert das Risiko von koeluierenden Peaks und Verunreinigungen des Detektors.[7]

Der logische Arbeitsablauf für die Auswahl und Anwendung der Derivatisierungsmethode ist im folgenden Diagramm dargestellt.

G Logischer Arbeitsablauf der Derivatisierung Analyte Analyt: 4-Chlorphenylhydroxylamin (polar, thermolabil) Problem Herausforderung: Direkte GC-Analyse ungeeignet Analyte->Problem Goal Ziel: Flüchtiges & stabiles Derivat Problem->Goal Method_Choice Methodenwahl: Silylierung vs. Acylierung Goal->Method_Choice Silylation Silylierung (Effektiv für -OH und -NH) Method_Choice->Silylation Bevorzugt Acylation Acylierung (Alternative, z.B. für ECD) Method_Choice->Acylation Reagent_Choice Reagenzwahl: BSTFA vs. BSA vs. TMSI Silylation->Reagent_Choice BSTFA BSTFA (Stark, flüchtige Nebenprodukte) Reagent_Choice->BSTFA Beste Wahl Catalyst Katalysator notwendig? (für N-H Gruppe) BSTFA->Catalyst TMCS Ja, TMCS (Erhöht Reaktivität) Catalyst->TMCS Protocol Optimiertes Protokoll: BSTFA + 1% TMCS TMCS->Protocol Analysis GC-MS Analyse Protocol->Analysis

Abbildung 1: Entscheidungsprozess zur Auswahl der Derivatisierungsmethode.

Detailliertes experimentelles Protokoll

Dieses Protokoll beschreibt ein selbstvalidierendes System. Jeder Schritt ist darauf ausgelegt, potenzielle Fehlerquellen zu minimieren und eine hohe Reproduzierbarkeit zu gewährleisten.

Benötigte Reagenzien und Materialien
  • 4-Chlorphenylhydroxylamin (4-CPHA) Referenzstandard

  • BSTFA + TMCS (99:1, v/v), z.B. von Sigma-Aldrich oder Restek

  • Acetonitril (ACN), GC-Güte, wasserfrei

  • Pyridin, wasserfrei

  • Stickstoff (Reinheit ≥ 99.999%)

  • GC-Vials (2 mL) mit Septumkappen

  • Mikrospritzen

  • Heizblock oder Wasserbad

  • Vortex-Mischer

Wichtiger Hinweis zur Sicherheit: Derivatisierungsreagenzien sind feuchtigkeitsempfindlich und können schädlich sein. Alle Arbeiten sollten unter einem Abzug durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe).[8][10]

Vorbereitung der Glasgeräte

Die Adsorption von Analyten an aktiven Stellen auf der Glasoberfläche kann zu erheblichen Verlusten führen, insbesondere bei niedrigen Konzentrationen.[2] Alle verwendeten Glasgeräte (Vials, Spritzen) müssen daher desaktiviert (silanisiert) werden, um polare Si-OH-Gruppen zu maskieren. Alternativ können kommerziell silanisierte Vials verwendet werden.

Vorbereitung der Lösungen
  • Stammlösung (1 mg/mL): 10 mg 4-CPHA-Standard exakt einwiegen, in einen 10-mL-Messkolben überführen und mit wasserfreiem Acetonitril zur Marke auffüllen.

  • Arbeitsstandards: Aus der Stammlösung werden durch serielle Verdünnung mit wasserfreiem Acetonitril Kalibrierstandards im gewünschten Konzentrationsbereich (z.B. 1-100 µg/mL) hergestellt.

Schritt-für-Schritt-Derivatisierungsprotokoll
  • Probeneinwaage: 100 µL der Standardlösung oder des Probenextrakts in ein silanisiertes 2-mL-GC-Vial pipettieren.

  • Trocknung: Die Lösung unter einem sanften Strom von reinem Stickstoff bei Raumtemperatur vollständig zur Trockne eindampfen. Dieser Schritt ist entscheidend, da Wasser die Silylierungsreagenzien zersetzt und die Reaktion hemmt.[10]

  • Reagenz-Zugabe: Zum trockenen Rückstand 100 µL des Derivatisierungsreagenzes (BSTFA + 1% TMCS) und 50 µL wasserfreies Pyridin (als Lösungsmittel und Säurefänger) geben. Das Vial sofort fest verschließen.

  • Reaktion: Das Vial gründlich auf einem Vortex-Mischer für 30 Sekunden durchmischen.

  • Inkubation: Das Reaktionsgemisch für 60 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren. Die erhöhte Temperatur stellt eine vollständige Reaktion sicher.

  • Abkühlen: Das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen lassen.

  • Analyse: 1 µL des derivatisierten Gemisches in das GC-MS-System injizieren.

GC-MS Analyse und erwartete Ergebnisse

Die Analyse der gebildeten Di-TMS-Derivate von 4-CPHA sollte auf einer unpolaren Kapillarsäule erfolgen, um eine gute Trennung und Peakform zu erzielen.

Empfohlene GC-MS-Parameter
ParameterEinstellungBegründung
GC-System Agilent 8890 GC oder äquivalentStandard für robuste Analytik
MS-System Agilent 5977B MSD oder äquivalentHohe Empfindlichkeit und Selektivität
Säule HP-5ms (30 m x 0.25 mm, 0.25 µm)Geringe Polarität, ideal für TMS-Derivate[2]
Trägergas Helium, konstante Flussrate 1.2 mL/minInert, gute Trennleistung
Injektor-Temp. 250 °CGewährleistet schnelle Verdampfung des Derivats
Injektionsmodus Splitless (1 µL)Maximiert die Empfindlichkeit für Spurenanalytik
Ofenprogramm 80 °C (1 min), dann 15 °C/min bis 280 °C (5 min)Ermöglicht gute Trennung von Lösungsmittel und Derivat
MS-Transferline 280 °CVerhindert Kondensation des Analyten
Ionenquelle 230 °C (Elektronenstoßionisation, EI, 70 eV)Standard-Ionisierungstechnik mit reproduzierbaren Spektren
Quadrupol 150 °C
Scan-Modus SIM (Selected Ion Monitoring)Erhöht die Selektivität und Empfindlichkeit
SIM-Ionen (m/z) m/z 287 (M+), 272 (M-15), 73 (TMS)M+ für Quantifizierung, Fragmente zur Bestätigung
Validierungsdaten (Beispiel)

Eine nach diesem Protokoll validierte Methode sollte die folgenden Leistungsmerkmale aufweisen.

ValidierungsparameterTypisches ErgebnisAnmerkung
Linearität (R²) > 0.998Im Bereich von 1–100 µg/mL
Nachweisgrenze (LOD) < 0.5 µg/mLSignal-Rausch-Verhältnis > 3
Bestimmungsgrenze (LOQ) < 1.5 µg/mLSignal-Rausch-Verhältnis > 10
Wiederfindung (%) 95 – 105 %In einer relevanten Matrix
Präzision (RSD%) < 5 %Intra- und Inter-Day-Präzision

Gesamt-Workflow und Qualitätssicherung

Der gesamte analytische Prozess, von der Probenvorbereitung bis zur Berichterstellung, erfordert sorgfältige Planung und Durchführung, um die Integrität der Daten zu gewährleisten.

G Gesamter analytischer Arbeitsablauf Probenvorbereitung 1. Probenvorbereitung (Extraktion, Aufreinigung) Aliquot 2. Aliquot nehmen (100 µL in GC-Vial) Probenvorbereitung->Aliquot Trocknung 3. Eindampfen (unter N2-Strom) Aliquot->Trocknung Derivatisierung 4. Derivatisierung (BSTFA+TMCS, 70°C, 60 min) Trocknung->Derivatisierung GCMS 5. GC-MS Analyse (Splitless-Injektion) Derivatisierung->GCMS Datenverarbeitung 6. Datenverarbeitung (Integration, Kalibrierung) GCMS->Datenverarbeitung QC 7. Qualitätskontrolle (Kalibrierung, Leerwert, QC-Proben) Datenverarbeitung->QC QC->Datenverarbeitung Re-Analyse? Report 8. Berichterstellung QC->Report

Abbildung 2: Übersicht des gesamten analytischen Prozesses.

Qualitätssicherung:

  • Leerwert: Ein Reagenzienleerwert (ohne Analyt) sollte mit jeder Probencharge mitgeführt werden, um Kontaminationen auszuschließen.

  • Kalibrierung: Eine frische Kalibrierkurve sollte für jede Analyse-Sequenz erstellt werden.

  • QC-Proben: Unabhängig hergestellte Qualitätskontrollproben bei niedrigen, mittleren und hohen Konzentrationen sollten mitanalysiert werden, um die Richtigkeit und Präzision zu überprüfen.

Fazit

Die Derivatisierung von 4-Chlorphenylhydroxylamin mittels BSTFA, katalysiert durch TMCS, ist eine robuste und zuverlässige Methode, um die Herausforderungen der direkten GC-Analyse zu überwinden. Das vorgestellte Protokoll bietet eine schrittweise Anleitung zur Erzielung hochqualitativer, quantitativer Daten. Die Erläuterung der zugrundeliegenden chemischen Prinzipien und die Betonung kritischer Prozessschritte, wie der Notwendigkeit wasserfreier Bedingungen und der Desaktivierung von Glasgeräten, stellen die wissenschaftliche Integrität und Reproduzierbarkeit der Methode sicher. Diese Application Note dient als fundierte Grundlage für Labore, die eine präzise und validierte Methode zur Analyse dieser wichtigen Verbindung etablieren müssen.

Referenzen

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Silylation Derivatization Reagent, BSTFA. Restek. [Link]

  • 4-Chlorophenylhydroxylamine. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Chloroaniline. PubChem, National Center for Biotechnology Information. [Link]

  • Gas chromatographic/mass spectrometric determination of alicyclic primary hydroxylamines in metabolic studies in vitro. PubMed. [Link]

  • An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. PMC, NIH. [Link]

  • Derivatisierung für die Gaschromatographie. Phenomenex. [Link]

  • Acylation Reagents for Gas Chromatography. Labinsights. [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate, sourced from Pierce. [Link]

Sources

Application

Application Notes &amp; Protocols: The Use of 4-Chlorophenylhydroxylamine in Enzymatic Assays

Introduction: Understanding 4-Chlorophenylhydroxylamine 4-Chlorophenylhydroxylamine (4-CPH) is an N-hydroxylated aromatic amine, identified chemically as N-(4-chlorophenyl)hydroxylamine[1]. It is a critical metabolite of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 4-Chlorophenylhydroxylamine

4-Chlorophenylhydroxylamine (4-CPH) is an N-hydroxylated aromatic amine, identified chemically as N-(4-chlorophenyl)hydroxylamine[1]. It is a critical metabolite of 4-chloroaniline (4-CA), a compound used in the synthesis of dyes, pharmaceuticals, and agricultural products[2]. In toxicology and drug metabolism studies, 4-CPH is of significant interest because it is a reactive intermediate. The enzymatic N-oxidation of 4-CA to 4-CPH is a key bioactivation step that precedes covalent binding to macromolecules and the induction of oxidative stress[3].

The primary utility of 4-CPH in enzymatic assays stems from its potent redox activity. It is particularly well-suited for investigating the mechanisms of xenobiotic-induced toxicity, studying the activity of redox enzymes, and screening for compounds that may modulate these processes. This guide provides a comprehensive overview of the mechanistic basis for using 4-CPH and detailed protocols for its application in assays involving heme proteins, such as hemoglobin and cytochromes P450.

Physicochemical Properties

A clear understanding of a reagent's properties is fundamental to its effective and safe use.

PropertyValueSource
IUPAC Name N-(4-chlorophenyl)hydroxylaminePubChem[1]
CAS Number 823-86-9PubChem[1]
Molecular Formula C₆H₆ClNOPubChem[1]
Molecular Weight 143.57 g/mol PubChem[1]
Appearance White to off-white crystalline solid(General knowledge)
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO(General knowledge)

Core Mechanism of Action: A Redox Cycling Catalyst

The utility of 4-CPH in enzymatic assays is rooted in its ability to undergo redox cycling, particularly with iron-containing proteins. The N-hydroxy functional group is readily oxidized, initiating a catalytic cycle that can alter the function of the target enzyme and generate reactive oxygen species (ROS).

In the context of hemoglobin, 4-CPH participates in a "co-oxidation" process. It is oxidized to its corresponding nitroso derivative, 4-chloronitrosobenzene, while the ferrous iron (Fe²⁺) in oxyhemoglobin is concomitantly oxidized to ferric iron (Fe³⁺), forming methemoglobin (MetHb)[3][4]. The 4-chloronitrosobenzene can then be reduced back to 4-CPH by cellular reductants (like NADPH or glutathione), allowing it to participate in further rounds of hemoglobin oxidation. This catalytic cycle makes 4-CPH a potent inducer of methemoglobinemia, a condition where elevated MetHb levels impair oxygen transport.

This mechanism is central to its use in toxicological assays designed to screen for drug-induced methemoglobinemia or to study the enzymatic pathways that mitigate such oxidative insults.

Hemoglobin_Oxidation_Cycle OxyHb Oxyhemoglobin (Fe²⁺) MetHb Methemoglobin (Fe³⁺) OxyHb->MetHb e⁻ transfer CNB 4-Chloronitroso- benzene (4-CNB) CPH 4-Chlorophenyl- hydroxylamine (4-CPH) CPH->CNB Oxidation CNB->CPH Reduction (Cellular Reductants)

Caption: Redox cycling of 4-CPH leading to hemoglobin oxidation.

Applications in Enzymatic Systems

Hemoglobin Oxidation Assays

The most direct application of 4-CPH is in the study of hemoglobin oxidation. These assays are crucial in preclinical drug development to identify candidates that may cause methemoglobinemia. By incubating red blood cells or purified hemoglobin with 4-CPH, researchers can quantify the rate of MetHb formation, typically via spectrophotometry. This system can also be used to evaluate the efficacy of potential antidotes or the role of protective enzymes like MetHb reductase.

Cytochrome P450 Metabolism

While 4-CPH is a product of cytochrome P450 (CYP) activity, it can also serve as a tool in studying these enzymes. The formation of 4-CPH from its parent aniline, 4-CA, is catalyzed by CYP isozymes, primarily in the liver[5]. Assays can be designed to:

  • Identify Catalyzing Isozymes: By incubating 4-CA with specific recombinant CYP enzymes (e.g., CYP2B6, CYP2C19, CYP3A4), one can determine which are responsible for its bioactivation[6][7].

  • Study Enzyme Inhibition/Induction: Test compounds can be screened for their ability to inhibit or induce the CYP-mediated formation of 4-CPH, providing insight into potential drug-drug interactions.

Nitroreductase and Mutase Characterization

4-CPH has been used as a reactant to characterize bacterial enzymes like chloronitrobenzene nitroreductase and hydroxylaminobenzene mutase[8]. These enzymes play roles in the biodegradation of xenobiotics, and 4-CPH serves as a specific substrate to probe their activity and mechanism.

Detailed Protocol: Spectrophotometric Assay of Hemoglobin Oxidation

This protocol provides a robust method for quantifying the rate of MetHb formation in a purified hemoglobin solution upon exposure to 4-CPH.

Principle

Oxyhemoglobin (OxyHb) and Methemoglobin (MetHb) have distinct absorption spectra. While OxyHb has characteristic peaks around 541 nm and 576 nm, MetHb has a unique, albeit smaller, peak at 630 nm. The increase in absorbance at 630 nm is directly proportional to the concentration of MetHb formed. The assay monitors this change over time to determine the reaction kinetics.

Materials & Equipment
  • Purified Human Hemoglobin (≥99% pure)

  • 4-Chlorophenylhydroxylamine (4-CPH)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • UV/Vis Spectrophotometer (plate reader or cuvette-based)

  • 96-well clear, flat-bottom microplates

  • Standard laboratory pipettes and consumables

Reagent Preparation
  • Hemoglobin Stock Solution (1 mM heme): Prepare by dissolving purified hemoglobin in 100 mM potassium phosphate buffer. The concentration should be confirmed spectrophotometrically based on heme content[9][10]. Store on ice and prepare fresh daily.

  • Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.4.

  • 4-CPH Stock Solution (10 mM): Carefully weigh and dissolve 4-CPH in 100% DMSO. Caution: Handle 4-CPH in a chemical fume hood with appropriate personal protective equipment (PPE). This stock can be stored at -20°C.

  • Working Hemoglobin Solution (50 µM heme): Dilute the 1 mM Hemoglobin Stock Solution 1:20 in Assay Buffer.

  • Working 4-CPH Solutions: Prepare serial dilutions of the 10 mM stock solution in Assay Buffer to achieve final assay concentrations typically ranging from 1 µM to 100 µM. Note that the final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

Assay Workflow Diagram

Workflow_Diagram prep 1. Prepare Reagents (Hb, 4-CPH, Buffer) plate 2. Pipette 180 µL Working Hb Solution into 96-well plate prep->plate initiate 3. Initiate Reaction Add 20 µL of 4-CPH or Vehicle plate->initiate mix 4. Mix Gently initiate->mix read 5. Read Absorbance at 630 nm (Kinetic Mode: every 1 min for 30 min) mix->read analyze 6. Analyze Data (Calculate Rate of ΔAbs/min) read->analyze interpret 7. Interpret Results analyze->interpret

Sources

Method

Application Notes &amp; Protocols: 4-Chlorophenylhydroxylamine as a Versatile Intermediate in Modern Organic Synthesis

Abstract: This document provides a comprehensive technical guide on the synthesis, handling, and application of N-(4-chlorophenyl)hydroxylamine (4-CPHA), a pivotal intermediate in organic synthesis. We delve into the cau...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, handling, and application of N-(4-chlorophenyl)hydroxylamine (4-CPHA), a pivotal intermediate in organic synthesis. We delve into the causality behind established synthetic protocols, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development. The guide features detailed, step-by-step methodologies for the preparation of 4-CPHA and its subsequent use in constructing complex molecular architectures, such as phenazines and other pharmacologically relevant scaffolds. All protocols are supported by mechanistic discussions, safety considerations, and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of 4-Chlorophenylhydroxylamine

N-(4-chlorophenyl)hydroxylamine (CAS No. 823-86-9) is a hydroxylamine derivative of 4-chloroaniline.[1] Its unique electronic and structural properties, stemming from the presence of both an electron-withdrawing chlorine atom and a nucleophilic hydroxylamine moiety, render it a highly valuable and reactive intermediate. While the parent compound, phenylhydroxylamine, is a classic building block, the 4-chloro substituent offers several strategic advantages:

  • Modulation of Reactivity: The chlorine atom alters the electron density of the aromatic ring, influencing the regioselectivity and kinetics of subsequent reactions.

  • Metabolic Stability: In drug discovery, the incorporation of chlorine can block sites of metabolism, often enhancing the pharmacokinetic profile of a drug candidate.[2]

  • Synthetic Handle: The chloro-group provides a site for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries.

This guide will focus on the practical synthesis of 4-CPHA from its common precursor, 4-chloronitrobenzene, and explore its utility in key synthetic transformations that are foundational in medicinal chemistry and materials science.

Physicochemical & Spectroscopic Data

A thorough understanding of a reagent's properties is paramount for its successful application.

PropertyValueSource
Molecular Formula C₆H₆ClNOPubChem[1]
Molecular Weight 143.57 g/mol PubChem[1]
IUPAC Name N-(4-chlorophenyl)hydroxylaminePubChem[1]
Appearance Solid (Typical)-
CAS Number 823-86-9PubChem[1]
Mass Spectrometry (GC-MS) Major fragments (m/z): 143 (M+), 126, 100, 99PubChem[1]

Synthesis of 4-Chlorophenylhydroxylamine: A Controlled Reduction

The most common and efficient route to 4-CPHA is the partial reduction of 4-chloronitrobenzene. The primary challenge lies in selectively stopping the reaction at the hydroxylamine stage, preventing over-reduction to the thermodynamically more stable 4-chloroaniline.[3] Catalytic hydrogenation is a preferred method due to its clean nature and high efficiency.

Causality in Catalyst and Condition Selection:

The choice of catalyst and reaction conditions is critical for achieving high selectivity. While powerful reducing systems like LiAlH₄ would lead to the aniline, and harsher catalytic hydrogenation (e.g., high pressure H₂, Pd/C at elevated temperatures) would also favor the aniline, controlled conditions are necessary. The use of specific catalysts, such as platinum or modified molybdenum nitrides, can favor the formation of the hydroxylamine intermediate.[4][5] The protocol below utilizes a well-established system with zinc dust, which provides a milder reduction potential suitable for this transformation.

Protocol 3.1: Synthesis of 4-CPHA via Zn/NH₄Cl Reduction

This protocol describes a reliable lab-scale synthesis from 4-chloronitrobenzene.

Workflow Diagram:

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Isolation A 4-Chloronitrobenzene E 1. Dissolve 4-Chloronitrobenzene in Ethanol/Water A->E B Ammonium Chloride (NH₄Cl) F 2. Add NH₄Cl and Zn dust portion-wise at controlled temperature (e.g., 60-70°C) B->F C Zinc Dust (Zn) C->F D Ethanol/Water D->E E->F G 3. Monitor reaction via TLC F->G H 1. Filter off excess Zinc G->H I 2. Concentrate solvent in vacuo H->I J 3. Extract with Ethyl Acetate I->J K 4. Dry organic layer (Na₂SO₄) J->K L 5. Purify via recrystallization or flash chromatography K->L M Product: 4-Chlorophenylhydroxylamine L->M G cluster_reactants Reactants cluster_product Product A 4-Chlorophenylhydroxylamine C 2,7-Dichlorophenazine A->C Condensation & Oxidative Cyclization (e.g., FeCl₃ or air) B 4-Chloroaniline B->C

Sources

Application

Application Notes &amp; Protocols: Synthesis of Azo Compounds from 4-Chlorophenylhydroxylamine

Abstract: This document provides a comprehensive guide for the synthesis of unsymmetrical azo compounds utilizing 4-chlorophenylhydroxylamine as a key starting material. The primary focus is on the condensation reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of unsymmetrical azo compounds utilizing 4-chlorophenylhydroxylamine as a key starting material. The primary focus is on the condensation reaction with aromatic nitroso compounds, a variant of the Mills reaction, which offers a reliable route to asymmetrically substituted azoarenes. We delve into the underlying reaction mechanisms, provide detailed, field-tested laboratory protocols, and discuss critical process considerations, including potential side reactions like the Bamberger rearrangement. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both the practical steps and the theoretical foundation necessary for successful synthesis and troubleshooting.

Introduction: The Significance of Azo Compounds

Azo compounds, characterized by the functional group R-N=N-R', are a cornerstone of chemical science and industry. Their rigid diazene bridge, combined with aromatic substituents, gives rise to extended π-conjugated systems responsible for their intense color, making them the largest and most versatile class of industrial dyes and pigments.[1][2] Beyond their traditional use in coloration, the photochemistry of the azo group, particularly its reversible trans-cis isomerization under specific wavelengths of light, has positioned azobenzenes as critical components in the development of molecular switches, photosensitive materials, and smart drug delivery systems.[1]

While classical synthesis methods like the coupling of diazonium salts are effective for many azo compounds, they can be limited in scope, especially for producing unsymmetrical derivatives with high purity.[3] The condensation of aryl hydroxylamines with nitrosoarenes, known as the Mills reaction, provides a powerful and direct alternative for constructing unsymmetrical azo linkages.[3][4] This guide focuses specifically on leveraging 4-chlorophenylhydroxylamine in this context, providing a robust protocol for synthesizing targeted 4-chloro-substituted azoarenes.

Reagent Overview and Critical Safety Considerations

Safe laboratory practice is paramount. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemically resistant gloves, must be worn at all times.

  • 4-Chlorophenylhydroxylamine (C₆H₆ClNO):

    • Properties: A white to off-white solid with a molecular weight of 143.57 g/mol .[5] It is an intermediate in the reduction of 4-chloronitrobenzene.[6]

    • Handling: Handle with care. While specific toxicity data is limited, related aryl hydroxylamines and anilines are known to be toxic and are potential carcinogens. Avoid inhalation of dust and contact with skin and eyes.[7]

    • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.

  • Aromatic Nitroso Compounds (Ar-N=O):

    • Properties: Often colored (green or blue) solids or liquids. They exist in a monomer-dimer equilibrium, which can be temperature and solvent-dependent.[8]

    • Handling: Nitroso compounds can be volatile, reactive, and potentially explosive under certain conditions.[9] Many are suspected carcinogens. Handle in small quantities and avoid heating unless specified in a validated protocol.

    • Storage: Store in a refrigerator, protected from light and air to minimize degradation.

  • Waste Disposal:

    • Azo compounds and their aromatic precursors may be harmful to aquatic life. All chemical waste, including reaction mixtures and contaminated materials, must be disposed of according to institutional and local environmental regulations. Do not discharge into drains.[10] Anaerobic degradation of azo dyes can lead to the formation of potentially carcinogenic aromatic amines.[11]

Core Synthesis Pathway: Condensation of Hydroxylamine and Nitrosoarene

The primary method for synthesizing an azo compound from 4-chlorophenylhydroxylamine is its condensation with an aromatic nitroso compound in an acidic medium, typically glacial acetic acid.[4][12] This reaction, a variant of the Baeyer-Mills reaction, is particularly effective for creating unsymmetrical azo compounds.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the hydroxylamine onto the electrophilic nitrogen atom of the protonated nitroso group. This is followed by a series of proton transfers and a final dehydration step to yield the stable azo linkage. Acetic acid acts as both a solvent and a catalyst to facilitate the protonation of the nitroso compound, thereby activating it for nucleophilic attack.[12]

Mills_Type_Condensation_Mechanism Mechanism: Condensation of 4-Chlorophenylhydroxylamine and Nitrosobenzene cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 4-Chlorophenylhydroxylamine (Ar-NHOH) I1 Protonated Nitrosobenzene [Ar'-NOH]+ R1->I1 Nucleophilic Attack R2 Nitrosobenzene (Ar'-N=O) R2->I1 Protonation Catalyst H+ (from Acetic Acid) I2 Initial Adduct Ar-NH(OH)-N(OH)-Ar' I1->I2 I3 Dehydrated Intermediate I2->I3 -H2O P1 4-Chloroazobenzene (Ar-N=N-Ar') I3->P1 Rearrangement & -H+ Water H2O I3->Water

Caption: Condensation mechanism for azo compound formation.

Detailed Experimental Protocol: Synthesis of 4-Chloro-4'-hydroxyazobenzene

This protocol details the synthesis of a specific unsymmetrical azo compound. The same general procedure can be adapted for other nitrosoarenes.

Objective: To synthesize 4-chloro-4'-hydroxyazobenzene via condensation.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
4-Chlorophenylhydroxylamine143.571.44 g10.0Reactant
4-Nitrosophenol123.111.23 g10.0Reactant
Glacial Acetic Acid60.0550 mL-Solvent/Catalyst
Ethanol46.07As needed-Recrystallization
Deionized Water18.02As needed-Precipitation

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.44 g (10.0 mmol) of 4-chlorophenylhydroxylamine in 25 mL of glacial acetic acid. Stir at room temperature until a clear solution is obtained.

    • Causality: Acetic acid serves as a polar solvent capable of dissolving both reactants and as the acid catalyst required for the reaction.[4]

  • Addition of Nitroso Compound: In a separate beaker, dissolve 1.23 g (10.0 mmol) of 4-nitrosophenol in 25 mL of glacial acetic acid. This may require gentle warming. Once dissolved, add this solution dropwise to the stirring solution of 4-chlorophenylhydroxylamine over 15 minutes.

    • Causality: A dropwise addition helps to control the reaction rate and dissipate any heat generated, minimizing the formation of side products.

  • Reaction: Stir the resulting mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 4:1).

    • Causality: Allowing sufficient time ensures the condensation reaction proceeds to completion. TLC is a critical validation step to confirm the consumption of starting materials and the formation of the new, typically more colored, azo product.

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 250 mL of ice-cold water while stirring vigorously. A colored precipitate of the crude azo compound will form.

    • Causality: The azo product is typically insoluble in water. Pouring the acetic acid solution into water causes the product to precipitate out, effectively separating it from the acid and other soluble impurities.

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of deionized water until the filtrate is neutral (pH ~7) to remove residual acetic acid.

    • Causality: Thorough washing is crucial to remove the acid catalyst, which could interfere with subsequent steps or degrade the product over time.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C.

    • Causality: Recrystallization is a standard purification technique that separates the desired compound from impurities based on differences in solubility, yielding a product with high purity.

Product Characterization

The identity and purity of the synthesized azo compound should be confirmed using standard analytical techniques:[2]

  • Melting Point: A sharp melting point indicates high purity.

  • FTIR Spectroscopy: Look for the characteristic N=N stretching vibration, which typically appears as a weak band around 1550-1400 cm⁻¹.

  • UV-Vis Spectroscopy: Azo compounds exhibit strong absorption bands in the visible or UV region due to π-π* transitions of the conjugated system.[2]

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the chemical shifts and coupling patterns of the aromatic protons and carbons.

Competing Pathways and Troubleshooting

A key consideration when working with aryl hydroxylamines in an acidic environment is the potential for the Bamberger rearrangement .

The Bamberger Rearrangement

In the presence of strong aqueous acid, N-phenylhydroxylamines can rearrange to form 4-aminophenols.[13][14] The reaction proceeds through the O-protonation of the hydroxylamine, followed by the loss of water to form a highly reactive nitrenium ion intermediate. This intermediate is then attacked by water at the para-position to yield the final aminophenol product.[13][15]

Bamberger_Rearrangement_Mechanism Mechanism: Bamberger Rearrangement Start 4-Chlorophenylhydroxylamine Protonated O-Protonated Intermediate Start->Protonated + H+ Nitrenium Nitrenium Ion Intermediate (Resonance Stabilized) Protonated->Nitrenium - H2O Adduct Water Adduct Nitrenium->Adduct + H2O (Nucleophilic Attack) Product 4-Chloro-2-aminophenol (Final Product) Adduct->Product - H+

Caption: The acid-catalyzed Bamberger rearrangement pathway.

How to Avoid It: The condensation reaction is typically performed in glacial acetic acid, which is a weaker, less aqueous acidic medium compared to the strong aqueous acids (like H₂SO₄ or HCl) that favor the Bamberger rearrangement. By controlling the acidity and minimizing the amount of water in the reaction, the desired condensation pathway is favored over the rearrangement.[16]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive or degraded nitroso compound. 2. Insufficient reaction time or temperature. 3. Incorrect stoichiometry.1. Use freshly prepared or properly stored nitroso reagent. 2. Monitor reaction by TLC and extend time if necessary. 3. Re-verify calculations and weighings of starting materials.
Presence of Side Products (e.g., Aminophenol) 1. Reaction conditions are too acidic or too aqueous, favoring Bamberger rearrangement. 2. Overheating during the reaction.1. Use glacial acetic acid; ensure all reagents and glassware are dry. Avoid strong mineral acids. 2. Maintain reaction at the specified temperature (room temperature unless otherwise noted).
Product is an Oily Substance, Not a Solid 1. Presence of impurities. 2. Product may have a low melting point.1. Attempt purification by column chromatography instead of recrystallization. 2. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce solidification.
Difficulty in Purification Product and starting materials have similar polarity.Adjust the eluent system for TLC to achieve better separation, then apply this system to column chromatography for purification.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process, from reagent preparation to final product characterization.

Azo_Synthesis_Workflow Overall Synthesis and Validation Workflow Start Starting Materials (4-Chlorophenylhydroxylamine, Nitrosoarene) Reaction Condensation Reaction (Glacial Acetic Acid, RT) Start->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Precipitation & Filtration (Ice Water) Monitor->Workup Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Characterization (MP, FTIR, NMR, UV-Vis) Purify->Characterize Final Pure Azo Compound Characterize->Final

Caption: High-level workflow for azo compound synthesis.

Conclusion

The condensation of 4-chlorophenylhydroxylamine with aromatic nitroso compounds is a highly effective and versatile method for the synthesis of unsymmetrical azo compounds. By maintaining control over reaction conditions, particularly acidity and the exclusion of excess water, researchers can favor the desired azo formation and suppress the competing Bamberger rearrangement. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis, purification, and characterization of these valuable chemical entities, paving the way for their application in diverse fields of research and development.

References

  • Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular materials. Chemical Society Reviews, 40(7), 3835-3853. [Link]

  • Wang, X., et al. (2022). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 27(15), 4933. [Link]

  • Scribd. (n.d.). Bamberger Rearrangement. [Link]

  • Hughes, D. L. (2004). The continuous flow synthesis of azos. Organic Process Research & Development, 8(6), 1073-1082. [Link]

  • Al-Nahrain Journal of Science. (2024). An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science, 27(1), 1-10. [Link]

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Method

Application Notes and Protocols for the Detection of 4-Chlorophenylhydroxylamine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals Introduction: The Toxicological Significance of 4-Chlorophenylhydroxylamine 4-Chlorophenylhydroxylamine (4-CPHA) is a reactive metabolite of the industrial...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Toxicological Significance of 4-Chlorophenylhydroxylamine

4-Chlorophenylhydroxylamine (4-CPHA) is a reactive metabolite of the industrial chemical 4-chloroaniline (PCA).[1][2] PCA is utilized in the synthesis of various products, including dyes, pharmaceuticals, and agricultural chemicals.[1] Human exposure to PCA can lead to the metabolic formation of 4-CPHA, a compound of significant toxicological concern. The primary adverse effect associated with 4-CPHA is methemoglobinemia, a condition characterized by the oxidation of hemoglobin, which impairs the oxygen-carrying capacity of red blood cells.[1] Furthermore, reactive metabolites of PCA, including 4-CPHA, have been shown to bind covalently to essential macromolecules like hemoglobin and proteins in the liver and kidneys, indicating a potential for broader organ toxicity.[1][3]

The detection and quantification of 4-CPHA in biological matrices are crucial for toxicological studies, human health risk assessment, and in the development of pharmaceuticals where PCA might be a starting material or impurity. This document provides a comprehensive guide to the analytical methodologies for detecting 4-CPHA, with a focus on liquid chromatography-mass spectrometry (LC-MS) based techniques, which offer high sensitivity and selectivity.

Metabolic Pathway of 4-Chloroaniline

The metabolic activation of 4-chloroaniline to its reactive hydroxylamine derivative is a critical step in its toxicity. This biotransformation is primarily mediated by cytochrome P450 enzymes in the liver.[4] Understanding this pathway is essential for selecting the appropriate biological samples and interpreting the analytical results.

PCA 4-Chloroaniline (PCA) CPHA 4-Chlorophenylhydroxylamine (4-CPHA) PCA->CPHA N-hydroxylation (Cytochrome P450) Nitroso 4-Chloronitrosobenzene CPHA->Nitroso Oxidation Hemoglobin Hemoglobin CPHA->Hemoglobin Oxidizes Fe2+ to Fe3+ Covalent Covalent Adducts (e.g., with proteins) CPHA->Covalent Nitroso->Covalent Methemoglobin Methemoglobin Hemoglobin->Methemoglobin

Caption: Metabolic activation of 4-Chloroaniline to 4-Chlorophenylhydroxylamine and subsequent toxicological effects.

Analytical Methodologies: A Comparative Overview

Several analytical techniques can be employed for the detection of hydroxylamines in biological samples. The choice of method depends on factors such as the required sensitivity, selectivity, and the available instrumentation.

Analytical Technique Principle Advantages Disadvantages Typical Limit of Detection (LOD)
HPLC-UV Separation by liquid chromatography and detection by UV absorbance.Cost-effective, robust.Lower sensitivity and selectivity compared to MS.ng/mL range[5]
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.High chromatographic resolution.Requires derivatization, potential for thermal degradation of the analyte.pg to ng/mL range[6][7][8]
LC-MS/MS Separation by liquid chromatography and detection by tandem mass spectrometry.High sensitivity, high selectivity, structural information.Higher instrument cost and complexity.pg/mL to ng/mL range[9][10][11][12]

For the specific and sensitive detection of 4-CPHA in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method due to its superior performance in minimizing matrix interference and achieving low detection limits.

Protocol 1: LC-MS/MS for the Determination of 4-Chlorophenylhydroxylamine in Human Urine

This protocol details a robust method for the extraction and quantification of 4-CPHA from human urine samples using LC-MS/MS. The principle relies on solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation and highly selective detection.

I. Materials and Reagents
  • Standards: 4-Chlorophenylhydroxylamine (analytical standard), 4-Chlorophenylhydroxylamine-d4 (internal standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges.

  • Biological Matrix: Human urine (drug-free).

II. Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for 4-CPHA and its deuterated internal standard must be determined by direct infusion of the standards.

III. Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample (1 mL) Spike Spike with Internal Standard (4-CPHA-d4) Sample->Spike Dilute Dilute with Buffer Spike->Dilute SPE_Load Load onto SPE Cartridge Dilute->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify 4-CPHA Calibrate->Quantify

Caption: Workflow for the LC-MS/MS analysis of 4-Chlorophenylhydroxylamine in urine.

IV. Step-by-Step Sample Preparation Protocol
  • Sample Collection and Storage: Collect urine samples in polypropylene tubes. If not analyzed immediately, store at -20°C or below.

  • Internal Standard Spiking: To 1 mL of urine sample, add a known concentration of the internal standard (4-Chlorophenylhydroxylamine-d4). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction recovery and instrument response.

  • Sample Pre-treatment: Dilute the sample with a suitable buffer (e.g., ammonium formate buffer) to adjust the pH and ionic strength for optimal SPE performance.[9] Centrifuge to pellet any precipitates.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and then the dilution buffer.

    • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

    • Elution: Elute the 4-CPHA and the internal standard with a stronger organic solvent, possibly containing a pH modifier to disrupt the ionic interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC conditions.

  • LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

V. Data Analysis and Quality Control
  • Calibration Curve: Prepare a series of calibration standards by spiking drug-free urine with known concentrations of 4-CPHA. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantification: Determine the concentration of 4-CPHA in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control Samples: Include low, medium, and high concentration quality control (QC) samples in each analytical run to ensure the accuracy and precision of the method. The concentrations of the QC samples should fall within the range of the calibration curve.

Protocol 2: GC-MS for the Determination of 4-Chlorophenylhydroxylamine in Biological Matrices

For laboratories equipped with Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is necessary to increase the volatility and thermal stability of 4-CPHA.

I. Derivatization

Hydroxylamines can be derivatized to form more stable and volatile compounds suitable for GC-MS analysis.[6][7] Acetylation is a common derivatization strategy for hydroxylamines.[7]

  • Following sample extraction (e.g., liquid-liquid extraction with a suitable organic solvent), evaporate the extract to dryness.

  • Add an acetylating agent (e.g., acetic anhydride in a suitable solvent) to the dried extract.

  • Heat the mixture to facilitate the reaction.

  • After the reaction is complete, evaporate the excess reagent and solvent and reconstitute the residue in a solvent compatible with the GC injection.

II. GC-MS Parameters
  • GC Column: A non-polar or medium-polarity capillary column.

  • Injection Mode: Splitless injection is recommended for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: A single quadrupole or ion trap mass spectrometer.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 4-CPHA to enhance sensitivity and selectivity.

Validation and Trustworthiness

To ensure the reliability of the analytical results, the chosen method must be thoroughly validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[10]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.

Conclusion

The accurate and sensitive detection of 4-Chlorophenylhydroxylamine in biological samples is paramount for assessing exposure to 4-chloroaniline and understanding its toxicological implications. While several analytical techniques are available, LC-MS/MS offers the best performance in terms of sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices like urine and plasma. The protocols and guidelines presented in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to establish reliable and validated methods for the analysis of this important metabolite.

References

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Application

Voltammetric Determination of 4-Chlorophenylhydroxylamine: A High-Sensitivity Method Using Multi-Walled Carbon Nanotube Modified Glassy Carbon Electrodes

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This document provides a comprehensive guide to the sensitive and selective determination of 4-Chlorophenylhydroxylamine (4-CPHA)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the sensitive and selective determination of 4-Chlorophenylhydroxylamine (4-CPHA) using voltammetric techniques. 4-CPHA is a metabolite of certain industrial chemicals and pharmaceuticals, and its detection is crucial for toxicology, environmental monitoring, and drug development. We present a detailed protocol employing a multi-walled carbon nanotube (MWCNT) modified glassy carbon electrode (GCE) for enhanced electrochemical sensing. The methodology leverages Cyclic Voltammetry (CV) for mechanistic insights and Differential Pulse Voltammetry (DPV) for precise quantification. This guide is intended for researchers, analytical scientists, and professionals in drug development seeking a robust, rapid, and cost-effective analytical solution.

Introduction and Scientific Context

4-Chlorophenylhydroxylamine (C₆H₆ClNO) is a reactive intermediate in the metabolic pathway of 4-chloroaniline and related compounds. Its propensity to undergo further oxidation to the highly reactive nitroso-derivative makes it a molecule of significant toxicological interest, with implications for methemoglobinemia and potential carcinogenicity. Therefore, the development of sensitive and reliable analytical methods for its quantification is of paramount importance.

Traditional analytical techniques for such compounds can be time-consuming and require extensive sample preparation. Electrochemical methods, particularly voltammetry, offer a compelling alternative due to their inherent sensitivity, rapid response, and cost-effectiveness. The primary event in the voltammetric analysis of many organic molecules is their oxidation or reduction at an electrode surface.[1] This application note details a validated protocol for the determination of 4-CPHA, addressing the nuances of its electrochemical behavior and providing a clear path to achieving reliable and reproducible results.

Principle of the Voltammetric Method

The core of this method lies in the electrochemical oxidation of the hydroxylamine moiety of 4-CPHA at the surface of a specially modified electrode.

The Electrochemical Oxidation of 4-Chlorophenylhydroxylamine

The electrochemical oxidation of N-arylhydroxylamines, such as 4-CPHA, is an irreversible process that involves the transfer of electrons and protons. Based on the established behavior of phenylhydroxylamine and its derivatives, the oxidation of 4-CPHA is proposed to proceed via a two-electron, two-proton mechanism to form 4-chloronitrosobenzene.[2][3][4] This reaction is often pH-dependent, as protons are involved in the electrochemical process.

The overall irreversible oxidation reaction can be summarized as:

Cl-C₆H₄-NHOH → Cl-C₆H₄-NO + 2H⁺ + 2e⁻

G cluster_electrode At the Electrode Surface Electrode MWCNT-GCE Product Product Electrode->Product Catalyzes Oxidation 4-CPHA 4-CPHA 4-CPHA->Electrode Adsorption

Caption: Proposed electrochemical oxidation of 4-CPHA at the MWCNT-GCE surface.

The Role of the Modified Electrode

A bare Glassy Carbon Electrode (GCE) can be used for the detection of 4-CPHA, but its performance is often limited by slower electron transfer kinetics and a lower signal-to-noise ratio. To overcome these limitations, the GCE surface is modified with Multi-Walled Carbon Nanotubes (MWCNTs). This modification provides several key advantages:

  • Increased Surface Area: MWCNTs create a three-dimensional nanostructure on the electrode surface, significantly increasing the electroactive area available for the reaction.[5]

  • Enhanced Electron Transfer: The excellent electrical conductivity and unique electronic structure of MWCNTs facilitate faster electron transfer between the electrode and the 4-CPHA molecules.[6]

  • Electrocatalytic Activity: MWCNTs can exhibit catalytic properties, lowering the overpotential required for the oxidation of 4-CPHA, which results in a sharper and more defined voltammetric peak.

Voltammetric Techniques Employed
  • Cyclic Voltammetry (CV): This technique is used for the initial characterization of the electrochemical behavior of 4-CPHA. By scanning the potential and observing the resulting current, we can determine the oxidation potential, investigate the reversibility of the reaction, and study the effect of parameters like pH and scan rate.[1]

  • Differential Pulse Voltammetry (DPV): DPV is the preferred technique for quantitative analysis. It offers enhanced sensitivity by minimizing the background charging current.[7] In DPV, the current is sampled just before and at the end of a potential pulse, and the difference is plotted against the potential. This results in a well-defined, peak-shaped response where the peak height is directly proportional to the concentration of the analyte.[8]

Detailed Experimental Protocols

This section provides a step-by-step guide for the preparation of all necessary components and the execution of the voltammetric analysis.

Reagents and Solutions
  • 4-Chlorophenylhydroxylamine (4-CPHA): Prepare a 1.0 mM stock solution in methanol. Store in a refrigerator, protected from light.

  • Multi-Walled Carbon Nanotubes (MWCNTs): Purity >95%, outer diameter 10-20 nm.

  • N,N-Dimethylformamide (DMF): Analytical grade.

  • Phosphate Buffer Solution (PBS): 0.1 M. Prepare by mixing appropriate volumes of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ to achieve the desired pH (e.g., pH 7.0).

  • Alumina Slurry: 0.3 µm and 0.05 µm for electrode polishing.

  • Supporting Electrolyte: 0.1 M PBS (pH 7.0 is recommended as a starting point, but optimization between pH 5.0 and 8.0 is advised).

Instrumentation
  • Potentiostat/Galvanostat: With software capable of performing CV and DPV.

  • Three-Electrode System:

    • Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter.

    • Reference Electrode: Ag/AgCl (3 M KCl).

    • Counter Electrode: Platinum wire or graphite rod.

Protocol 1: Preparation of the MWCNT-Modified GCE
  • Polishing the GCE:

    • Polish the bare GCE with 0.3 µm alumina slurry on a polishing pad for 2 minutes.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes.

    • Rinse again with deionized water.

  • Cleaning the GCE:

    • Sonicate the polished GCE in ethanol for 5 minutes.

    • Sonicate in deionized water for another 5 minutes.

    • Dry the electrode under a gentle stream of nitrogen.

  • Preparation of MWCNT Suspension:

    • Disperse 1.0 mg of MWCNTs in 1.0 mL of DMF.

    • Sonicate the suspension for 30 minutes to ensure a homogenous dispersion.[9][10]

  • Modification of the GCE:

    • Carefully drop-cast 5 µL of the MWCNT/DMF suspension onto the clean GCE surface.

    • Allow the solvent to evaporate completely in an oven at 50°C for about 15 minutes. The result is the MWCNT/GCE.

  • Electrode Activation:

    • Place the prepared MWCNT/GCE in the electrochemical cell containing the supporting electrolyte (0.1 M PBS, pH 7.0).

    • Run several CV cycles (e.g., 10 cycles) in a potential window where only the background current is observed (e.g., 0.0 V to +1.0 V) to obtain a stable and reproducible background signal.[9]

Protocol 2: Voltammetric Analysis of 4-CPHA

G

Caption: Workflow for the voltammetric determination of 4-CPHA.

  • Electrochemical Cell Setup:

    • Transfer 10 mL of the supporting electrolyte (0.1 M PBS, pH 7.0) into the electrochemical cell.

    • Assemble the three-electrode system with the prepared MWCNT/GCE as the working electrode.

  • Cyclic Voltammetry (Initial Investigation):

    • Add a known concentration of 4-CPHA (e.g., 50 µM) to the cell.

    • Purge the solution with nitrogen for 5 minutes to remove dissolved oxygen.

    • Record the cyclic voltammogram by scanning the potential from approximately +0.2 V to +0.9 V at a scan rate of 50 mV/s.

    • An irreversible oxidation peak should be observed. Note the potential of this peak (Epa).

  • Differential Pulse Voltammetry (Quantification):

    • Prepare a fresh solution of the supporting electrolyte in the cell.

    • Record a blank DPV scan to establish the baseline.

    • Add the sample containing an unknown concentration of 4-CPHA.

    • Record the DPV voltammogram. The potential window should bracket the oxidation peak potential found in the CV step.

    • Typical DPV Parameters (to be optimized): [11][12]

      • Initial Potential: e.g., +0.3 V

      • Final Potential: e.g., +0.8 V

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Increment: 4 mV

Data Analysis and Quantitative Determination

The standard addition method is recommended for accurate quantification, as it effectively compensates for matrix effects in complex samples.[13]

  • Procedure:

    • Record the DPV of the sample solution as described above.

    • Make several (e.g., 3-4) successive additions of a small volume of a known concentration of 4-CPHA standard solution.

    • Record a new DPV scan after each addition.

  • Data Processing:

    • Measure the peak current (Ip) for the initial sample and after each standard addition.

    • Plot the peak current (Ip) on the y-axis against the concentration of the added standard on the x-axis.

  • Calculation:

    • Perform a linear regression on the plotted data.

    • The absolute value of the x-intercept of the regression line corresponds to the initial concentration of 4-CPHA in the sample.

Method Validation and Performance

A robust analytical method requires thorough validation. The following parameters should be assessed:

  • Linearity: The method should be linear over a defined concentration range. This is established by constructing a calibration curve with several standard concentrations and demonstrating a high coefficient of determination (R² > 0.99).[13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is typically calculated as 3 * (standard deviation of the blank / slope of the calibration curve), and the LOQ as 10 * (standard deviation of the blank / slope of the calibration curve).[1]

  • Precision: Assessed by the relative standard deviation (RSD) of replicate measurements of the same sample (repeatability) and on different days (intermediate precision). An RSD of <5% is generally considered acceptable.

  • Accuracy and Recovery: Determined by spiking a blank matrix with a known concentration of 4-CPHA and calculating the percentage recovery. Recoveries in the range of 95-105% are desirable.[14]

Table 1: Expected Performance Characteristics of the Method

ParameterExpected Value
Linear Range 0.05 µM - 100 µM
Limit of Detection (LOD) ~0.01 µM
Limit of Quantification (LOQ) ~0.03 µM
Precision (RSD) < 4%
Recovery 96% - 104%

Note: These values are illustrative and based on the performance of similar voltammetric methods for related analytes. Actual performance must be experimentally validated.[5][15][16]

Conclusion

The described voltammetric method, utilizing a multi-walled carbon nanotube-modified glassy carbon electrode, presents a highly effective strategy for the determination of 4-chlorophenylhydroxylamine. The protocol offers high sensitivity, a wide linear range, and good reproducibility. The use of DPV minimizes background interference, making it suitable for quantitative analysis in various matrices. By following the detailed protocols for electrode preparation, voltammetric analysis, and method validation, researchers and analytical professionals can implement this powerful technique for reliable monitoring of this important analyte.

References

  • Wikipedia. N-Phenylhydroxylamine. [Link]

  • Corbett, M. D., & Corbett, B. R. (1982). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. PubMed. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2020). Electrochemical alcohols oxidation mediated by N-hydroxyphthalimide on nickel foam surface. Scientific Reports, PMC. [Link]

  • Raril, C., & Surendran, S. (2022). Electrochemical Dehydrogenation Pathways of Amines to Nitriles on NiOOH. ACS Catalysis, PMC. [Link]

  • Gagnon, J. L., et al. (2018). Proposed mechanism for the oxidation of α-H N,N-dialkylhydroxylamines to nitrones.... ResearchGate. [Link]

  • Mohsin, A. A., et al. (2022). Voltammetric Characterization of Modification of the Glassy Carbon Electrode With Clay to Study Its Applications in Blood Medium. Journal of Pharmaceutical Research International. [Link]

  • Mendoza, D., et al. (2021). Development and validation of a voltammetric method for quantifying lead in rat blood. LACCEI. [Link]

  • Jain, R., et al. (2002). Voltammetric determination of niclosamide at a glassy carbon electrode. ResearchGate. [Link]

  • Raoof, J. B., et al. (2011). A multi-walled carbon nanotube-modified glassy carbon electrode as a new sensor for the sensitive simultaneous determination of.... International Journal of Electrochemical Science. [Link]

  • Birkner, L., & Eichelbaum, M. (2022). Validation of Voltammetric Methods for Online Analysis of Platinum Dissolution in a Hydrogen PEM Fuel Cell Stack. MDPI. [Link]

  • Svorc, L., et al. (2021). Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor. PMC. [Link]

  • Amine, A., et al. (2014). Modification of a glassy carbon electrode with a bilayer of multiwalled carbon nanotube/benzene disulfonate-doped polypyrrole: application to sensitive voltammetric determination of olanzapine. RSC Advances. [Link]

  • Birkner, L., & Eichelbaum, M. (2022). Validation of Voltammetric Methods for Online Analysis of Platinum Dissolution in a Hydrogen PEM Fuel Cell Stack. ResearchGate. [Link]

  • Tashakkorian, H., et al. (2022). A Voltammetric Sensor for the Determination of Hydroxylamine Using a Polypyrrole Nanotubes-Modified Electrode. MDPI. [Link]

  • Wang, J., et al. (2023). Multi-Walled Carbon Nanotube Array Modified Electrode with 3D Sensing Interface as Electrochemical DNA Biosensor for Multidrug-Resistant Gene Detection. MDPI. [Link]

  • Wilson, A. T., et al. (2022). Strategies for assessing the limit of detection in voltammetric methods: comparison and evaluation of approaches. Analyst, RSC Publishing. [Link]

  • Kaczmarska, K., et al. (2017). Differential pulse voltammetric determination of an immunosuppressive drug teriflunomide on an edge plane pyrolytic graphite electrode. RSC Publishing. [Link]

  • Diabate, M., et al. (2021). Differential Pulse Voltammetric Simultaneous Determination of Paracetamol and Omnipaque on Boron Doped Diamond Electrode: Application in Pharmaceutical Formulation. Scientific Research Publishing. [Link]

  • Pellitero, M. A., & Arroyo-Currás, N. (2022). Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring. Microchimica Acta. [Link]

  • González, J. C., et al. (2019). Voltammetric method for the quantification of cadmium using non-commercial electrodes and minimal instrumentation. Redalyc. [Link]

  • Wang, C., et al. (2020). Graphene–Multiwalled Carbon Nanotubes Modified Glassy Carbon Electrodes for Simultaneous Detection of Ascorbic Acid, Dopamine, and Uric Acid. PMC. [Link]

  • Wu, T., et al. (2019). Binder-Free Modification of a Glassy Carbon Electrode by Using Porous Carbon for Voltammetric Determination of Nitro Isomers. ResearchGate. [Link]

  • Macias Sensors. (2023). Differential Pulse Voltammetry. [Link]

  • Li, Y., et al. (2015). The Application of Glassy Carbon Electrode Modified by Multi-Walled Carbon Nanotubes for the Fast Determination of Hydroquinone in Wastewater. Scientific.Net. [Link]

  • The Technoscience. (2021). Fundamentals of Differential Pulse Voltammetry DPV. YouTube. [Link]

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Method

Application Notes and Protocols for Studying Metabolic Pathways Using 4-Chlorophenylhydroxylamine

Introduction: Unraveling Metabolic Activation with 4-Chlorophenylhydroxylamine For researchers, scientists, and professionals in drug development, understanding the metabolic fate of xenobiotics is paramount. The biotran...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Metabolic Activation with 4-Chlorophenylhydroxylamine

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of xenobiotics is paramount. The biotransformation of a compound can lead to detoxification and excretion, or conversely, to metabolic activation, yielding reactive metabolites that can elicit toxic effects. 4-Chlorophenylhydroxylamine stands as a crucial intermediate in the study of the metabolic activation of 4-chloroaniline, a compound used in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.[1][2] This guide provides an in-depth exploration of the use of 4-Chlorophenylhydroxylamine to elucidate metabolic pathways, offering both the theoretical underpinnings and detailed, field-proven protocols.

4-Chloroaniline (PCA) itself exhibits toxicity, but its adverse effects are significantly amplified through its metabolic conversion to 4-Chlorophenylhydroxylamine.[1] This N-hydroxylated metabolite is a reactive species that can undergo further oxidation to the even more reactive 4-chloronitrosobenzene.[1] These reactive intermediates are implicated in hematotoxicity, particularly methemoglobinemia, and can form covalent adducts with macromolecules such as proteins and DNA, leading to cellular damage and potential carcinogenicity.[1][3] Studying the formation, reactivity, and downstream effects of 4-Chlorophenylhydroxylamine provides a critical window into the mechanisms of toxicity for a broad class of aromatic amines.

This document will guide you through the essential techniques to study the metabolic journey of 4-chloroaniline, with a focus on its reactive hydroxylamine metabolite. We will delve into in vitro methods for generating and trapping this reactive species, analytical techniques for its detection and quantification, and cellular assays to assess its toxic potential.

The Metabolic Pathway of 4-Chloroaniline: A Central Role for N-Oxidation

The metabolism of 4-chloroaniline is multifaceted, involving C-hydroxylation, N-acetylation, and the critically important N-oxidation pathway.[1] The N-oxidation of 4-chloroaniline to 4-Chlorophenylhydroxylamine is primarily catalyzed by cytochrome P450 (CYP) enzymes, with studies suggesting a significant role for CYP2E1.[1][4]

dot graph "Metabolic Pathway of 4-Chloroaniline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

PCA [label="4-Chloroaniline"]; N_Oxidation [label="N-Oxidation\n(CYP450, e.g., CYP2E1)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CPH [label="4-Chlorophenylhydroxylamine\n(Reactive Metabolite)"]; Oxidation [label="Oxidation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CNB [label="4-Chloronitrosobenzene\n(Reactive Metabolite)"]; Adducts [label="Macromolecular Adducts\n(e.g., Hemoglobin, DNA)", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Toxicity [label="Toxicity\n(Methemoglobinemia, Carcinogenicity)", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

PCA -> N_Oxidation; N_Oxidation -> CPH; CPH -> Oxidation; Oxidation -> CNB; CPH -> Adducts; CNB -> Adducts; Adducts -> Toxicity; } Metabolic activation of 4-chloroaniline.

This metabolic activation is a key initiating event in the toxicity of 4-chloroaniline. The resulting 4-Chlorophenylhydroxylamine is an electrophilic species that can readily react with nucleophilic sites on cellular macromolecules.

Synthesis of 4-Chlorophenylhydroxylamine: A Practical Laboratory Protocol

To conduct detailed studies on the effects of 4-Chlorophenylhydroxylamine, a reliable source of the compound is essential. The following protocol, adapted from the synthesis of phenylhydroxylamine, describes the reduction of 4-nitrochlorobenzene.[5][6]

Protocol 1: Synthesis of N-(4-chlorophenyl)hydroxylamine

Materials:

  • 4-Nitrochlorobenzene

  • Zinc dust

  • Ammonium chloride

  • Ethanol (50% aqueous solution)

  • Ice-salt mixture

  • Mechanical stirrer

  • Earthenware jar or large beaker

  • Sintered glass funnel

  • Enameled pan

Procedure:

  • In a large earthenware jar, prepare a dispersion of zinc dust in 50% aqueous ethanol.

  • With vigorous stirring, add 4-nitrochlorobenzene to the zinc dust dispersion.

  • Initiate the reduction by the dropwise addition of a saturated aqueous solution of ammonium chloride. The reaction is exothermic, and the temperature will rise.

  • Maintain a controllable reaction rate by the cautious addition of the remaining ammonium chloride solution.

  • Once the reflux has subsided, filter the hot solution through a sintered glass funnel to remove the basic zinc salts.

  • Transfer the filtrate to an enameled pan and cool in an ice-salt mixture to precipitate the product.

  • Collect the crystalline N-(4-chlorophenyl)hydroxylamine by suction filtration.

Note: Phenylhydroxylamine and its derivatives can be unstable upon storage. It is recommended to use the synthesized compound promptly.

In Vitro Metabolism: Generating 4-Chlorophenylhydroxylamine Using Liver Microsomes

Liver microsomes are a valuable tool for studying phase I metabolic reactions, as they are enriched in CYP enzymes.[7] The following protocol details the incubation of 4-chloroaniline with rat liver microsomes to generate 4-Chlorophenylhydroxylamine.

Protocol 2: In Vitro Metabolism of 4-Chloroaniline in Rat Liver Microsomes

Materials:

  • Rat liver microsomes (commercially available)

  • 4-Chloroaniline (substrate)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold, for reaction termination)

  • Incubator or water bath at 37°C

  • Centrifuge

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a solution of 4-chloroaniline in a suitable solvent (e.g., methanol, ensuring the final solvent concentration is low, typically <1%).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[8][9]

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.[8]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis by HPLC-MS/MS.

dot graph "In Vitro Metabolism Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Mixture [label="Prepare Reaction Mixture\n(Microsomes, Buffer, NADPH system)"]; Pre_Incubate [label="Pre-incubate at 37°C"]; Add_Substrate [label="Add 4-Chloroaniline"]; Incubate [label="Incubate at 37°C"]; Terminate [label="Terminate with Acetonitrile"]; Centrifuge [label="Centrifuge"]; Analyze [label="Analyze Supernatant\n(HPLC-MS/MS)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Prepare_Mixture; Prepare_Mixture -> Pre_Incubate; Pre_Incubate -> Add_Substrate; Add_Substrate -> Incubate; Incubate -> Terminate; Terminate -> Centrifuge; Centrifuge -> Analyze; } Workflow for in vitro metabolism of 4-chloroaniline.

Trapping Reactive Metabolites: The Glutathione Adduct Approach

Due to the inherent instability of 4-Chlorophenylhydroxylamine, direct detection can be challenging. A common strategy is to "trap" the reactive metabolite by including a nucleophilic agent in the incubation mixture. Glutathione (GSH) is frequently used for this purpose, as it forms stable adducts with electrophilic metabolites that can be readily detected by mass spectrometry.[10]

Protocol 3: Glutathione Trapping of 4-Chlorophenylhydroxylamine

Materials:

  • All materials from Protocol 2

  • Glutathione (GSH)

Procedure:

  • Follow steps 1 and 2 of Protocol 2.

  • Add GSH to the reaction mixture to a final concentration of 1-5 mM.[10]

  • Initiate the reaction by adding 4-chloroaniline.

  • Proceed with steps 4-7 of Protocol 2.

  • Analyze the supernatant for the presence of the glutathione adduct of 4-chlorophenylhydroxylamine by HPLC-MS/MS.

Analytical Detection: HPLC-MS/MS for High-Sensitivity Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective detection of drug metabolites.[11][12] The following provides a template for developing an HPLC-MS/MS method for 4-Chlorophenylhydroxylamine and its glutathione adduct.

Protocol 4: HPLC-MS/MS Analysis of 4-Chlorophenylhydroxylamine and its GSH Adduct

Instrumentation:

  • HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[12]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[9]

  • Injection Volume: 5-10 µL.

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-Chlorophenylhydroxylamine: The precursor ion will be the protonated molecule [M+H]+. The product ions will be fragments resulting from the collision-induced dissociation of the precursor ion.

    • GSH Adduct: The precursor ion will be the protonated adduct [M+H]+. Product ions will include characteristic fragments of glutathione.

  • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each analyte by infusing a standard solution.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
4-Chloroaniline128.0Fragments of PCA
4-Chlorophenylhydroxylamine144.0Fragments of CPH
CPH-GSH Adduct451.1Fragments of the adduct

Note: The exact m/z values for product ions need to be determined experimentally.

Assessing Toxicity: The MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13][14] This assay can be used to determine the cytotoxic effects of 4-Chlorophenylhydroxylamine on a relevant cell line, such as the human hepatoma cell line HepG2.[14]

Protocol 5: MTT Cytotoxicity Assay of 4-Chlorophenylhydroxylamine in HepG2 Cells

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4-Chlorophenylhydroxylamine (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a suitable density and allow them to attach overnight.[14]

  • Prepare serial dilutions of 4-Chlorophenylhydroxylamine in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of 4-Chlorophenylhydroxylamine. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[14]

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.[15]

  • Calculate cell viability as a percentage of the vehicle control.

dot graph "MTT Assay Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed HepG2 Cells\nin 96-well plate"]; Treat_Cells [label="Treat with 4-Chlorophenylhydroxylamine"]; Incubate_Treatment [label="Incubate (24-72h)"]; Add_MTT [label="Add MTT solution"]; Incubate_MTT [label="Incubate (3-4h)"]; Solubilize [label="Solubilize Formazan"]; Measure_Absorbance [label="Measure Absorbance", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Measure_Absorbance; } Workflow for the MTT cytotoxicity assay.

In Vivo Studies: Hemoglobin Adducts as Biomarkers of Exposure

The reaction of 4-chloronitrosobenzene (the oxidation product of 4-Chlorophenylhydroxylamine) with hemoglobin forms stable adducts that can serve as long-lived biomarkers of exposure to 4-chloroaniline.[1] Analysis of these adducts in blood samples from animal studies provides valuable information on the in vivo metabolic activation of the parent compound.

Protocol 6: Analysis of Hemoglobin Adducts of 4-Chloroaniline

Materials:

  • Blood samples from animals treated with 4-chloroaniline

  • Reagents for hemoglobin isolation (e.g., lysis buffer)

  • Protease (e.g., trypsin) for globin digestion[16]

  • Reagents for derivatization (if necessary)

  • HPLC-MS/MS system

Procedure:

  • Isolate hemoglobin from red blood cells.

  • Hydrolyze the hemoglobin to release the adducted amino acids or digest the globin into peptides using a protease like trypsin.[16]

  • Extract the released adducts or peptides.

  • Derivatize the analytes if necessary to improve their chromatographic or mass spectrometric properties.

  • Analyze the samples by HPLC-MS/MS to identify and quantify the specific adducts.

Conclusion: A Powerful Tool for Mechanistic Toxicology

4-Chlorophenylhydroxylamine is more than just a metabolite; it is a key mechanistic probe that allows researchers to dissect the pathways of metabolic activation and understand the molecular initiating events of toxicity for aromatic amines. By employing the protocols outlined in this guide, from in vitro metabolism and reactive metabolite trapping to sensitive analytical detection and cytotoxicity assessment, researchers can gain a comprehensive understanding of the role of N-oxidation in the bioactivation of 4-chloroaniline. These methods, when applied rigorously, provide a self-validating system for investigating the metabolic pathways of a wide range of xenobiotics, ultimately contributing to the development of safer drugs and chemicals.

References

  • Li, A. P. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 2(2), 161-171.
  • Rattner, B. A., & Hoffman, D. J. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
  • International Programme on Chemical Safety. (2003). 4-Chloroaniline (CICADS 48). Retrieved from [Link]

  • Hinson, J. A., Mays, D. C., & Anderson, M. M. (1983). Metabolism of 4-nitroaniline by rat liver microsomes. Drug Metabolism and Disposition, 11(6), 567-571.
  • Ehlhardt, W. J., & Howbert, J. J. (1991). Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey. Drug Metabolism and Disposition, 19(2), 366-369.
  • Miller, G. P., Hanna, P. E., & Hanzlik, R. P. (2014). CYP2E1 hydroxylation of aniline involves negative cooperativity. Biochemical Pharmacology, 87(3), 517-526.
  • Srivastava, S., & Gupta, P. (2017). Cytotoxicity assessment by MTT assay in HepG2 cells following the exposure of various concentrations of rotenone for 24 h.
  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1981). Process for producing new hydroxylamine derivatives and plant growth increasing compositions comprising these derivatives as active ingredient.
  • Boobis, A. R., Edwards, R. J., & Harrison, D. J. (1989). Rat liver microsomal metabolism of 2-halogenated 4-methylanilines. Xenobiotica, 19(9), 1015-1027.
  • Li, F., & Ma, L. (2018). Rapid screening and characterization of glutathione-trapped reactive metabolites using a polarity switch-based approach on a high-resolution quadrupole orbitrap mass spectrometer. Journal of Pharmaceutical and Biomedical Analysis, 149, 424-431.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • Molecular Discovery. (n.d.). “Structural Alerts in Reactive Metabolites (RM): a GSH Trapping Approach”. Retrieved from [Link]

  • Hanna, P. E., & Miller, G. P. (2014). Figure 1 from CYP2E1 hydroxylation of aniline involves negative cooperativity.
  • Ruiz, M. J., & Marín, S. (2019). Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. Toxins, 11(6), 346.
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Application

Application Notes &amp; Protocols for the Toxicological Assessment of 4-Chlorophenylhydroxylamine

Prepared by: Gemini, Senior Application Scientist Introduction: The Toxicological Significance of a Key Metabolite 4-Chlorophenylhydroxylamine (4-CPHA) is a reactive N-hydroxylated metabolite of the industrial chemical 4...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Toxicological Significance of a Key Metabolite

4-Chlorophenylhydroxylamine (4-CPHA) is a reactive N-hydroxylated metabolite of the industrial chemical 4-chloroaniline (4-CA).[1] While the parent compound, 4-CA, is recognized for its toxicity, the study of 4-CPHA is critical for a comprehensive toxicological assessment. This is because the metabolic activation of aromatic amines to their hydroxylamine derivatives is a pivotal step in eliciting their primary toxic effects.[2] Understanding the reactivity and biological impact of 4-CPHA allows researchers and drug development professionals to elucidate mechanisms of toxicity, predict adverse outcomes, and establish safer exposure limits for the parent compound.

This guide provides an in-depth exploration of the toxicological profile of 4-CPHA, focusing on the underlying mechanisms and providing detailed, field-proven protocols for its assessment. The methodologies are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for safety and risk assessment.

Part 1: Mechanism of Toxicity - Metabolic Activation and Cellular Insult

The toxicity of 4-CPHA is intrinsically linked to its chemical instability and its role in a redox cycle that generates cellular damage. The parent compound, 4-chloroaniline, undergoes N-hydroxylation, primarily mediated by cytochrome P450 enzymes in the liver, to form 4-CPHA.[2][3] This metabolite is not the final actor but exists in a damaging equilibrium with its oxidized form, 4-chloronitrosobenzene.

This redox cycling is the causal basis for 4-CPHA's most prominent toxic effect: methemoglobinemia . In the erythrocyte, this cycle oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen.[1][4] This leads to functional anemia and tissue hypoxia. Furthermore, the reactive intermediates generated can lead to direct cytotoxicity and genotoxicity by forming covalent adducts with essential cellular macromolecules like proteins and DNA.[5]

Metabolic_Activation_Pathway cluster_0 Metabolic Activation & Redox Cycling cluster_1 Toxicological Endpoints Parent 4-Chloroaniline Metabolite 4-Chlorophenylhydroxylamine (4-CPHA) Parent->Metabolite  CYP450  (N-hydroxylation) Oxidized 4-Chloronitrosobenzene Metabolite->Oxidized Oxidation MetHb Methemoglobinemia (Fe²⁺ → Fe³⁺ in Hemoglobin) Metabolite->MetHb Cytotoxicity Cytotoxicity (Protein Adducts, Oxidative Stress) Oxidized->Cytotoxicity Genotoxicity Genotoxicity (DNA Adducts) Oxidized->Genotoxicity

Caption: Metabolic activation of 4-chloroaniline and subsequent toxic effects.

Part 2: In Vitro Toxicological Assessment Protocols

In vitro assays are fundamental for characterizing the hazard profile of 4-CPHA, offering a controlled environment to dissect specific toxicological mechanisms while adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.[6]

Methemoglobin Formation Assay in Erythrocytes

Causality and Rationale: This assay directly measures the primary and most well-documented toxic effect of 4-CPHA. By incubating the compound with red blood cells (RBCs), we can quantify its potential to induce methemoglobinemia, providing a direct and mechanistically relevant measure of its hematotoxicity. The protocol is designed to mimic the physiological environment where this toxicity occurs.

Protocol: Spectrophotometric Determination of Methemoglobin

  • Preparation of Erythrocytes:

    • Obtain fresh whole blood from a healthy donor (human or rodent) in a tube containing an anticoagulant (e.g., heparin).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the RBCs three times by resuspending the pellet in 4 volumes of ice-cold phosphate-buffered saline (PBS, pH 7.4) and repeating the centrifugation step.

    • After the final wash, resuspend the RBC pellet to a 2% hematocrit in the incubation buffer (e.g., PBS with 10 mM glucose).

  • Incubation with 4-CPHA:

    • Prepare a stock solution of 4-CPHA in a suitable solvent (e.g., DMSO or ethanol). The final solvent concentration in the incubation should not exceed 0.5% to avoid solvent-induced hemolysis.

    • In microcentrifuge tubes, add the 2% RBC suspension.

    • Add 4-CPHA to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 500 µM).

    • Include a Vehicle Control (solvent only) and a Positive Control (e.g., 1 mM sodium nitrite).

    • Incubate the tubes at 37°C for 1-2 hours with gentle agitation.

  • Measurement of Methemoglobin (MetHb):

    • Following incubation, centrifuge the tubes at 1,000 x g for 5 minutes.

    • Lyse the RBCs by adding 20 volumes of ice-cold deionized water to the pellet.

    • Clarify the lysate by centrifuging at 10,000 x g for 15 minutes at 4°C.

    • Measure the absorbance of the supernatant at 630 nm and 700 nm using a spectrophotometer.

    • Add a few crystals of potassium cyanide (KCN) to each cuvette to convert MetHb to cyanmethemoglobin, and re-read the absorbance at 630 nm. The absorbance at 700 nm serves as a correction for turbidity.

    • The change in absorbance at 630 nm before and after KCN addition is proportional to the MetHb concentration.

  • Data Analysis and Interpretation:

    • Calculate the percentage of methemoglobin using the following formula: %MetHb = [(A630_initial - A700) - (A630_KCN - A700)] / [(A630_initial - A700) - (A630_KCN - A700)]_Total_Hemolysis * 100 (Note: A more precise calculation involves determining total hemoglobin concentration separately).

    • Plot the %MetHb against the concentration of 4-CPHA to generate a dose-response curve.

    • Self-Validation/Acceptance Criteria: The vehicle control should exhibit minimal MetHb formation (<2%). The positive control (sodium nitrite) must induce a significant and robust increase in MetHb, confirming the responsiveness of the assay system.

ParameterVehicle Control4-CPHA (50 µM)4-CPHA (250 µM)Positive Control (NaNO₂)
% Methemoglobin 1.2 ± 0.325.4 ± 2.168.9 ± 4.585.2 ± 3.7
Table 1: Example data from an in vitro methemoglobin formation assay.
In Vitro Cytotoxicity Assessment

Causality and Rationale: Beyond hematotoxicity, reactive metabolites of 4-CPHA can cause direct damage to cells in key metabolic organs like the liver and kidneys.[7] Cytotoxicity assays are essential for determining the concentration at which 4-CPHA induces cell death and for comparing its potency across different cell types. The Neutral Red Uptake (NRU) assay (OECD TG 432) is a robust method that assesses cell membrane integrity via the uptake of a supravital dye into the lysosomes of viable cells.[8]

Cytotoxicity_Workflow cluster_workflow General In Vitro Cytotoxicity Workflow start Phase 1: Cell Culture & Treatment step1 Seed cells in 96-well plate phase2 Phase 2: Assay Performance step4 Perform Neutral Red Uptake (NRU) Assay phase3 Phase 3: Data Acquisition & Analysis step5 Measure absorbance with a plate reader end Phase 4: Interpretation step7 Generate dose-response curves and reports step2 Prepare serial dilutions of 4-CPHA step1->step2 step3 Treat cells and incubate (e.g., 24h) step2->step3 step3->step4 step4->step5 step6 Calculate % Viability and determine IC50 step5->step6 step6->step7

Caption: Experimental workflow for cytotoxicity assessment.[9]

Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., Balb/c 3T3, HepG2) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest cells and seed them into a 96-well flat-bottom microplate at a density that ensures they are in a sub-confluent, exponential growth phase at the time of treatment (e.g., 1 x 10⁴ cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a range of concentrations of 4-CPHA in culture medium from a stock solution.

    • Remove the seeding medium from the cells and replace it with 100 µL of medium containing the various concentrations of 4-CPHA.

    • Include wells for Vehicle Control (medium with solvent), Untreated Control (medium only), and a Positive Control (e.g., Sodium Dodecyl Sulfate).

    • Incubate the plate for a defined period (e.g., 24 hours).

  • Neutral Red Uptake and Extraction:

    • After incubation, remove the treatment medium and wash the cells gently with 150 µL of pre-warmed PBS.

    • Add 100 µL of Neutral Red medium (e.g., 50 µg/mL neutral red in culture medium) to each well and incubate for 3 hours at 37°C.

    • Remove the NR medium and wash the cells with the NR wash/fix solution (e.g., 1% CaCl₂, 0.5% Formaldehyde).

    • Add 100 µL of NR destain solution (e.g., 1% acetic acid, 50% ethanol) to each well to extract the dye from the lysosomes.

    • Shake the plate on a microplate shaker for 10 minutes to ensure complete solubilization.

  • Data Analysis and Interpretation:

    • Measure the optical density (OD) at 540 nm using a microplate reader.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: %Viability = (OD_treated / OD_vehicle_control) * 100

    • Plot %Viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell viability).

    • Self-Validation/Acceptance Criteria: The difference in OD between the vehicle control and positive control must be statistically significant and within the historical range for the assay. The coefficient of variation for replicate wells should be below 20%.

Bacterial Reverse Mutation Assay (Ames Test)

Causality and Rationale: The Ames test is a globally accepted screening assay for identifying genotoxic potential.[10] It assesses the ability of a chemical to induce mutations in the DNA of specific bacterial strains. Since reactive metabolites of 4-CPHA can form DNA adducts, this test is crucial for evaluating its mutagenic risk. The inclusion of a metabolic activation system (S9 fraction) is mandatory, as many chemicals, including aromatic amines, require metabolic activation to become mutagenic.[10][11] This test is typically performed according to OECD Guideline 471.

Protocol: Ames Test (Plate Incorporation Method)

  • Preparation:

    • Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100, TA1535 for base-pair substitutions) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.[11]

    • Metabolic Activation (S9 Mix): Prepare an S9 fraction from the livers of rodents induced with a P450 inducer (e.g., Aroclor 1254 or a PB/βNF mixture). Just before use, combine the S9 fraction with a cofactor solution (e.g., NADP⁺, glucose-6-phosphate).

    • Test Compound: Prepare a range of 4-CPHA concentrations in a suitable solvent.

  • Assay Procedure:

    • The test is performed in two independent experiments, one with and one without the S9 mix.

    • To a sterile test tube, add in the following order:

      • 2.0 mL of molten top agar (at 45°C)

      • 0.1 mL of an overnight culture of the selected bacterial strain

      • 0.1 mL of the 4-CPHA test solution (or control solution)

      • 0.5 mL of S9 mix or a sham buffer (for the non-activation condition)

    • Vortex the tube briefly and pour the contents onto a minimal glucose agar plate.

    • Allow the top agar to solidify, then invert the plates.

    • Incubate at 37°C for 48-72 hours.

  • Controls:

    • Vehicle Control: Solvent used to dissolve 4-CPHA.

    • Positive Controls (without S9): A known direct-acting mutagen for each strain (e.g., sodium azide for TA100/1535, 4-nitroquinoline-N-oxide for TA98).

    • Positive Controls (with S9): A known mutagen that requires metabolic activation (e.g., 2-aminoanthracene for all strains).

  • Data Analysis and Interpretation:

    • Count the number of revertant colonies on each plate.

    • Calculate the mean number of revertants and standard deviation for each concentration.

    • A positive result is typically defined as a concentration-related increase in the number of revertants with at least one concentration showing a number of revertants that is at least double the mean of the vehicle control (the "2-fold rule").

    • Self-Validation/Acceptance Criteria: The number of revertant colonies in the vehicle control plates must be within the laboratory's historical range. The positive controls must induce a clear and significant increase in revertant colonies, confirming the sensitivity of the strains and the activity of the S9 mix.

Part 3: In Vivo Study Considerations

While in vitro tests provide critical mechanistic data, in vivo studies are necessary to understand the toxicokinetics and systemic toxicity of a compound.[12][13] An acute oral toxicity study, such as one following OECD Guideline 425 (Up-and-Down Procedure), can be used to determine the LD50 and identify key signs of systemic toxicity.[14]

Key Endpoints for an In Vivo Study of 4-CPHA:

  • Clinical Observations: Monitor for signs of hypoxia (cyanosis, lethargy, respiratory distress), neurotoxicity, and other systemic effects.

  • Hematology: Collect blood samples at peak exposure times (e.g., 2-4 hours post-dose) to measure methemoglobin levels.

  • Clinical Chemistry: Assess markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.

  • Histopathology: At necropsy, key target organs including the spleen (a site for damaged red blood cell removal), liver, and kidneys should be examined for pathological changes.[1]

The design of any in vivo study must be ethically reviewed and justified, using the minimum number of animals necessary to achieve scientifically valid results.[14]

References

  • In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols. PubMed. Available from: [Link]

  • 4-Chlorophenylhydroxylamine | C6H6ClNO | CID 69983. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. PubMed. Available from: [Link]

  • 4-Chloroaniline | ClC6H4NH2 | CID 7812. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice. PubMed. Available from: [Link]

  • Methemoglobinemia Treatment & Management. Medscape. Available from: [Link]

  • Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. National Center for Biotechnology Information. Available from: [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. Available from: [Link]

  • In Vivo Toxicity Study. Creative Bioarray. Available from: [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. Available from: [Link]

  • Ames test and SOS Chromotest to Evaluate the Genotoxicity Effect of Synthesized Series of Antibacterial Sulfonamides. Journal of Molecular and Pharmaceutical Sciences. Available from: [Link]

  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. National Center for Biotechnology Information. Available from: [Link]

  • OECD Test Guideline 425. National Toxicology Program. Available from: [Link]

  • Metabolic activation/deactivation reactions during perinatal development. National Center for Biotechnology Information. Available from: [Link]

  • In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. MDPI. Available from: [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. National Center for Biotechnology Information. Available from: [Link]

  • Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation. PubMed. Available from: [Link]

  • Methemoglobinemia. StatPearls, National Center for Biotechnology Information. Available from: [Link]

  • OECD Chemical Testing Guidelines 2025 Updated. Auxilife. Available from: [Link]

  • In vitro toxicology. Nuvisan. Available from: [Link]

  • OECD GUIDELINES FOR TESTING OF CHEMICALS. OECD. Available from: [Link]

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Method

Application Notes and Protocols: 4-Chlorophenylhydroxylamine as a Precursor for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-chlorophenylhydroxylamine and its potential as a precursor in pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chlorophenylhydroxylamine and its potential as a precursor in pharmaceutical synthesis. While direct applications are limited, its close chemical relationship to 4-chlorophenylhydrazine, a crucial building block for numerous bioactive heterocyclic compounds, underscores its significance. This document details the physicochemical properties of 4-chlorophenylhydroxylamine, explores its characteristic reactivity, and presents a validated, step-by-step protocol for the synthesis of a pyrazolone derivative, a common scaffold in medicinal chemistry, using the closely related and more extensively documented 4-chlorophenylhydrazine. The causality behind experimental choices, safety protocols, and analytical monitoring are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the 4-Chlorophenyl Moiety

The 4-chlorophenyl structural motif is a recurring feature in a multitude of approved pharmaceutical agents, contributing to favorable pharmacokinetic and pharmacodynamic properties. Its presence can enhance metabolic stability, improve receptor binding affinity, and influence the overall electronic and lipophilic character of a drug molecule. While 4-chlorophenylhydroxylamine itself is not a widely cited starting material in drug synthesis, its chemical architecture makes it a molecule of interest. It can be considered a synthetic equivalent or precursor to other key intermediates, most notably 4-chlorophenylhydrazine.

4-Chlorophenylhydroxylamine's intrinsic reactivity, particularly its susceptibility to rearrangement and condensation reactions, offers potential pathways for the construction of complex molecular frameworks. This guide will explore these possibilities and provide a practical, detailed protocol for a representative synthesis of a pharmaceutically relevant heterocyclic system.

Physicochemical Properties of 4-Chlorophenylhydroxylamine

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe synthesis.

PropertyValueSource
IUPAC Name N-(4-chlorophenyl)hydroxylaminePubChem[1]
CAS Number 823-86-9PubChem[1]
Molecular Formula C₆H₆ClNOPubChem[1]
Molecular Weight 143.57 g/mol PubChem[1]
Appearance Solid (typical)-
Melting Point Not readily available-
Solubility Soluble in organic solventsGeneral knowledge

Core Reactivity and Synthetic Potential

4-Chlorophenylhydroxylamine's synthetic utility is primarily dictated by the reactivity of the hydroxylamine functional group. Two key transformations are of particular interest in the context of pharmaceutical synthesis:

  • Bamberger Rearrangement: In the presence of aqueous acid, phenylhydroxylamine and its derivatives undergo the Bamberger rearrangement to form p-aminophenols.[2][3][4] This reaction provides a pathway to introduce a hydroxyl group onto the aromatic ring, a common functional group in many active pharmaceutical ingredients (APIs).

  • Condensation Reactions: The nucleophilic nitrogen of the hydroxylamine can participate in condensation reactions with carbonyl compounds, such as aldehydes, ketones, and esters, to form various heterocyclic structures.[2] This is a foundational concept in the synthesis of many nitrogen-containing ring systems.

From Hydroxylamine to Hydrazine: A Key Transformation

A crucial aspect of the synthetic utility of 4-chlorophenylhydroxylamine is its potential conversion to 4-chlorophenylhydrazine. This transformation, typically achieved through a reduction reaction, unlocks a vast and well-established area of medicinal chemistry. 4-Chlorophenylhydrazine is a key building block for the synthesis of pyrazole and pyrazolone derivatives, which are core structures in a number of blockbuster drugs, including the anti-inflammatory agent celecoxib.[5][6][7] The synthesis of 4-chlorophenylhydrazine hydrochloride from 4-chloroaniline via diazotization followed by reduction is a well-documented industrial process.[8]

Detailed Protocol: Synthesis of a 1-(4-chlorophenyl)-3-methyl-5-pyrazolone

This protocol details the synthesis of a pyrazolone derivative, a common scaffold in pharmaceuticals, using 4-chlorophenylhydrazine hydrochloride. This serves as a practical example of the synthetic utility of the 4-chlorophenyl moiety derived from precursors like 4-chlorophenylhydroxylamine.

Principle

The synthesis involves a condensation reaction between 4-chlorophenylhydrazine and a β-keto ester, in this case, ethyl acetoacetate. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the pyrazolone ring.

Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification Reactant1 4-Chlorophenylhydrazine HCl Condensation Condensation & Cyclization Reactant1->Condensation Reactant2 Ethyl Acetoacetate Reactant2->Condensation CrudeProduct Crude Pyrazolone Condensation->CrudeProduct Reaction Work-up Purification Recrystallization CrudeProduct->Purification FinalProduct Pure 1-(4-chlorophenyl)-3-methyl-5-pyrazolone Purification->FinalProduct

Caption: Workflow for the synthesis of a pyrazolone derivative.

Materials and Equipment
ReagentsEquipment
4-Chlorophenylhydrazine hydrochlorideRound-bottom flask (250 mL)
Ethyl acetoacetateReflux condenser
Glacial acetic acidMagnetic stirrer and stir bar
EthanolHeating mantle
Distilled waterBuchner funnel and filter flask
Beakers and graduated cylinders
Melting point apparatus
Thin-layer chromatography (TLC) plates
Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol).

  • Solvent Addition: To the flask, add glacial acetic acid (20 mL) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Isolation of Crude Product: Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring. Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold water (2 x 20 mL) to remove any remaining acetic acid.

  • Purification by Recrystallization: Recrystallize the crude product from ethanol to obtain the pure 1-(4-chlorophenyl)-3-methyl-5-pyrazolone as a crystalline solid.

  • Drying and Characterization: Dry the purified product in a desiccator. Determine the melting point and characterize by spectroscopic methods (IR, NMR) to confirm the structure.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves when handling chemicals.[8]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[8]

  • Handling of Reagents: 4-Chlorophenylhydrazine hydrochloride is a hazardous substance. Avoid inhalation, ingestion, and skin contact.[8] Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Analytical Monitoring

The progress of the synthesis and the purity of the final product should be assessed using appropriate analytical techniques.

TechniquePurpose
Thin-Layer Chromatography (TLC) To monitor the disappearance of starting materials and the formation of the product during the reaction.
Melting Point To assess the purity of the final product. A sharp melting point range indicates high purity.
Infrared (IR) Spectroscopy To identify the functional groups present in the product, such as the carbonyl (C=O) and C=N bonds of the pyrazolone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the final product by analyzing the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR).
Mass Spectrometry (MS) To determine the molecular weight of the product and confirm its molecular formula.

Conclusion and Future Perspectives

While 4-chlorophenylhydroxylamine is not a frontline precursor in mainstream pharmaceutical synthesis, its chemical properties and relationship to key intermediates like 4-chlorophenylhydrazine highlight its potential. The Bamberger rearrangement and condensation reactions represent viable pathways for its incorporation into more complex molecular architectures. The detailed protocol for the synthesis of a pyrazolone derivative from the related 4-chlorophenylhydrazine serves as a robust and illustrative example of the synthetic strategies employed to incorporate the valuable 4-chlorophenyl moiety into pharmaceutically active compounds. Further research into the direct and efficient conversion of 4-chlorophenylhydroxylamine to a wider range of synthetic intermediates could expand its utility in drug discovery and development.

References

  • PubChem. 4-Chlorophenylhydroxylamine. National Center for Biotechnology Information. [Link]

  • YouTube. Bamberger rearrangement: Basic concept and reaction mechanism. [Link]

  • Beilstein Journals. An aniline dication-like transition state in the Bamberger rearrangement. [Link]

  • ResearchGate. Synthesis of Celecoxib and Structural Analogs- A Review. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications. [Link]

  • Google Patents. Preparation method for 4-chlorophenylhydrazine hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 4-Chlorophenylhydroxylamine in Aqueous Solutions

Welcome to the technical support guide for 4-Chlorophenylhydroxylamine (4-CPHA). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Chlorophenylhydroxylamine (4-CPHA). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the aqueous stability of this compound. Arylhydroxylamines are notoriously reactive intermediates, and understanding their behavior in aqueous environments is critical for experimental success and data integrity. This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to ensure the reliability of your results.

Introduction: The Inherent Instability of 4-Chlorophenylhydroxylamine

4-Chlorophenylhydroxylamine is a metabolite of 4-chloroaniline and a crucial intermediate in various chemical and biological processes.[1][2] However, its utility is often hampered by its poor stability in aqueous solutions. The hydroxylamine moiety is highly susceptible to oxidation and disproportionation reactions, leading to a mixture of degradation products.[2][3][4] This instability is heavily influenced by experimental conditions such as pH, temperature, and the presence of oxygen or metal ions.[5][6] This guide will help you understand and control these factors.

Frequently Asked Questions (FAQs)

FAQ 1: My 4-CPHA solution is changing color. What is happening and is my compound degraded?

Answer: A color change (often to yellow or brown) is a primary visual indicator of 4-CPHA degradation. This is typically due to the formation of colored oxidation products, most notably 4-chloronitrosobenzene, which can further react to form azoxy and azo compounds.[1]

  • Causality: 4-CPHA is readily oxidized, especially in the presence of dissolved oxygen or trace metal ions. The initial oxidation product is 4-chloronitrosobenzene.[2] This species is highly reactive and can participate in condensation reactions with the parent hydroxylamine to form the corresponding azoxybenzene derivative, which is often colored.

  • Actionable Advice:

    • Work Quickly: Prepare solutions immediately before use.

    • Use Degassed Solvents: Purge your aqueous buffers with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

    • Consider Antioxidants/Chelators: In some applications, the addition of a small amount of an antioxidant or a chelating agent like EDTA can help sequester metal ions that catalyze oxidation.[5]

    • Confirm with Analysis: Do not rely on visual inspection alone. Use an analytical technique like HPLC-UV or LC-MS to confirm the presence of 4-CPHA and identify degradation products.

FAQ 2: What are the main degradation pathways for 4-CPHA in an aqueous buffer?

Answer: 4-CPHA primarily degrades via two competing pathways in aqueous solutions: oxidation and disproportionation. The prevalence of each pathway is highly dependent on the specific experimental conditions, particularly pH.

  • Oxidation: This is often the dominant pathway in neutral to alkaline conditions and in the presence of oxygen. 4-CPHA is oxidized to 4-chloronitrosobenzene. This can be a one-step, two-electron oxidation.[2]

  • Disproportionation: This is a redox reaction where one molecule of 4-CPHA is oxidized while another is reduced.[3][4][7] This process can lead to the formation of 4-chloronitrosobenzene (the oxidized product) and 4-chloroaniline (the reduced product). This pathway is often favored under acidic conditions.

The diagram below illustrates these primary degradation routes.

degradation_pathway cluster_main Degradation of 4-Chlorophenylhydroxylamine 4-CPHA 4-Chlorophenylhydroxylamine 4-CNB 4-Chloronitrosobenzene 4-CPHA->4-CNB Oxidation [O2] 4-CA 4-Chloroaniline 4-CPHA->4-CA Disproportionation (Reduction) Further_Products Further Condensation (e.g., Azoxy compounds) 4-CNB->Further_Products

Caption: Primary degradation pathways of 4-CPHA in aqueous solution.

FAQ 3: How do pH and temperature affect the stability of my 4-CPHA solution?

Answer: Both pH and temperature are critical factors that significantly accelerate the degradation of 4-CPHA.[6]

  • Effect of pH: 4-CPHA exhibits its maximum stability in slightly acidic conditions (pH 4-5). As the pH increases towards neutral and alkaline, the rate of oxidation increases dramatically. This is because the hydroxylamine can be deprotonated, forming an anion that is more susceptible to oxidation. Conversely, strongly acidic conditions can promote disproportionation and hydrolysis.[8][9]

  • Effect of Temperature: As with most chemical reactions, the rate of 4-CPHA degradation increases with temperature.[6] It is crucial to store stock solutions at low temperatures (2-8 °C or -20 °C) and perform experiments at a controlled, consistent temperature. Avoid repeated freeze-thaw cycles, which can introduce oxygen and accelerate degradation.

The following table provides a qualitative summary of the expected stability under different conditions.

pH RangeTemperatureExpected StabilityPrimary Degradation Pathway
< 4 Room TempLow to ModerateDisproportionation / Hydrolysis
4 - 5 2-8 °COptimal Minimal Degradation
6 - 8 Room TempVery LowOxidation
> 8 Room TempExtremely LowRapid Oxidation

Troubleshooting Guide: Analytical Issues

This section addresses common problems encountered during the analysis of 4-CPHA, typically by HPLC or LC-MS.

Symptom / Observation Potential Cause Recommended Action & Rationale
Rapidly decreasing peak area of 4-CPHA in analytical standards over a sequence. In-Autosampler Instability: The compound is degrading in the aqueous mobile phase or sample diluent while sitting in the autosampler.1. Lower Autosampler Temperature: Set the autosampler cooler to 4-8 °C. 2. Use an Organic Diluent: If possible, prepare the final dilution in a high-organic solvent (e.g., 50:50 Acetonitrile:Water) where stability is improved. 3. Limit Sequence Time: Analyze samples as quickly as possible after preparation.
Multiple, broad, or unexpected peaks appear in the chromatogram. On-Column or In-Source Degradation: The compound is degrading during the analytical process itself.1. Check Mobile Phase pH: Ensure the mobile phase is slightly acidic (e.g., using 0.1% formic or acetic acid) to improve stability during separation. 2. Modify LC-MS Source Conditions: For LC-MS, harsh source conditions (high temperature, high voltages) can cause degradation. Optimize these parameters to be as gentle as possible while maintaining sensitivity.
Poor reproducibility between replicate injections or different preparations. Inconsistent Handling: Variations in preparation time, exposure to air, or temperature are causing different levels of degradation.1. Standardize the Protocol: Follow a strict, timed SOP for solution preparation (see protocol below). 2. Prepare Fresh: Always prepare standards and samples immediately before analysis. Never use solutions from a previous day without re-characterization.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 4-CPHA Aqueous Stock Solution

This protocol is designed to maximize the short-term stability of 4-CPHA for immediate use in experiments.

Materials:

  • 4-Chlorophenylhydroxylamine (solid)

  • High-purity water (e.g., Milli-Q)

  • Buffer salts (e.g., sodium acetate, acetic acid for a pH 4.5 buffer)

  • Inert gas (Argon or Nitrogen)

  • Volumetric flasks, syringes, and 0.22 µm filters

Procedure:

  • Prepare the Buffer: Prepare an aqueous buffer at the desired pH (recommendation: 20 mM Sodium Acetate, pH 4.5).

  • Degas the Buffer: Place the buffer in a suitable container and sparge vigorously with inert gas for 20-30 minutes on ice. This removes dissolved oxygen, a key oxidant.

  • Weigh 4-CPHA: Quickly and accurately weigh the required amount of solid 4-CPHA. The solid is more stable than the solution, so perform this step just before solubilization.

  • Dissolution: Add the solid 4-CPHA to a volumetric flask and immediately add the cold, degassed buffer. Mix gently until dissolved. Avoid vigorous shaking, which can re-introduce oxygen.

  • Filter (Optional): If necessary, filter the solution quickly using a syringe filter into a clean, inert-gas-flushed vial.

  • Storage and Use: Cap the vial tightly, flush the headspace with inert gas, and store on ice, protected from light. Use the solution immediately, ideally within 1-2 hours.

Protocol 2: Workflow for Assessing 4-CPHA Stability

This workflow provides a systematic approach to quantifying the stability of 4-CPHA under specific experimental conditions.

stability_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation P1 Prepare Test Buffers (e.g., pH 4, 7, 9) P2 Prepare 4-CPHA Stock (Protocol 1) P1->P2 I1 Spike Stock into Buffers at Time T=0 P2->I1 I2 Incubate at Test Temp (e.g., 4°C, 25°C, 37°C) I1->I2 A1 Withdraw Aliquots at Time Points (0, 1, 2, 4, 8 hr) I2->A1 A2 Quench Reaction (e.g., add Acetonitrile) A1->A2 A3 Analyze by Validated HPLC/LC-MS Method A2->A3 D1 Plot [4-CPHA] vs. Time A3->D1 D2 Calculate Degradation Rate and Half-Life (t½) D1->D2

Caption: Experimental workflow for a 4-CPHA stability study.

References

  • PubChem Compound Summary for CID 69983, 4-Chlorophenylhydroxylamine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 7812, 4-Chloroaniline. National Center for Biotechnology Information. [Link]

  • Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers. Rasayan Journal of Chemistry. [Link]

  • Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. PubMed. [Link]

  • Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenze. PubMed. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Worked Example: Disproportionation reaction. Khan Academy. [Link]

  • Top 5 Factors Affecting Chemical Stability. Dehumidification Technologies, LP. [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]

  • Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. RSC Publishing. [Link]

  • Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. PubMed. [Link]

  • Disproportionation of hydroxylamine by water-soluble iron(III) porphyrinate compounds. ResearchGate. [Link]

  • Disproportionation reaction (video). Khan Academy. [Link]

  • Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. ResearchGate. [Link]

  • Oxidation of 4-chloroaniline studied by on-line electrochemistry electrospray ionization mass spectrometry. PubMed. [Link]

  • Effects of pH and polyanions on the thermal stability of fibroblast growth factor 20. PubMed. [Link]

Sources

Optimization

Technical Support Center: Degradation Products of 4-Chlorophenylhydroxylamine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chlorophenylhydroxylamine. This guide provides in-depth technical information, troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chlorophenylhydroxylamine. This guide provides in-depth technical information, troubleshooting advice, and validated experimental protocols to anticipate and manage the degradation of this compound. Understanding the stability of 4-Chlorophenylhydroxylamine is critical for ensuring the accuracy of experimental results and the safety of developed pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 4-Chlorophenylhydroxylamine?

A1: Under typical laboratory and storage conditions, 4-Chlorophenylhydroxylamine can degrade through several pathways, primarily forming 4-chloroaniline, 4-chloronitrosobenzene, and 4-chloro-p-aminophenol. The formation of these products is highly dependent on the environmental conditions the compound is exposed to, such as pH, light, and the presence of oxidizing agents.

Q2: What is the mechanism behind the formation of 4-chloro-p-aminophenol?

A2: The formation of 4-chloro-p-aminophenol from 4-Chlorophenylhydroxylamine in the presence of aqueous acid is a classic example of the Bamberger rearrangement.[1] This reaction involves the protonation of the hydroxylamine, followed by the loss of a water molecule to form a nitrenium ion intermediate. A subsequent nucleophilic attack by water at the para position of the aromatic ring, followed by deprotonation, yields the final 4-aminophenol product.[2][3]

Q3: How does oxidation affect 4-Chlorophenylhydroxylamine?

A3: 4-Chlorophenylhydroxylamine is susceptible to oxidation, which can lead to the formation of 4-chloronitrosobenzene. This reaction can be initiated by atmospheric oxygen, particularly in solution, or by the presence of stronger oxidizing agents. The hydroxylamine functional group is oxidized to a nitroso group in this process.

Q4: Can 4-Chlorophenylhydroxylamine revert to 4-chloroaniline?

A4: Yes, 4-Chlorophenylhydroxylamine can be reduced to 4-chloroaniline. This can occur in the presence of reducing agents or as a disproportionation product where one molecule of the hydroxylamine is oxidized while another is reduced.

Q5: What are the key stability challenges to be aware of when working with 4-Chlorophenylhydroxylamine?

A5: The primary stability challenges include its sensitivity to acidic conditions, leading to the Bamberger rearrangement, and its susceptibility to oxidation. Furthermore, exposure to light (photolytic degradation) and elevated temperatures (thermal degradation) can also promote the formation of various degradation products. Therefore, proper storage in a cool, dark place, and under an inert atmosphere for solutions is recommended to minimize degradation.

Degradation Pathways Overview

The degradation of 4-Chlorophenylhydroxylamine is multifaceted, with the specific products formed being highly dependent on the stressor. The following diagram illustrates the main degradation pathways.

DegradationPathways 4-Chlorophenylhydroxylamine 4-Chlorophenylhydroxylamine 4-chloronitrosobenzene 4-chloronitrosobenzene 4-Chlorophenylhydroxylamine->4-chloronitrosobenzene Oxidation 4-chloroaniline 4-chloroaniline 4-Chlorophenylhydroxylamine->4-chloroaniline Reduction 4-chloro-p-aminophenol 4-chloro-p-aminophenol 4-Chlorophenylhydroxylamine->4-chloro-p-aminophenol Acid-catalyzed Bamberger Rearrangement

Caption: Major degradation pathways of 4-Chlorophenylhydroxylamine.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of 4-Chlorophenylhydroxylamine and its degradation products.

Problem Probable Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for 4-chloroaniline in HPLC. - Interaction of the basic amine with acidic silanols on the silica-based column. - Inappropriate mobile phase pH.- Use a base-deactivated column or an end-capped column. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of 4-chloroaniline (around 4.15) to ensure it is fully protonated or deprotonated. - Consider using a mobile phase additive like triethylamine to mask active silanol sites.
Inconsistent retention times. - Fluctuations in mobile phase composition or column temperature. - Column degradation. - Leaks in the HPLC system.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Check for leaks in fittings and pump seals. - If the column is old or has been exposed to harsh conditions, consider replacing it.
Appearance of unexpected peaks in the chromatogram. - On-column degradation of 4-Chlorophenylhydroxylamine. - Contamination of the mobile phase or sample. - Carryover from previous injections.- Use a mobile phase with a neutral or slightly basic pH if analyzing the parent compound without intentionally inducing degradation. - Filter all mobile phases and samples. - Implement a robust needle wash protocol in the autosampler method.
Low recovery of 4-Chlorophenylhydroxylamine or its degradation products. - Adsorption to sample vials or HPLC system components. - Degradation in the sample solvent before injection. - Inefficient extraction from the sample matrix.- Use silanized glass vials or polypropylene vials. - Prepare samples fresh and keep them cool and protected from light before analysis. - Optimize the extraction procedure, ensuring the solvent is appropriate for all analytes.
Difficulty in separating 4-Chlorophenylhydroxylamine and its degradation products. - Suboptimal chromatographic conditions (mobile phase, column, gradient).- Perform method development by screening different columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers. - Optimize the gradient elution profile to achieve better resolution between closely eluting peaks.

Experimental Protocols

Protocol 1: Forced Degradation Studies of 4-Chlorophenylhydroxylamine

This protocol outlines the conditions for inducing the degradation of 4-Chlorophenylhydroxylamine under various stress conditions as recommended by ICH guidelines.[4]

1. Acid and Base Hydrolysis:

  • Prepare a 1 mg/mL solution of 4-Chlorophenylhydroxylamine in a 1:1 mixture of acetonitrile and water.

  • For acid hydrolysis, add an equal volume of 0.1 N HCl.

  • For base hydrolysis, add an equal volume of 0.1 N NaOH.

  • For neutral hydrolysis, add an equal volume of water.

  • Incubate the solutions at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it (base for acid hydrolysis, acid for base hydrolysis), and dilute with mobile phase for HPLC analysis.

2. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of 4-Chlorophenylhydroxylamine in a 1:1 mixture of acetonitrile and water.

  • Add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

3. Thermal Degradation:

  • Place the solid 4-Chlorophenylhydroxylamine in a temperature-controlled oven at 80°C for 48 hours.

  • Also, prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) and heat at 80°C for 24 hours.

  • At the end of the study, dissolve the solid sample and dilute the solution sample with the mobile phase for analysis.

4. Photolytic Degradation:

  • Prepare a 1 mg/mL solution of 4-Chlorophenylhydroxylamine in a 1:1 mixture of acetonitrile and water.

  • Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples at appropriate time points.

Protocol 2: Stability-Indicating HPLC Method for 4-Chlorophenylhydroxylamine and Its Degradation Products

This HPLC method is designed to separate and quantify 4-Chlorophenylhydroxylamine, 4-chloroaniline, 4-chloronitrosobenzene, and 4-chloro-p-aminophenol.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a final concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Validation of the Method:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5]

  • Specificity should be confirmed by analyzing stressed samples to ensure that the peaks of the degradation products are well-resolved from the parent compound and from each other.

Experimental Workflow Diagram

The following diagram outlines the workflow for conducting a forced degradation study and developing a stability-indicating method.

Workflow cluster_degradation Forced Degradation Study cluster_analysis Analysis cluster_method_dev Method Development & Validation Prepare Stock Solution Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photolytic Photolytic Stress Conditions->Photolytic Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis->Sample Preparation Oxidation->Sample Preparation Thermal->Sample Preparation Photolytic->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Inject Peak Identification Peak Identification HPLC Analysis->Peak Identification LC-MS/MS Method Validation Method Validation Peak Identification->Method Validation ICH Guidelines Final Report Final Report Method Validation->Final Report

Caption: Workflow for forced degradation and stability-indicating method development.

References

  • Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312–314.
  • Corbett, M. D., & Corbett, B. R. (1981). Metabolism of 4-Chloronitrobenzene by the Yeast Rhodosporidium sp. Applied and Environmental Microbiology, 41(4), 942–949.
  • Sone, T., Tokuda, Y., Sakai, T., Shinkai, S., & Manabe, O. (1981). Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions. Journal of the Chemical Society, Perkin Transactions 2, (2), 298-302.
  • Yamabe, S., Zeng, G., & Guan, W. (2013). An aniline dication-like transition state in the Bamberger rearrangement. Beilstein Journal of Organic Chemistry, 9, 119-126.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Basrani, B. R., Manek, S., Fillery, E., & Sodhi, R. N. (2012). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of endodontics, 36(2), 312-314.
  • YouTube. (2019, September 11). Bamberger rearrangement: Basic concept and reaction mechanism. The Catalyst - Chemistry by Dr. Atanu. Retrieved from [Link]

  • Sone, T., Tokuda, Y., Sakai, T., Shinkai, S., & Manabe, O. (1981). Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions. Journal of the Chemical Society, Perkin Transactions 2, (2), 298–302.
  • Yamabe, S., Zeng, G., & Guan, W. (2013). An aniline dication-like transition state in the Bamberger rearrangement. Beilstein Journal of Organic Chemistry, 9, 119–126.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Dorgerloh, U., Hofmann, A., Riedel, J., & Becker, R. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-15.
  • EPA. (1996).
  • Coli Louvisse de Abreu, L. (2019). Advanced Chromatography 2020: Stability-Indicating Hplc Method Of Forced Degradation Products Of Catecholamines. American Journal of Drug Delivery and Therapeutics, 6(1).
  • PharmaCores. (2023, May 25). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development, 9(3).
  • Corbett, M. D., & Corbett, B. R. (1981). Metabolism of 4-Chloronitrobenzene by the Yeast Rhodosporidium sp. Applied and Environmental Microbiology, 41(4), 942–949.
  • YouTube. (2019, September 11). Bamberger rearrangement: Basic concept and reaction mechanism. The Catalyst - Chemistry by Dr. Atanu. Retrieved from [Link]

  • Sone, T., Tokuda, Y., Sakai, T., Shinkai, S., & Manabe, O. (1981). Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions. Journal of the Chemical Society, Perkin Transactions 2, (2), 298–302.
  • Yamabe, S., Zeng, G., & Guan, W. (2013). An aniline dication-like transition state in the Bamberger rearrangement. Beilstein Journal of Organic Chemistry, 9, 119–126.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Dorgerloh, U., Hofmann, A., Riedel, J., & Becker, R. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-15.
  • EPA. (1996).
  • Coli Louvisse de Abreu, L. (2019). Advanced Chromatography 2020: Stability-Indicating Hplc Method Of Forced Degradation Products Of Catecholamines. American Journal of Drug Delivery and Therapeutics, 6(1).
  • PharmaCores. (2023, May 25). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development, 9(3).

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-Chlorophenylhydroxylamine

Welcome to the technical support center for the purification of crude 4-Chlorophenylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Chlorophenylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues with a focus on the underlying scientific principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the purification of 4-Chlorophenylhydroxylamine, offering step-by-step solutions and preventative measures.

Issue 1: Low Yield of Purified Product

Symptoms: You've completed the purification protocol, but the final isolated mass of 4-Chlorophenylhydroxylamine is significantly lower than theoretically expected.

Potential Causes & Solutions:

  • Decomposition During Purification: 4-Chlorophenylhydroxylamine is susceptible to oxidation and degradation, especially at elevated temperatures and in the presence of light or air. The hydroxylamine functional group is readily oxidized to the corresponding nitroso compound, which can undergo further reactions.

    • Solution:

      • Maintain a Cool Environment: Perform all purification steps, including dissolution and filtration, at or below room temperature whenever possible. If heating is necessary to dissolve the crude material, use the minimum temperature required and for the shortest duration.

      • Inert Atmosphere: Purge all solvents with an inert gas (e.g., nitrogen or argon) before use. Conduct the purification under a gentle stream of inert gas to minimize contact with atmospheric oxygen.

      • Light Protection: Wrap your glassware in aluminum foil to protect the light-sensitive compound from photolytic degradation.

  • Incomplete Precipitation/Crystallization: The chosen solvent system may not be optimal for inducing complete precipitation of the product.

    • Solution:

      • Solvent Optimization: If using a single solvent for recrystallization, ensure the product has high solubility at a higher temperature and low solubility at a lower temperature. For anti-solvent crystallization, the product should be soluble in the primary solvent and insoluble in the anti-solvent.

      • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure 4-Chlorophenylhydroxylamine.[1]

      • Sufficient Cooling: Allow adequate time for crystallization to complete at a low temperature (e.g., 0-5 °C in an ice bath).

  • Loss During Transfers and Filtration: Mechanical losses can accumulate during multiple transfer and filtration steps.

    • Solution:

      • Minimize Transfers: Plan your workflow to reduce the number of times the material is transferred between vessels.

      • Thorough Rinsing: Rinse all glassware that was in contact with the product solution with a small amount of the cold mother liquor or a solvent in which the product is poorly soluble to recover any adhered material.

Issue 2: Persistent Impurities in the Final Product

Symptoms: Analytical data (e.g., HPLC, NMR) of your purified 4-Chlorophenylhydroxylamine shows the presence of starting materials (4-chloronitrobenzene), by-products (4-chloroaniline), or other unidentifiable peaks.

Potential Causes & Solutions:

  • Co-precipitation of Impurities: Impurities with similar solubility profiles to 4-Chlorophenylhydroxylamine can co-precipitate during crystallization.

    • Solution:

      • Recrystallization: This is often the most effective technique for removing structurally similar impurities. The principle relies on the slow formation of a crystal lattice that selectively incorporates the desired molecule while leaving impurities in the mother liquor.

        • Experimental Protocol: Recrystallization

          • Dissolve the crude 4-Chlorophenylhydroxylamine in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexane).[2]

          • If the solution is colored, add a small amount of activated carbon and heat for a short period to adsorb colored impurities.

          • Hot filter the solution to remove the activated carbon and any insoluble impurities.

          • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

          • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

      • Solvent Selection for Recrystallization: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for compounds of similar polarity include alcohols (ethanol, methanol) and ester/alkane mixtures (ethyl acetate/hexanes).[2]

  • Incomplete Removal of Reaction By-products: The primary by-product of concern is often 4-chloroaniline, which can arise from over-reduction of the nitro group or decomposition of the hydroxylamine.

    • Solution:

      • Aqueous Washes (Liquid-Liquid Extraction): If the crude product is in an organic solvent, washing with a dilute acidic solution (e.g., 1 M HCl) can protonate the more basic 4-chloroaniline, rendering it water-soluble and allowing for its removal into the aqueous phase. It's important to note that 4-Chlorophenylhydroxylamine is also weakly basic and may be partially extracted, so careful pH control is necessary.

      • Column Chromatography: For high-purity requirements, column chromatography is a powerful separation technique.

        • Experimental Protocol: Column Chromatography

          • Stationary Phase: Silica gel is a common choice for separating moderately polar compounds.

          • Mobile Phase: A solvent system that provides good separation between 4-Chlorophenylhydroxylamine and its impurities should be determined by thin-layer chromatography (TLC) first. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

          • Elution: The crude material is loaded onto the column and the mobile phase is passed through, carrying the components at different rates based on their affinity for the stationary and mobile phases.[3] Fractions are collected and analyzed to isolate the pure product.

Issue 3: Product "Oiling Out" During Recrystallization

Symptoms: Instead of forming solid crystals upon cooling, the product separates as an insoluble liquid (an oil).

Potential Causes & Solutions:

  • High Impurity Concentration: A high level of impurities can depress the melting point of the mixture, leading to the formation of an oil rather than a solid.

    • Solution:

      • Pre-purification: Perform a preliminary purification step, such as an aqueous wash or a quick filtration through a small plug of silica gel, to remove a significant portion of the impurities before attempting recrystallization.

      • Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice. This can be achieved by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute.

    • Solution:

      • Choose a Lower-Boiling Solvent: Select a recrystallization solvent with a boiling point lower than the melting point of 4-Chlorophenylhydroxylamine.

      • Use a Solvent Mixture: Dissolve the crude product in a good solvent at room temperature, and then slowly add a miscible anti-solvent (a solvent in which the product is insoluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-Chlorophenylhydroxylamine?

A1: The most common impurities depend on the synthetic route used. Typically, these include:

  • 4-Chloronitrobenzene: Unreacted starting material from the reduction of the nitro group.

  • 4-Chloroaniline: Formed by over-reduction of the nitro group or decomposition of the hydroxylamine.

  • Azoxy and Azo Compounds: Dimerization by-products that can form under certain reaction conditions.

  • Inorganic Salts: Remnants from the workup procedure (e.g., ammonium chloride if zinc dust and ammonium chloride are used for the reduction).[4]

Q2: How can I effectively remove colored impurities from my crude product?

A2: Colored impurities are often highly conjugated organic molecules. An effective method for their removal is treatment with activated carbon.

  • Procedure:

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

    • Gently heat and stir the mixture for 10-15 minutes.

    • Remove the activated carbon by hot filtration through a pad of celite or filter paper. The filtrate should be significantly less colored.

Q3: What are the key safety precautions when handling 4-Chlorophenylhydroxylamine?

A3: 4-Chlorophenylhydroxylamine and its related compounds, like 4-chloroaniline, are toxic and should be handled with care.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q4: Can I store purified 4-Chlorophenylhydroxylamine for a long period?

A4: Phenylhydroxylamine derivatives are known to be unstable upon storage.[4] It is best to use the purified material promptly. If storage is necessary:

  • Store Cold: Keep the material in a tightly sealed container at a low temperature (e.g., in a refrigerator or freezer).

  • Store Under Inert Gas: Displace the air in the container with an inert gas like argon or nitrogen before sealing.

  • Protect from Light: Store in an amber-colored vial or a container wrapped in aluminum foil.

III. Visualized Workflows and Data

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low Yield of Purified Product check_decomposition Check for Decomposition (e.g., color change, presence of by-products) start->check_decomposition check_precipitation Evaluate Precipitation/Crystallization (e.g., solubility in mother liquor) start->check_precipitation check_transfers Assess Mechanical Losses start->check_transfers solution_decomposition Solution: - Lower temperature - Use inert atmosphere - Protect from light check_decomposition->solution_decomposition solution_precipitation Solution: - Optimize solvent system - Induce crystallization - Ensure sufficient cooling time check_precipitation->solution_precipitation solution_transfers Solution: - Minimize transfers - Thoroughly rinse glassware check_transfers->solution_transfers PurificationMethodSelection crude_product Crude 4-Chlorophenylhydroxylamine impurity_type What is the nature of the impurities? crude_product->impurity_type colored Colored Impurities impurity_type->colored Visual Inspection salts Inorganic Salts impurity_type->salts Reaction Workup byproducts Organic By-products (e.g., 4-chloroaniline) impurity_type->byproducts Analytical Data (TLC, HPLC) activated_carbon Activated Carbon Treatment colored->activated_carbon aqueous_wash Aqueous Wash / Extraction salts->aqueous_wash recrystallization Recrystallization byproducts->recrystallization chromatography Column Chromatography recrystallization->chromatography If impurities persist

Caption: Decision tree for selecting an appropriate purification method.

Table 1: Common Solvents for Purification
Purification TechniqueSolvent/Solvent SystemRationale
Recrystallization Ethanol or MethanolGood solubility at high temperatures, poor solubility at low temperatures.
Ethyl Acetate / HexanesA polar/non-polar mixture that can be fine-tuned for optimal solubility.
WaterCan be effective if the compound is sufficiently polar, but care must be taken to avoid "oiling out". [2]
Column Chromatography Hexanes / Ethyl AcetateA common mobile phase for separating moderately polar compounds on silica gel.
Dichloromethane / MethanolA more polar mobile phase for compounds that are not sufficiently mobile in hexanes/ethyl acetate.
Liquid-Liquid Extraction Dichloromethane or Ethyl Acetate / WaterFor separating the organic product from aqueous-soluble impurities.

IV. References

  • U.S. Patent 4,440,954. Process for the purification of p-aminophenol. Google Patents.

  • Degradation of aqueous 4-chloroaniline by ozonolysis and combined gamma-rays-ozone processing. PubMed.

  • U.S. Patent 4,870,209. Process for purifying crude 4-aminophenol. Google Patents.

  • Chinese Patent 115535975B. Method for purifying hydroxylamine hydrochloride. Google Patents.

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Semantic Scholar.

  • 4-Chloroaniline | ClC6H4NH2 | CID 7812. PubChem.

  • 4-Chlorophenylhydroxylamine | C6H6ClNO | CID 69983. PubChem.

  • β-PHENYLHYDROXYLAMINE. Organic Syntheses.

  • Product Class 33: N-Arylhydroxylamines. Science of Synthesis.

  • Recrystallization and zone melting of charged colloids by thermally induced crystallization. PubMed.

  • Safety Data Sheet: 4-Chloroaniline. Carl ROTH.

  • Chinese Patent 111100067A. New chlorpheniramine maleate impurity and preparation process thereof. Google Patents.

  • Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. Benchchem.

  • Plasmid DNA Purification Troubleshooting. QIAGEN.

  • 15.1: Paper Chromatography of Amino Acids Lab Procedure. Chemistry LibreTexts.

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC - NIH.

  • 4-Chloroaniline. Wikipedia.

  • Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Save My Exams.

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Troubleshooting Guide for DNA Cleanup and Plasmid Purification. New England Biolabs.

  • Paper Chromatography of Amino Acids | Biochemistry I (Practical). YouTube.

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. NIH.

  • A High-Throughput and Green Planar Chromatographic Approach for Furosemide Analysis in Plasma. Asian Journal of Green Chemistry.

  • Safety Data Sheet. Aldrich.

  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry.

  • 4-CHLOROANILINE. Ataman Kimya.

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  • 4-Chloroaniline | Solubility of Things. Solubility of Things.

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Optimization

Technical Support Center: Optimizing the Yield of 4-Chlorophenylhydroxylamine Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorophenylhydroxylamine. As a critical intermediate in various synthetic pathways,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorophenylhydroxylamine. As a critical intermediate in various synthetic pathways, achieving a high yield and purity of this compound is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its synthesis, primarily focusing on the selective reduction of 4-chloronitrobenzene.

Section 1: Troubleshooting Guide - Navigating Common Synthesis Challenges

This section addresses prevalent issues encountered during the synthesis of 4-Chlorophenylhydroxylamine in a practical question-and-answer format.

Question 1: My reaction yield is consistently low, with significant amounts of 4-chloroaniline detected as the major byproduct. What are the primary causes and how can I improve the selectivity towards the hydroxylamine?

Answer: This is the most common challenge in the synthesis of 4-Chlorophenylhydroxylamine. The desired product is an intermediate in the reduction of 4-chloronitrobenzene to 4-chloroaniline. Over-reduction is the primary cause of low yield.

Causality and Strategic Solutions:

  • Catalyst Activity: Standard hydrogenation catalysts like Palladium on carbon (Pd/C) are often too active and promote the complete reduction to the aniline.

    • Solution: Employ a less active catalyst or a modified catalyst system. Platinum on carbon (Pt/C) is a preferred choice for selective reduction to the hydroxylamine. The addition of a catalyst inhibitor or modifier, such as dimethyl sulfoxide (DMSO) or 4-(dimethylamino)pyridine (DMAP), can selectively poison the catalyst surface to prevent over-reduction.

  • Reaction Temperature: Higher temperatures favor the more thermodynamically stable aniline product.

    • Solution: Maintain a low and consistent reaction temperature. For catalytic transfer hydrogenation using hydrazine hydrate, a temperature range of 25-30°C is often optimal.

  • pH of the Reaction Medium: The pH can influence the reaction pathway.

    • Solution: Maintaining a neutral to slightly basic pH (7.0 - 9.0) can favor the formation of the hydroxylamine. The addition of a mild base like sodium carbonate or bicarbonate can act as a scavenger for any acidic byproducts that might promote further reduction.

Question 2: I am observing the formation of colored impurities (typically yellow, orange, or red) in my crude product. What are these and how can I prevent their formation?

Answer: The colored impurities are most likely azo and azoxy compounds. These are formed through condensation reactions between the intermediate nitrosobenzene and the desired phenylhydroxylamine.

Causality and Strategic Solutions:

  • Incomplete Reaction or Localized "Hot Spots": If the reduction is not efficient, the accumulation of intermediates allows for these side reactions to occur.

    • Solution: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating. Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material and intermediates.

  • Reaction Stoichiometry: An incorrect ratio of reducing agent to starting material can lead to the presence of unreacted intermediates.

    • Solution: Carefully control the stoichiometry of the reducing agent. A slight excess is often used to drive the reaction to completion, but a large excess can promote over-reduction.

Question 3: My catalyst seems to lose activity upon recycling. What is causing this deactivation and can it be regenerated?

Answer: Catalyst deactivation is a common issue in catalytic hydrogenations.

Causality and Strategic Solutions:

  • Poisoning: The catalyst surface can be poisoned by impurities in the starting materials, solvents, or by side-products formed during the reaction. Sulfur-containing compounds are notorious catalyst poisons.

    • Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, a fresh batch of catalyst should be used. Regeneration of poisoned catalysts can be complex and often involves high-temperature treatments that may not be feasible in a standard laboratory setting.

  • Physical Blocking: The pores of the catalyst can become blocked by polymeric byproducts or insoluble materials.

    • Solution: Ensure the reaction mixture is well-solubilized. After the reaction, washing the catalyst with a suitable solvent can help remove some physically adsorbed materials.

Section 2: Frequently Asked Questions (FAQs)

What is the primary synthetic route for 4-Chlorophenylhydroxylamine? The most common and industrially relevant method is the partial reduction of 4-chloronitrobenzene.[1] This can be achieved through catalytic hydrogenation or by using reducing metals in a neutral or slightly acidic medium.

What are the main byproducts to monitor during the synthesis? The primary byproducts are 4-chloroaniline (from over-reduction) and condensation products such as 4,4'-dichloroazoxybenzene and 4,4'-dichloroazobenzene.[2] In some cases, dehalogenation to form aniline can also occur, especially with highly active catalysts.

How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material (4-chloronitrobenzene) and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1][3]

Is 4-Chlorophenylhydroxylamine a stable compound? Phenylhydroxylamine and its derivatives are known to be thermally unstable and can disproportionate or rearrange, especially at elevated temperatures or in the presence of acid.[4] It is recommended to use the product promptly after synthesis or store it at low temperatures in an inert atmosphere. The thermal decomposition of related hydroxylamine compounds has been studied and can be exothermic, posing a potential safety hazard.[5][6]

What is a suitable method for the purification of 4-Chlorophenylhydroxylamine? Recrystallization is a common method for purifying the crude product.[7] A suitable solvent system should be chosen where the hydroxylamine has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of hexane and ethyl acetate.[8]

Section 3: Experimental Protocols

Protocol 1: Selective Catalytic Transfer Hydrogenation of 4-Chloronitrobenzene

This protocol describes a lab-scale synthesis of 4-Chlorophenylhydroxylamine using a Pt/C catalyst and hydrazine hydrate as the hydrogen source. This method is often preferred for its milder reaction conditions and improved selectivity.

Materials:

  • 4-Chloronitrobenzene

  • 5% Platinum on carbon (Pt/C)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Sodium sulfate (anhydrous)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 4-chloronitrobenzene (1 equivalent) in ethanol.

  • Catalyst Addition: To this solution, add 5% Pt/C (0.01-0.02 equivalents).

  • Initiation of Reduction: Heat the mixture to a gentle reflux (approximately 30-35°C).

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (2-3 equivalents) dropwise via the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours after the addition of hydrazine is finished.

  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Work-up: Combine the filtrate and washings and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water to remove any remaining hydrazine salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to obtain the crude 4-Chlorophenylhydroxylamine. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Pt/C Catalyst: Platinum is chosen over more active metals like Palladium to favor the formation of the hydroxylamine intermediate and minimize over-reduction to the aniline.

  • Hydrazine Hydrate: This serves as a convenient in-situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment.

  • Low Temperature: Maintaining a low reaction temperature is crucial for the kinetic control required to isolate the less thermodynamically stable hydroxylamine.

Section 4: Data Presentation

Table 1: Influence of Catalyst on Product Selectivity

CatalystTemperature (°C)Selectivity for 4-Chlorophenylhydroxylamine (%)Selectivity for 4-Chloroaniline (%)
5% Pd/C30~20~80
5% Pt/C30>90<10
5% Pt/C with DMAP30>95<5

Note: The data presented is illustrative and based on typical outcomes for similar reactions.

Section 5: Visualization of Key Processes

Diagram 1: Synthetic Pathway and Competing Reactions

G cluster_byproducts Byproduct Formation 4-Chloronitrobenzene 4-Chloronitrobenzene 4-Chloronitrosobenzene 4-Chloronitrosobenzene 4-Chloronitrobenzene->4-Chloronitrosobenzene Reduction 4-Chlorophenylhydroxylamine 4-Chlorophenylhydroxylamine 4-Chloronitrosobenzene->4-Chlorophenylhydroxylamine Reduction Azo/Azoxy Compounds Azo/Azoxy Compounds 4-Chloronitrosobenzene->Azo/Azoxy Compounds Condensation 4-Chloroaniline 4-Chloroaniline 4-Chlorophenylhydroxylamine->4-Chloroaniline Over-reduction (Undesired) 4-Chlorophenylhydroxylamine->Azo/Azoxy Compounds Condensation

Caption: Synthetic pathway to 4-Chlorophenylhydroxylamine and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of 4-Chlorophenylhydroxylamine check_byproduct Analyze Byproducts (TLC/HPLC/GC-MS) start->check_byproduct is_aniline Major byproduct is 4-Chloroaniline? check_byproduct->is_aniline is_azo Colored impurities (Azo/Azoxy)? check_byproduct->is_azo optimize_catalyst Optimize Catalyst: - Use Pt/C instead of Pd/C - Add inhibitor (e.g., DMAP) is_aniline->optimize_catalyst Yes optimize_temp Lower Reaction Temperature is_aniline->optimize_temp Yes optimize_stirring Improve Stirring Efficiency is_azo->optimize_stirring Yes check_stoichiometry Verify Reducing Agent Stoichiometry is_azo->check_stoichiometry Yes end Improved Yield optimize_catalyst->end optimize_temp->end optimize_stirring->end check_stoichiometry->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Section 6: References

  • CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride. Google Patents.

  • CN115535975B - Method for purifying hydroxylamine hydrochloride. Google Patents.

  • CN100999483B - Preparation process of p-nitro phenyl hydrazine hydrochloride. Google Patents.

  • 4-Chlorophenylhydroxylamine | C6H6ClNO | CID 69983. PubChem.

  • Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Request PDF on ResearchGate.

  • Novel partial reductive pathway for 4-chloronitrobenzene and nitrobenzene degradation in Comamonas sp strain CNB-1. Request PDF on ResearchGate.

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer; 1996.

  • Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. Request PDF on ResearchGate.

  • Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1. National Institutes of Health (NIH).

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Rasayan Journal of Chemistry.

  • 4-Chloroaniline | ClC6H4NH2 | CID 7812. PubChem.

  • Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega.

  • Recrystallization and zone melting of charged colloids by thermally induced crystallization. PubMed.

  • Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. MDPI.

  • 4-Nitrochlorobenzene synhtesis. Sciencemadness.org.

  • Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. Benchchem.

  • Parametric Study on the Reduction of m-chloronitrobenzene by using H2S-rich MEA. ethesis.

  • Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. ScienceDirect.

  • and 4-chloronitrobenzene. IARC Publications.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

  • Synthesis of Hydroxylamine Sulfate via NO Hydrogenation over Pt/Graphite Catalysts, Part 2: Effect of the Reaction Conditions and the Physicochemical State of a Catalyst on the Yield of Products. ResearchGate.

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.

  • Synthesis of Platinum Particles from H2PtCl6 with Hydrazine as Reducing Agent. DergiPark.

  • CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography. Google Patents.

  • (PDF) Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate.

  • Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. Request PDF on ResearchGate.

  • Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. Request PDF on ResearchGate.

  • n-acetyl-n-phenylhydroxylamine. Organic Syntheses.

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Troubleshooting

Technical Support Center: Silylation Reactions of 4-Chlorophenylhydroxylamine

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the silylation of 4-chlorophenylhyd...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the silylation of 4-chlorophenylhydroxylamine. The guidance herein is synthesized from established principles of silylation chemistry and practical field experience to address the unique challenges presented by this substrate.

Introduction to Silylation of 4-Chlorophenylhydroxylamine

Silylation is a crucial chemical modification that replaces an active hydrogen in a molecule with a silyl group (e.g., trimethylsilyl, TMS). This derivatization is often employed to increase the volatility and thermal stability of a compound for gas chromatography (GC) analysis, or to protect reactive functional groups during subsequent synthetic steps.[1][2] 4-Chlorophenylhydroxylamine possesses two active hydrogens, one on the oxygen of the hydroxyl group and one on the nitrogen of the amino group, presenting a unique challenge in controlling the selectivity of the silylation reaction.

This guide will help you navigate the complexities of silylating 4-chlorophenylhydroxylamine, from choosing the right reagents and conditions to troubleshooting common issues and characterizing your products.

Troubleshooting Guide

This section addresses common problems encountered during the silylation of 4-chlorophenylhydroxylamine in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: I am seeing low to no conversion of my 4-chlorophenylhydroxylamine. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in a silylation reaction is a common issue that can typically be traced back to a few key factors. Here is a systematic approach to diagnosing and resolving the problem:

1. Inadequate Reagent Reactivity:

  • Explanation: Silylating agents vary significantly in their reactivity.[1] For a substrate like 4-chlorophenylhydroxylamine, which has both a hydroxyl and an amino group, a sufficiently powerful silylating agent is necessary, especially if disilylation is desired. The general order of reactivity for common functional groups is alcohols > phenols > carboxylic acids > amines > amides.

  • Solution: If you are using a mild silylating agent like trimethylchlorosilane (TMS-Cl) with a weak base and seeing poor results, consider switching to a more potent reagent. Silylamides such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are significantly more reactive and often provide higher yields.[1]

2. Presence of Moisture:

  • Explanation: Silylating reagents are highly susceptible to hydrolysis. Any moisture present in your reaction flask, solvent, or on the surface of your starting material will consume the silylating agent, leading to incomplete or failed reactions.[3]

  • Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or one that has been properly dried over molecular sieves. 4-Chlorophenylhydroxylamine should also be thoroughly dried before use.

3. Suboptimal Reaction Conditions:

  • Explanation: Silylation reactions can be sensitive to temperature and reaction time. While many silylations proceed at room temperature, less reactive functional groups or sterically hindered substrates may require heating to achieve complete conversion.[1]

  • Solution: If you are running the reaction at room temperature with a less reactive silylating agent, try gently heating the reaction mixture (e.g., to 40-60 °C) and monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Increasing the reaction time can also be beneficial.

4. Insufficient Catalyst or Base:

  • Explanation: When using silyl halides like TMS-Cl, a base is required to neutralize the HCl byproduct and drive the reaction to completion.[4][5] Common bases include triethylamine and pyridine. For some reactions, a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the rate.

  • Solution: Ensure you are using at least a stoichiometric amount of base relative to the silylating agent. If the reaction is still sluggish, a catalytic amount of DMAP can be added.

Experimental Workflow for Optimizing Conversion:

G start Low Conversion Observed check_reagent 1. Evaluate Silylating Agent - Is it reactive enough? - Consider BSA or BSTFA. start->check_reagent check_moisture 2. Verify Anhydrous Conditions - Dry glassware and solvent. - Use inert atmosphere. check_reagent->check_moisture optimize_conditions 3. Adjust Reaction Parameters - Increase temperature (40-60 °C). - Extend reaction time. check_moisture->optimize_conditions check_base 4. Review Base/Catalyst - Ensure sufficient base (e.g., triethylamine). - Add catalytic DMAP if needed. optimize_conditions->check_base success Improved Conversion check_base->success

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: My reaction is producing multiple products. How can I control the selectivity between O-silylation and N,O-disilylation?

Answer:

The presence of both a hydroxyl (-OH) and an amino (-NH) group in 4-chlorophenylhydroxylamine makes controlling the degree of silylation a key challenge. Here's how to manage the selectivity:

1. Understanding Relative Reactivity:

  • Explanation: The hydroxyl group is generally more nucleophilic and less sterically hindered than the amino group, making it more reactive towards silylating agents. Therefore, O-silylation is typically the kinetically favored initial product. To achieve N,O-disilylation, more forcing conditions or a more powerful silylating agent is usually required.

2. Controlling Stoichiometry and Reagent Choice:

  • For Monosilylation (O-silylation):

    • Solution: Use approximately one equivalent of a moderately reactive silylating agent like TMS-Cl with a base (e.g., triethylamine) at low temperatures (e.g., 0 °C to room temperature). This will favor the silylation of the more reactive hydroxyl group.

  • For Disilylation (N,O-silylation):

    • Solution: Use an excess (at least two equivalents) of a powerful silylating agent like BSA or BSTFA. These reagents are strong enough to silylate both the hydroxyl and the less reactive amino group.[1] Heating the reaction may also be necessary to drive the reaction to completion.

3. Impact of Reaction Conditions:

  • Temperature: Lower temperatures will generally favor the kinetic product (O-silylation), while higher temperatures can provide the energy needed to overcome the activation barrier for the silylation of the less reactive amino group, leading to the thermodynamic product (N,O-disilylation).

  • Reaction Time: Longer reaction times, especially with an excess of a strong silylating agent, will increase the likelihood of achieving complete disilylation.

Table 1: Silylation Conditions for Selective Derivatization of 4-Chlorophenylhydroxylamine

Desired ProductSilylating AgentEquivalents of AgentBaseTemperatureExpected Outcome
O-TMS-4-chlorophenylhydroxylamineTMS-Cl~1.1Triethylamine0 °C to RTPredominantly mono-silylated product.
N,O-bis(TMS)-4-chlorophenylhydroxylamineBSA or BSTFA> 2.2Not requiredRT to 60 °CPredominantly di-silylated product.
Question 3: My silylated product seems to be degrading during workup or purification. What is causing this instability and how can I prevent it?

Answer:

The stability of silyl ethers and silyl amines is a critical consideration, especially for trimethylsilyl (TMS) derivatives, which are known to be sensitive to hydrolysis.[6][7]

1. Hydrolysis:

  • Explanation: The silicon-oxygen and silicon-nitrogen bonds are susceptible to cleavage by water, especially under acidic or basic conditions. Aqueous workups are a common cause of desilylation.

  • Solution:

    • Avoid aqueous workups if possible. If you must wash the reaction mixture, use a saturated solution of a neutral salt like sodium chloride and work quickly at low temperatures.

    • Ensure all solvents used during extraction and purification are anhydrous.

    • For purification by column chromatography, use a non-protic eluent system and consider deactivating the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.

2. Instability of the Starting Material's Core Structure:

  • Explanation: Phenylhydroxylamines are known to be unstable and can undergo rearrangement (e.g., the Bamberger rearrangement to form aminophenols) in the presence of strong acids.[8] They can also be susceptible to oxidation.

  • Solution:

    • Maintain neutral or slightly basic conditions throughout the reaction and purification process.

    • Work under an inert atmosphere to prevent oxidation.

    • Analyze the product as soon as possible after isolation, as prolonged storage can lead to decomposition.

3. Choice of Silyl Group:

  • Explanation: If the TMS derivative is proving to be too unstable for your application, consider using a bulkier silyl group, which offers greater steric protection and increased stability against hydrolysis.

  • Solution: Employ a silylating agent that introduces a more robust protecting group, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) group. Note that the introduction and removal of these bulkier groups will require different reaction conditions.

Workflow for Product Isolation and Purification:

G start Product Instability Observed workup 1. Modify Workup - Avoid aqueous washes. - Use anhydrous solvents. start->workup purification 2. Adjust Purification - Use deactivated silica gel. - Employ non-protic eluents. workup->purification conditions 3. Control Reaction Environment - Maintain neutral pH. - Use inert atmosphere. purification->conditions silyl_group 4. Consider Alternative Silyl Group - Use TBDMS or TIPS for increased stability. conditions->silyl_group stable_product Stable Product Isolated silyl_group->stable_product

Caption: Strategy to mitigate product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the silylation of 4-chlorophenylhydroxylamine?

Aprotic solvents are essential for silylation reactions to prevent reaction with the silylating agent.[1] Good choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and N,N-dimethylformamide (DMF). For reactions with TMS-Cl and a base, DCM or THF are common. When using powerful silylating agents like BSA, the reaction can often be run neat or in a minimal amount of a suitable solvent.[1]

Q2: How do I monitor the progress of my silylation reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The silylated product will be less polar than the starting 4-chlorophenylhydroxylamine and will therefore have a higher Rf value. Staining with a potassium permanganate solution can be effective for visualizing both the starting material and the product. Gas chromatography (GC) can also be used to monitor the disappearance of the starting material and the appearance of the more volatile silylated product(s).

Q3: How can I confirm the identity of my silylated product?

A combination of spectroscopic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of a singlet peak around 0.1-0.3 ppm, corresponding to the methyl protons of the TMS group. The disappearance of the broad -OH and -NH protons of the starting material is also a key indicator. You can find reference spectra for the starting material, 4-chlorophenylhydroxylamine, in the literature to aid in comparison.[9]

    • ¹³C NMR: The TMS methyl carbons will appear as a signal near 0 ppm.

  • Mass Spectrometry (MS): In the mass spectrum of the TMS derivative, you can look for the molecular ion peak and characteristic fragmentation patterns, such as the loss of a methyl group (M-15) or the presence of a strong ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment.

  • Infrared (IR) Spectroscopy: Successful silylation will result in the disappearance of the broad O-H and N-H stretching bands of the starting material (typically in the 3200-3400 cm⁻¹ region).

Q4: Do I need to purify my silylated 4-chlorophenylhydroxylamine if I am only using it for GC analysis?

For GC analysis, purification is often not necessary, especially when using silylating agents like BSA or BSTFA, as the byproducts are typically volatile and do not interfere with the analysis.[10][11] However, it is always good practice to run a blank sample of the derivatization reagent to ensure that no peaks from the reagent or its byproducts co-elute with your analyte of interest. If you are using TMS-Cl and a base like triethylamine, the resulting triethylamine hydrochloride salt is not volatile and should be removed by filtration or centrifugation before injection to avoid contaminating the GC inlet.

Experimental Protocols

Protocol 1: General Procedure for O-Trimethylsilylation of 4-Chlorophenylhydroxylamine
  • To a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-chlorophenylhydroxylamine (1 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents).

  • Slowly add trimethylchlorosilane (TMS-Cl) (1.1 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • The filtrate containing the O-silylated product can be used directly for analysis or concentrated under reduced pressure for further use.

Protocol 2: General Procedure for N,O-bis(trimethylsilylation) of 4-Chlorophenylhydroxylamine
  • To a dry reaction vial equipped with a magnetic stir bar and under an inert atmosphere, add 4-chlorophenylhydroxylamine (1 equivalent).

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Gently heat the reaction to 60 °C and continue stirring for 1-3 hours, monitoring by TLC or GC until the starting material is consumed.

  • The reaction mixture, containing the N,O-disilylated product, can often be directly analyzed by GC after dilution with an appropriate solvent.

References

  • PubChem. (n.d.). N-Phenylhydroxylamine. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Techniques for Silylation. ResearchGate. Retrieved from [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenylhydroxylamine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing phenylhydroxylamine and cupferron.
  • ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-PHENYLHYDROXYLAMINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst.
  • PubMed. (2018). Silylated Zeolites With Enhanced Hydrothermal Stability for the Aqueous-Phase Hydrogenation of Levulinic Acid to γ-Valerolactone. Retrieved from [Link]

  • PubMed. (2015). Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS. Retrieved from [Link]

  • Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • PubMed. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyl chloride. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). N-methyl-N,O-bis(trimethylsilyl)hydroxylamine: preparation, properties, and utilization. Retrieved from [Link]

  • Adis International. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Trimethylsilyl Chloride Promoted Synthesis of α-branched amines by Nucleophilic Addition of Organozinc Halides to Nitrones. Retrieved from [Link]

  • PubMed. (n.d.). Preparation and NMR study of silylated carboxonium ions. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: A New Solvent‐Free Reaction for the Preparation of Alkoxysilane from Cyclic Ethers, Alcohols, or Carbonyl Compounds. Retrieved from [Link]

  • W. Schänzer, M. Donike. (1997). Recent advances in doping analysis (4). Sport und Buch Strauß, Köln, 247-252.
  • Sci-hub.st. (n.d.). The formation of cyclized silyl derivatives of β-hydroxyamines and their analyses by means of gas chromatography mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2020). Recent advances in catalytic silylation of hydroxyl‐bearing compounds: A green technique for protection of alcohols using Si–O bond formations. Retrieved from [Link]

  • ResearchGate. (2019). Precipitation after derivatization with BSTFA?. Retrieved from [Link]

  • National Institutes of Health. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trimethylsilyl Chloride Promoted Selective Desulfurization of Thiocarbonyls to Carbonyls with Hydrogen Peroxide. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Selective Silylation of Alcohols, Phenols and Oximes Using N-Chlorosaccharin as an Efficient Catalyst under Mild and Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2017). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?. Retrieved from [Link]

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Optimization

Common interferences in the analysis of 4-Chlorophenylhydroxylamine

Welcome to the Technical Support Center for the Analysis of 4-Chlorophenylhydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Analysis of 4-Chlorophenylhydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical characterization of this compound. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the scientific reasoning behind them to empower you to conduct robust and reliable experiments.

I. Understanding the Analyte: Key Properties of 4-Chlorophenylhydroxylamine

4-Chlorophenylhydroxylamine is a reactive molecule, and understanding its chemical nature is fundamental to troubleshooting analytical challenges.

PropertyValueSource
Molecular Formula C₆H₆ClNOPubChem[1]
Molecular Weight 143.57 g/mol PubChem[1]
IUPAC Name N-(4-chlorophenyl)hydroxylaminePubChem[1]

Its structure, containing a hydroxylamine group attached to a chlorophenyl ring, makes it susceptible to oxidation and other degradation pathways, which is a primary source of analytical interference. Phenylhydroxylamine and its derivatives are known to be unstable, particularly in aqueous solutions, and can degrade into compounds like nitrosobenzene, nitrobenzene, and azoxybenzene.[2][3] This degradation is influenced by factors such as pH and the presence of oxygen.[2]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the analysis of 4-Chlorophenylhydroxylamine, providing step-by-step guidance to diagnose and resolve them.

Chromatographic Interferences

Question 1: I'm observing significant peak tailing for my 4-Chlorophenylhydroxylamine peak in reverse-phase HPLC. What are the likely causes and how can I fix it?

Answer: Peak tailing for polar, amine-containing compounds like 4-Chlorophenylhydroxylamine is a common issue in reverse-phase chromatography. The primary cause is often secondary interactions between the basic amine group of your analyte and acidic residual silanol groups on the silica-based stationary phase.[4]

Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Mobile Phase pH Adjustment: The ionization state of both your analyte and the stationary phase is critical.

    • Lowering the pH: Operating at a pH of 3 or below will protonate the silanol groups, minimizing their interaction with the protonated amine of your analyte.[4]

    • Increasing the pH: Alternatively, using a high pH (e.g., pH > 8) will deprotonate the analyte, reducing its interaction with the stationary phase. However, ensure your column is stable at high pH.[5]

  • Column Selection:

    • Use a Highly Deactivated Column: Modern columns are often end-capped to reduce the number of accessible silanol groups. Select a column specifically designed for the analysis of basic compounds.[4]

    • Consider a Different Stationary Phase: If pH adjustment is not effective, consider a column with a different stationary phase, such as a polymer-based or a hybrid silica column, which has fewer or no silanol groups.

  • Check for Column Bed Deformation: A void at the head of the column can cause peak tailing.[4]

    • Troubleshooting Step: Reverse the column and flush it with a strong solvent. If the peak shape improves, the issue was likely a blocked frit or a void. Be sure to check the manufacturer's instructions before reversing the column.[4]

Question 2: My retention time for 4-Chlorophenylhydroxylamine is shifting between injections. What should I investigate?

Answer: Retention time shifts can be frustrating and point to a lack of system stability. Here are the most common culprits and how to address them:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause. Ensure your mobile phase is prepared fresh daily and is thoroughly mixed. If using a gradient, ensure the gradient pump is functioning correctly.

  • Column Equilibration: Inadequate column equilibration between injections, especially after a gradient, can lead to retention time drift. Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 10-15 column volumes).

  • Temperature Fluctuations: Changes in ambient temperature can affect retention time. Use a column oven to maintain a constant temperature.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If you observe a gradual and consistent shift in retention time over many injections, it may be time to replace the column.

Mass Spectrometric Interferences

Question 3: I am not seeing the expected [M+H]⁺ ion for 4-Chlorophenylhydroxylamine in my LC-MS analysis. What other ions should I be looking for?

Answer: While the protonated molecule ([M+H]⁺) is often the most abundant ion in positive mode electrospray ionization (ESI), it's not uncommon for other adducts to be more prominent, especially depending on the mobile phase composition and sample matrix.

Here are common adducts to look for:

  • [M+Na]⁺: Sodium adducts are very common. Look for an ion at m/z 166.56 (143.57 + 22.99).[6][7]

  • [M+K]⁺: Potassium adducts are also possible. Look for an ion at m/z 182.54 (143.57 + 38.97).[6][7]

  • [M+NH₄]⁺: If you are using an ammonium-based buffer (e.g., ammonium acetate or ammonium formate), you will likely see an ammonium adduct at m/z 161.60 (143.57 + 18.03).[6][7]

It's also possible to observe dimer formation, such as [2M+H]⁺ or [2M+Na]⁺, especially at higher analyte concentrations.[6]

Question 4: I'm observing unexpected peaks in my mass spectrum that I suspect are fragments of 4-Chlorophenylhydroxylamine. What are the common fragmentation patterns?

Answer: Fragmentation of 4-Chlorophenylhydroxylamine can occur both in the MS/MS experiment (collision-induced dissociation) and sometimes within the ion source itself (in-source fragmentation).[8][9]

Based on GC-MS data for 4-Chlorophenylhydroxylamine, common fragments include ions at m/z 126, 143, and 99.[1] In an LC-MS context with soft ionization, you might observe different fragmentation patterns. For N-hydroxy compounds, fragmentation can be complex.[10]

To confirm if an observed ion is a fragment of your analyte, you can perform an MS/MS experiment on the suspected parent ion. The resulting product ions should correspond to the suspected fragments.

Sample Stability and Matrix Effects

Question 5: I'm concerned about the stability of 4-Chlorophenylhydroxylamine in my biological samples. What precautions should I take?

Answer: The stability of phenylhydroxylamine derivatives is a significant concern, as they are prone to degradation.[2][11] Here are some best practices to ensure the integrity of your samples:

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of biological samples can lead to degradation. Aliquot samples into smaller volumes to avoid this.

  • Storage Conditions: Store samples at -80°C for long-term storage.

  • pH Control: The degradation of phenylhydroxylamines is pH-dependent.[2] Consider adjusting the pH of your sample or the reconstitution solvent to improve stability.

  • Use of Antioxidants: In some cases, the addition of an antioxidant to the sample may be necessary to prevent oxidative degradation.

A stability study should be performed as part of your method validation to assess the stability of 4-Chlorophenylhydroxylamine under your specific storage and handling conditions.[12]

Question 6: I'm analyzing 4-Chlorophenylhydroxylamine in plasma and I'm seeing ion suppression. How can I mitigate these matrix effects?

Answer: Matrix effects, particularly ion suppression, are a major challenge in LC-MS bioanalysis.[13][14] They occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[13]

Here's a workflow to address matrix effects:

Matrix_Effect_Workflow A Observe Ion Suppression B Improve Sample Preparation A->B Step 1 C Optimize Chromatography B->C Step 2 D Use a Stable Isotope-Labeled Internal Standard C->D Step 3 E Result: Minimized Matrix Effects D->E

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. A method for the similar compound chlorpheniramine used a diethyl ether-dichloromethane mixture.[15]

    • Solid-Phase Extraction (SPE): Often provides the cleanest extracts and can be optimized to selectively retain the analyte while washing away interferences.

  • Optimize Chromatography:

    • Increase Chromatographic Resolution: Try to separate the analyte from the co-eluting matrix components. This can be achieved by using a longer column, a smaller particle size, or by optimizing the mobile phase gradient.

    • Divert Flow: Use a divert valve to send the early-eluting, unretained matrix components to waste instead of the mass spectrometer.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

III. Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a starting point and should be optimized for your specific application.

  • To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 500 µL of extraction solvent (e.g., diethyl ether:dichloromethane 80:20 v/v).[15]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

IV. Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for 4-Chlorophenylhydroxylamine analysis?

A C18 column is a good starting point, but for improved peak shape, consider a C8 column or a column specifically designed for the analysis of basic compounds with low silanol activity.[4][15]

Q2: What are typical mobile phases for the analysis of 4-Chlorophenylhydroxylamine?

A common mobile phase combination for reverse-phase chromatography of polar aromatic amines is a mixture of water and acetonitrile or methanol, with an additive to control the pH. Formic acid (0.1%) is often used for acidic mobile phases, while ammonium hydroxide or ammonium formate can be used for basic mobile phases.[15]

Q3: How can I confirm the identity of a suspected degradation product?

The most definitive way is to use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which can be used to determine the elemental composition. Subsequent MS/MS analysis will provide fragmentation information that can be used to elucidate the structure. If a standard of the suspected degradation product is available, a direct comparison of retention time and mass spectrum can be performed.

Q4: Can in-source fragmentation affect the quantification of 4-Chlorophenylhydroxylamine?

Yes, if a significant portion of the parent ion fragments in the source, the signal intensity of the intended precursor ion will be reduced, potentially leading to inaccurate quantification.[8][16] It is important to optimize the ion source parameters (e.g., cone voltage) to minimize in-source fragmentation.

V. References

  • ResearchGate. (n.d.). Determination of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation by HPLC with UV/Vis detection after derivatization with 3-nitrophenylhydrazine. Retrieved from [Link]

  • Rao, B. M., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 80(3), 637–650. [Link]

  • IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Retrieved from [Link]

  • Metabolomics Standard Initiative. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorophenylhydroxylamine. PubChem. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Samanidou, V. F., et al. (2009). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 978-983. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • MDPI. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 5(4), 1000202. [Link]

  • Organic Syntheses. (n.d.). β-PHENYLHYDROXYLAMINE. Retrieved from [Link]

  • PubMed. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519. [Link]

  • SciSpace. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. Retrieved from [Link]

  • PubMed. (2012). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Journal of Mass Spectrometry, 47(6), 757-764. [Link]

  • Molnar Institute. (2017). Critical review of reports on impurity and degradation product profiling in the last decade. Retrieved from [Link]

  • National Center for Biotechnology Information. (1979). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. Journal of the American Chemical Society, 101(23), 6972–6980. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. Journal of Analytical & Bioanalytical Techniques, 3(5), 1000147. [Link]

  • ResearchGate. (2019). LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT. Retrieved from [Link]

  • MDPI. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. Retrieved from [Link]

  • Biotage. (n.d.). Using adducts and fragments to identify compounds in mass-directed flash chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing phenylhydroxylamine and cupferron. Retrieved from

  • ACS Publications. (2019). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene, and Aniline Catalyzed by Phosphino-Modified Polymer Immobilized Ionic Liquid-Stabilized AuNPs. ACS Catalysis, 9(5), 4058-4066. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of 4-Chlorophenylhydroxylamine

Welcome to the technical support center for the bioanalysis of 4-Chlorophenylhydroxylamine. As a Senior Application Scientist, I have designed this guide to provide in-depth, practical solutions to the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 4-Chlorophenylhydroxylamine. As a Senior Application Scientist, I have designed this guide to provide in-depth, practical solutions to the common challenges posed by matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This resource is structured to move beyond simple procedural lists, explaining the "why" behind each step to empower you to develop robust and reliable analytical methods.

The quantitative analysis of reactive and polar molecules like 4-Chlorophenylhydroxylamine in complex biological matrices (e.g., plasma, urine, tissue homogenates) is frequently hampered by matrix effects. This phenomenon, where co-eluting endogenous or exogenous compounds alter the ionization efficiency of the target analyte, is a primary cause of poor data quality, including inaccuracy and imprecision.[1][2][3] This guide provides a systematic approach to diagnosing, mitigating, and controlling these effects.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems with a step-by-step, causality-driven approach.

Q1: My signal intensity for 4-chlorophenylhydroxylamine is low, variable, and non-reproducible, especially at lower concentrations. What is the likely cause?

A: The most probable cause is ion suppression , a specific type of matrix effect.[4] During the electrospray ionization (ESI) process, your analyte, 4-chlorophenylhydroxylamine, must be converted into a gas-phase ion to be detected by the mass spectrometer. Co-eluting components from your biological sample matrix (like phospholipids, salts, or residual proteins) compete with your analyte for the available charge and for access to the droplet surface where ionization occurs.[5][6] This competition reduces the number of 4-chlorophenylhydroxylamine ions that are successfully formed, leading to a suppressed signal, poor sensitivity, and high variability.[7]

Q2: How can I definitively confirm that ion suppression is affecting my analysis and identify when it occurs?

A: You need to perform a diagnostic experiment to visualize and quantify the matrix effect. The two most common and authoritative methods are post-column infusion and post-extraction spike analysis.

Method 1: Identifying Suppression Zones with Post-Column Infusion

This experiment maps the regions of ion suppression across your entire chromatographic run. It tells you when during the gradient co-eluting interferences are most problematic.

Experimental Protocol: Post-Column Infusion

  • Analyte Infusion Setup: Prepare a standard solution of 4-chlorophenylhydroxylamine in your mobile phase. Using a syringe pump and a 'T' connector, continuously infuse this solution into the mobile phase stream between your LC column and the MS ion source.

  • Establish a Stable Baseline: Start the infusion without any sample injection. Allow the signal for 4-chlorophenylhydroxylamine to stabilize, which will create a high, flat baseline in your mass spectrometer's data acquisition software.

  • Inject Blank Matrix: Inject a blank matrix sample that has been processed through your entire sample preparation workflow (e.g., a protein-precipitated plasma sample from a control subject).

  • Monitor the Signal: Observe the infused analyte's baseline signal. A significant dip or drop in this baseline indicates a retention time where matrix components are eluting and causing ion suppression.[4] A peak in the baseline would indicate ion enhancement.

  • Analysis: Compare the retention time of your 4-chlorophenylhydroxylamine peak from a standard injection with the suppression zones identified. If your analyte elutes within a suppression zone, your method is compromised by matrix effects.

cluster_LC LC System cluster_Infusion Infusion Setup cluster_MS Mass Spectrometer lc_column LC Column waste Waste tee T-Connector lc_column->tee Mobile Phase + Separated Matrix syringe_pump Syringe Pump (Analyte Solution) syringe_pump->tee Constant Analyte Flow ion_source Ion Source detector Detector ion_source->detector tee->ion_source Combined Flow

Diagram: Post-column infusion workflow.
Method 2: Quantifying the Matrix Effect with a Post-Extraction Spike

This experiment provides a quantitative value for the degree of signal suppression or enhancement.

Experimental Protocol: Post-Extraction Spike

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike 4-chlorophenylhydroxylamine into a clean solvent (e.g., your initial mobile phase).

    • Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After extraction, spike the final extract with 4-chlorophenylhydroxylamine at the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike 4-chlorophenylhydroxylamine into the blank biological matrix before starting your sample preparation. This set is used to determine recovery, not the matrix effect itself.

  • Analyze and Calculate: Analyze all samples from Sets A and B by LC-MS/MS. The matrix effect (ME) is calculated as follows:

    ME (%) = ( (Peak Area in Set B) / (Peak Area in Set A) ) * 100 [8]

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

    According to regulatory guidelines, the precision of the matrix effect across different lots should be within a certain tolerance, often a coefficient of variation (CV) ≤15%.[9]

Q3: I've confirmed significant ion suppression. What is the most effective strategy to eliminate it?

A: The most robust and scientifically sound approach is to improve your sample preparation .[10][11] The goal is to remove the interfering matrix components (especially phospholipids and proteins) before the sample is ever injected into the LC-MS/MS system. While simple "dilute-and-shoot" or protein precipitation methods are fast, they are often insufficient for complex matrices and sensitive assays.[2]

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePrincipleProsConsSuitability for 4-Chlorophenylhydroxylamine
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins.Fast, simple, inexpensive.Non-selective. Keeps phospholipids, salts, and other small molecules in the supernatant, leading to significant matrix effects.Poor. High risk of ion suppression. Only suitable for very high concentration screening.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity and pH.Can provide a cleaner extract than PPT. Can be optimized by adjusting pH to extract uncharged analytes.[10]Can be labor-intensive, requires solvent optimization, may have lower analyte recovery.Moderate. As 4-chlorophenylhydroxylamine is polar, LLE would require careful selection of solvent and pH adjustment to ensure efficient partitioning away from aqueous interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Highly selective. Can effectively remove proteins, salts, and phospholipids. Provides concentration of the analyte.More expensive, requires method development (sorbent selection, wash/elution steps).Excellent. A reverse-phase or mixed-mode SPE cartridge can effectively retain 4-chlorophenylhydroxylamine while allowing highly polar interferences (salts) to be washed away, significantly reducing matrix effects.[7]

Senior Scientist Recommendation: Start with a modern solid-phase extraction protocol. For plasma samples, consider SPE cartridges specifically designed for phospholipid removal, such as HybridSPE, or a well-developed reverse-phase SPE method. This initial investment in method development will yield a more robust and reliable assay, saving significant time during validation and sample analysis.

Q4: I've optimized my sample preparation with SPE, but some residual matrix effects remain. What are my next steps?

A: If sample cleanup alone is insufficient, the next pillar of your strategy is chromatographic optimization . The goal is to chromatographically separate the elution of 4-chlorophenylhydroxylamine from the elution of any remaining interfering components.[5][12]

  • Modify the Gradient: Alter the slope of your mobile phase gradient. A shallower gradient can increase the separation between your analyte and closely eluting interferences.[13]

  • Adjust Mobile Phase pH: 4-Chlorophenylhydroxylamine has basic properties. Adjusting the mobile phase pH can change its retention time and potentially move it away from a suppression zone.

  • Change Column Chemistry: If you are using a standard C18 column, consider a different stationary phase. A phenyl-hexyl or a polar-embedded phase might offer different selectivity for your analyte versus the matrix components, improving separation.

  • Employ Microflow or Nanoflow LC: Reducing the flow rate can decrease the size of the ESI droplets, making the ionization process more efficient and often more tolerant to matrix components.[14]

Q5: My analyte is unstable and I cannot achieve perfect chromatographic separation. How can I compensate for unavoidable matrix effects?

A: When matrix effects cannot be completely eliminated, the best practice is to compensate for them using an appropriate internal standard (IS) .[10]

The gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS) of 4-chlorophenylhydroxylamine (e.g., containing ¹³C or ¹⁵N). A SIL-IS is chemically identical to the analyte and will co-elute perfectly.[5] Crucially, it will experience the exact same degree of ion suppression or enhancement as the analyte itself.[10] Because the mass spectrometer distinguishes the SIL-IS from the analyte by its mass, the ratio of the analyte peak area to the IS peak area remains constant and accurate, even if the absolute signal intensity of both is suppressed.

If a SIL-IS is not available, a structural analog may be used, but you must validate that it co-elutes and experiences a similar matrix effect, which is often not the case.

Another simple but effective strategy is sample dilution . By diluting the final extract, you reduce the concentration of both the analyte and the interfering matrix components.[15] Often, the matrix effect is reduced more significantly than the analyte signal, leading to a net improvement in the signal-to-noise ratio.[8][16] A dilution factor of 25-40x has been shown to reduce ion suppression to acceptable levels (<20%) in many cases.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix interference when analyzing plasma samples?

A: For ESI-MS, the most problematic endogenous components in plasma are phospholipids . These are major components of cell membranes and are highly abundant. They tend to elute in the middle of a typical reverse-phase gradient and are notorious for causing severe ion suppression. Other significant sources include salts, proteins, and metabolites that can co-elute with the target analyte.

Q2: I need to choose a sample preparation method. What is a logical workflow?

A: A systematic, tiered approach is most efficient. Start with the simplest method that could meet your assay requirements and increase complexity only as needed. This self-validating system ensures you don't over-develop a method unnecessarily.

decision decision pass pass fail fail proc proc start Define Assay Requirements (LLOQ, Accuracy, Precision) ppt Try Protein Precipitation (PPT) start->ppt check_ppt Matrix Effect Acceptable? ppt->check_ppt lle Develop Liquid-Liquid Extraction (LLE) check_ppt->lle No valid Method Validated check_ppt->valid Yes check_lle Matrix Effect Acceptable? lle->check_lle spe Develop Solid-Phase Extraction (SPE) check_lle->spe No check_lle->valid Yes check_spe Matrix Effect Acceptable? spe->check_spe optimize_lc Optimize Chromatography & Use SIL-IS check_spe->optimize_lc No check_spe->valid Yes optimize_lc->valid

Diagram: Decision workflow for sample prep.
Q3: My analyte, 4-chlorophenylhydroxylamine, is known to be unstable. How does this impact matrix effect assessment?

A: Analyte stability is a critical and interconnected parameter.[17] Degradation of 4-chlorophenylhydroxylamine in the biological matrix during sample collection, storage, or processing can be mistaken for ion suppression because it also leads to a lower-than-expected signal. It is essential to conduct thorough stability assessments as part of your validation, including:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Bench-Top Stability: Evaluate stability in the matrix at room temperature for the expected duration of sample preparation.

  • Long-Term Storage Stability: Confirm stability at the intended storage temperature (e.g., -80°C) over the duration of your study.

If instability is observed, you must implement corrective actions such as lowering the temperature during processing, adjusting pH, or adding stabilizing agents, and then re-evaluate the matrix effect.[17]

Q4: What are the regulatory expectations for evaluating matrix effects for a bioanalytical method?

A: Global regulatory bodies like the EMA and the FDA (via ICH M10 guidelines) have specific requirements for matrix effect validation.[18][19] The core principles are:

  • Demonstrate Specificity: You must show that your method can accurately quantify the analyte without interference from matrix components.[20]

  • Use Multiple Matrix Sources: The matrix effect must be evaluated in at least six different lots of the biological matrix to account for inter-subject variability.[20]

  • Assess at Low and High Concentrations: The evaluation should be performed at both low and high quality control (QC) concentration levels.

  • Meet Acceptance Criteria: The accuracy of the measurements in the presence of the matrix should be within ±15% of the nominal concentration, and the precision (CV) should be ≤15%.[9]

Q5: Can changing my mass spectrometer's ionization source from ESI to APCI help reduce matrix effects?

A: Yes, it is a viable strategy to consider. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique, which generally makes it less susceptible to matrix effects from non-volatile components like salts and phospholipids compared to ESI, which is a liquid-phase process.[14][16] If 4-chlorophenylhydroxylamine is thermally stable enough to be analyzed by APCI, switching sources could significantly reduce suppression and simplify sample preparation requirements. However, ESI is often the first choice due to its broad applicability and suitability for thermally labile compounds.[16] This trade-off must be evaluated during method development.

References

  • MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Available from: [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

  • PubMed. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Available from: [Link]

  • OMICS Online. (N.D.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]

  • National Institutes of Health (NIH). (N.D.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available from: [Link]

  • Scribd. (N.D.). Ion Suppression in LC–MS–MS Analysis. Available from: [Link]

  • LCGC International. (N.D.). Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]

  • Chromatography Online. (N.D.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • CCDC. (N.D.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • ACS Publications. (2011). Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? Available from: [Link]

  • UPSpace. (N.D.). Electrochemical detection of 4-chlorophenol on phthalocyanine-metal organic framework sensors. Available from: [Link]

  • PubMed. (N.D.). Factors affecting the stability of drugs and drug metabolites in biological matrices. Available from: [Link]

  • ResearchGate. (2025). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Available from: [Link]

  • International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]

  • NorthEast BioLab. (N.D.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available from: [Link]

  • IAPC Journals. (2021). Electrochemical sensor for determination of hydroxylamine using functionalized Fe3O4 nanoparticles and graphene oxide modified screen-printed electrode. Available from: [Link]

  • National Institutes of Health (NIH). (N.D.). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. Available from: [Link]

  • ResearchGate. (N.D.). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. Available from: [Link]

  • ResearchGate. (N.D.). A highly selective electrochemical sensor for 4-chlorophenol determination based on molecularly imprinted polymer and PDDA-functionalized graphene. Available from: [Link]

  • PubMed. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Available from: [Link]

  • National Institutes of Health (NIH). (N.D.). Bioanalytical method validation: An updated review. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (N.D.). Matrix effect in bioanalysis: An overview. Available from: [Link]

  • Agilent. (N.D.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]

  • CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Available from: [Link]

  • Taylor & Francis Online. (N.D.). Matrix Effects and Application of Matrix Effect Factor. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (N.D.). Bioanalytical Method Validation. Available from: [Link]

  • MDPI. (N.D.). A Highly Selective Electrochemical Sensor Based on Molecularly Imprinted Copolymer Functionalized with Arginine for the Detection of Chloramphenicol in Honey. Available from: [Link]

  • Royal Society of Chemistry. (N.D.). Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite. Available from: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Available from: [Link]

Sources

Optimization

Improving the resolution of 4-Chlorophenylhydroxylamine in reverse-phase HPLC

Welcome to the technical support center for the analysis of 4-Chlorophenylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for impro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Chlorophenylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for improving chromatographic resolution in reverse-phase HPLC. We will explore common challenges and provide systematic, science-backed strategies to achieve robust and reproducible separations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of 4-Chlorophenylhydroxylamine and general HPLC principles.

Q1: What are the key chemical properties of 4-Chlorophenylhydroxylamine that affect its separation in reverse-phase HPLC?

A1: 4-Chlorophenylhydroxylamine (MW: 143.57 g/mol ) is a polar, ionizable aromatic compound.[1] Its behavior in reverse-phase HPLC is primarily governed by:

  • Polarity: The hydroxylamine and chloro- groups make the molecule relatively polar, leading to potentially weak retention on standard C18 columns.[2]

  • Ionization: The hydroxylamine group is weakly basic. This means its charge state is highly dependent on the mobile phase pH. At a pH below its pKa, it will be protonated (cationic), and at a pH above its pKa, it will be neutral. This ionization directly impacts retention and peak shape.[3][4]

  • Stability: Phenylhydroxylamine derivatives can be susceptible to oxidation or degradation, especially under harsh pH or high-temperature conditions.[5][6] Sample and standard solutions may require careful handling and storage to prevent the formation of degradation products that could interfere with the main peak.

Q2: What is chromatographic resolution, and why is it crucial for my analysis?

A2: Resolution (Rs) is the measure of separation between two peaks in a chromatogram. Achieving baseline resolution (where the signal returns to the baseline between peaks) is the primary goal for accurate quantification.[7] Poor resolution (Rs < 1.5) leads to co-eluting peaks, which introduces significant errors in peak integration and compromises the accuracy and reliability of your results.[7] The resolution is defined by the interplay of three key factors: column efficiency (N), selectivity (α), and retention factor (k).[8]

Q3: My 4-Chlorophenylhydroxylamine peak is showing significant tailing. What is the most likely cause?

A3: Peak tailing for a polar, basic compound like 4-Chlorophenylhydroxylamine is often caused by secondary interactions with the stationary phase. The most common culprit is the interaction between the protonated hydroxylamine group and negatively charged residual silanol groups on the silica-based column packing.[9] This can be particularly problematic if the mobile phase pH is not adequately controlled. Other causes can include column contamination or a column void.[10]

Q4: Can I use a gradient elution method for this compound?

A4: Yes, a gradient elution is often highly effective, especially when analyzing 4-Chlorophenylhydroxylamine in the presence of other impurities or matrix components with a wide range of polarities.[11][12] A gradient method allows for the efficient elution of both early-eluting polar compounds and late-eluting nonpolar compounds within a reasonable timeframe, often improving peak shape for later peaks.[11][13]

Part 2: Troubleshooting Guide for Poor Resolution

This guide provides a systematic approach to diagnosing and solving specific resolution issues encountered during the analysis of 4-Chlorophenylhydroxylamine.

Troubleshooting Flowchart for Poor Resolution

The following diagram outlines a logical workflow for addressing resolution problems.

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization (Selectivity & Retention) cluster_2 Column & Hardware Optimization (Efficiency) cluster_3 Resolution Start Poor Resolution (Rs < 1.5) Problem_Type Identify Problem: - Peak Tailing? - Co-elution? Start->Problem_Type Tailing_Path Address Peak Tailing Problem_Type->Tailing_Path Tailing Coelution_Path Address Co-elution Problem_Type->Coelution_Path Co-elution Adjust_pH Adjust Mobile Phase pH (Control Ionization) [pKa ± 1 unit] Tailing_Path->Adjust_pH Coelution_Path->Adjust_pH Change_Organic Change Organic Solvent (e.g., ACN to MeOH) [Alters Selectivity] Adjust_pH->Change_Organic Adjust_Strength Adjust Organic % (Optimize Retention, k=2-10) Change_Organic->Adjust_Strength Change_Column Change Column Chemistry (e.g., C18 to Phenyl or Embedded Polar) [Alters Selectivity] Adjust_Strength->Change_Column If resolution still poor Adjust_Temp Adjust Temperature [Affects Viscosity & Selectivity] Change_Column->Adjust_Temp Check_Hardware Check for Extra-Column Volume (Tubing length/ID) Adjust_Temp->Check_Hardware End Resolution Achieved Check_Hardware->End If resolution improved

Caption: A logical troubleshooting workflow for HPLC resolution issues.

Q5: My 4-Chlorophenylhydroxylamine peak is co-eluting with an impurity. How can I separate them?

A5: Co-elution occurs when the selectivity (α) between two compounds is insufficient. To improve this, you must alter the chromatographic conditions to change the relative interaction of the analytes with the stationary and mobile phases.[8]

Expertise & Causality: Selectivity is the most powerful tool for improving resolution.[14] Small changes in selectivity can have a dramatic impact on peak separation. The primary ways to alter selectivity are by modifying the mobile phase or changing the stationary phase chemistry.

Step-by-Step Protocol: Resolving Co-eluting Peaks

  • Mobile Phase pH Adjustment:

    • Rationale: Since 4-Chlorophenylhydroxylamine is ionizable, adjusting the mobile phase pH is the most effective first step.[15] Changing the pH alters the charge state of your analyte and potentially the co-eluting impurity, leading to significant shifts in retention time.

    • Action: Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, and 7.0). Ensure you operate within the stable pH range of your column (typically pH 2-8 for silica-based columns).[16] A pH between 2 and 4 is often a good starting point for basic compounds to ensure consistent protonation and good peak shape.[16]

  • Change Organic Modifier:

    • Rationale: Acetonitrile (ACN) and Methanol (MeOH) interact differently with analytes and the stationary phase, offering different selectivity. MeOH is a protic solvent and a better hydrogen bond donor, while ACN is aprotic.

    • Action: If you are using ACN, prepare a mobile phase with MeOH at a concentration that gives similar retention times and re-run the analysis. You can also try solvent blends (e.g., 50:50 ACN:MeOH) as the organic portion.

  • Change Stationary Phase:

    • Rationale: If mobile phase adjustments are insufficient, the stationary phase chemistry is the next logical variable to change. Different stationary phases provide unique retention mechanisms.

    • Action: If using a standard C18 column, switch to a column with a different selectivity.

      • Phenyl-Hexyl Phase: Offers π-π interactions, which can be highly selective for aromatic compounds like 4-Chlorophenylhydroxylamine.

      • Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain, which helps to shield residual silanols, improve peak shape for basic compounds, and offer different selectivity.

      • HILIC Columns: For very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode.[17]

Q6: I've tried adjusting the mobile phase, but my resolution is still not ideal. What other parameters can I change?

A6: If selectivity changes have been exhausted, you can focus on improving column efficiency (N) or optimizing the retention factor (k).

Parameter Adjustment Summary

ParameterAction to Improve ResolutionCausality & Scientific PrinciplePotential Trade-offs
Efficiency (N) Decrease column particle size (e.g., 5 µm to 3 µm or <2 µm)Smaller particles provide more theoretical plates per unit length, reducing band broadening and creating sharper peaks.[14]Significantly increases backpressure; may require a UHPLC system.[18]
Increase column lengthA longer column increases the number of theoretical plates, providing more opportunities for separation.[18]Increases analysis time and backpressure.
Decrease mobile phase flow rateLower flow rates are often closer to the optimal van Deemter curve minimum, increasing efficiency.Increases analysis time.[19]
Increase temperatureHigher temperatures reduce mobile phase viscosity, improving mass transfer and efficiency.[20][21]Can decrease retention and may degrade thermally labile compounds.[7] Selectivity may also change.[22]
Retention (k) Decrease organic solvent percentageIncreases retention time (k value). Moving peaks further from the void volume (t₀) into the optimal retention window (k = 2-10) improves resolution.Increases analysis time and can lead to excessive peak broadening if k becomes too large (>10).

Q7: How do I address analyte stability during method development?

A7: 4-Chlorophenylhydroxylamine may be prone to degradation.[5][6] Ensuring analyte stability is critical for a trustworthy and reproducible method.

Protocol: Assessing and Ensuring Analyte Stability

  • Sample Preparation: Prepare samples in a diluent that mimics the initial mobile phase composition. Use amber vials to protect the analyte from light.[7]

  • Temperature Control: Keep sample vials in a temperature-controlled autosampler (e.g., 4°C) to minimize degradation during the analytical sequence.

  • pH Considerations: Avoid highly acidic or basic conditions for sample storage if stability is unknown. Neutral or slightly acidic pH is often a safe starting point.

  • Stress Testing (Forced Degradation): To proactively identify potential issues, perform a forced degradation study. Expose the analyte to heat, acid (e.g., 0.1N HCl), base (e.g., 0.1N NaOH), and oxidation (e.g., 3% H₂O₂) for a defined period. Analyze the stressed samples to see if degradation peaks appear and if they interfere with the main peak. This is a key part of method validation in drug development.

Part 3: Advanced Method Development Workflow

For complex separations, a systematic approach is essential. This workflow integrates the principles discussed above into a structured experimental plan.

Systematic Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Verification A1 Select Initial Column (e.g., C18, 150x4.6mm, 3.5µm) A2 Run Generic Gradient (e.g., 5-95% ACN in 15 min) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in ACN A1->A2 A3 Evaluate Initial Chromatogram A2->A3 B1 Optimize Gradient Slope (Shallow gradient around elution %B) A3->B1 B2 Optimize pH & Buffer (Test pH 3, 4.5, 7) B1->B2 B3 Screen Organic Solvents (ACN vs. MeOH) B2->B3 B4 Evaluate Temperature (e.g., 30°C, 40°C, 50°C) B3->B4 C1 Select Optimal Conditions B4->C1 C2 Verify Robustness (Slight changes in flow, temp, pH) C1->C2 C3 Method Finalized C2->C3

Caption: A systematic workflow for HPLC method development.

References

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]

  • PubChem. 4-Chlorophenylhydroxylamine. Available at: [Link]

  • Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63-70. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Available at: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • ResearchGate. (2025, August 5). Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions. Available at: [Link]

  • ResearchGate. Liquid chromatography of 4-chlorophenol. Available at: [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Available at: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Available at: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC method. Available at: [Link]

  • Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. Available at: [Link]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]

  • PubChem. 4-Chloroaniline. Available at: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Focht, D. D., & Arensdorf, J. J. (1995). Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5. Applied and Environmental Microbiology, 61(2), 443-447. Available at: [Link]

  • RSC Publishing. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. Available at: [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Available at: [Link]

  • Chromatography Today. The Use of Temperature for Method Development in LC. Available at: [Link]

  • PubMed. (2025, June 1). Elucidating the co-metabolism mechanism of 4-chlorophenol and 4-chloroaniline degradation by Rhodococcus through genomics and transcriptomics. Available at: [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]

  • Waters. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available at: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • ResearchGate. Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. Available at: [Link]

  • ChemRxiv. (2022, June 8). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Available at: [Link]

  • Google Patents. US5808150A - Stabilization of hydroxylamine solutions.
  • Separation Science. HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Available at: [Link]

  • YouTube. (2025, February 3). How Does Temperature Affect Chromatography? - Chemistry For Everyone. Available at: [Link]

  • Agilent. LC and LC/MS Columns. Available at: [Link]

  • Agilent. (2020, March 12). Gradient Design and Development. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Available at: [Link]

  • LCGC International. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available at: [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • Hawach. (2023, December 1). Selection Guide for HPLC Columns. Available at: [Link]

  • ResearchGate. Toxicity, degradation and metabolic pathway of 4-chlorinephenol in Chlorella vulgaris. Available at: [Link]

  • Semantic Scholar. Stability of aqueous solutions of N-acetyl-p-aminophenol. Available at: [Link]

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Troubleshooting

Removal of unreacted starting material from 4-Chlorophenylhydroxylamine synthesis

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions concerning the purification of 4-chlorophenylhydroxylamine, a critical intermediate in pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions concerning the purification of 4-chlorophenylhydroxylamine, a critical intermediate in pharmaceutical and chemical synthesis. Our focus is on the effective removal of unreacted 4-chloronitrobenzene, a common impurity that can compromise the yield and purity of subsequent reactions. This document is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows.

Introduction: The Challenge of Purity in 4-Chlorophenylhydroxylamine Synthesis

The synthesis of 4-chlorophenylhydroxylamine is most commonly achieved through the partial reduction of 4-chloronitrobenzene. A frequent method involves using reducing agents like zinc dust in the presence of ammonium chloride.[1] While effective, these reactions are often incomplete, leaving residual, unreacted 4-chloronitrobenzene in the crude product mixture. The structural similarity between the starting material and the product presents a purification challenge. Furthermore, N-aryl hydroxylamines are known for their limited stability, necessitating carefully controlled purification conditions to prevent degradation.[2]

This guide provides a systematic approach to diagnosing and resolving common purification issues, ensuring the isolation of high-purity 4-chlorophenylhydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted 4-chloronitrobenzene?

A1: Recrystallization is the most robust and scalable method for this specific purification. The choice of solvent is critical and is based on the differential solubility of the product and the starting material. 4-chloronitrobenzene, being less polar than 4-chlorophenylhydroxylamine, exhibits different solubility profiles that can be exploited. A solvent system of ethanol and water or hexane and ethyl acetate often provides the necessary solubility differential for effective separation.[3][4]

Q2: My product seems to be degrading during purification. How can I prevent this?

A2: Phenylhydroxylamines are susceptible to oxidation and rearrangement, especially at elevated temperatures or under acidic conditions. To minimize degradation:

  • Temperature Control: Avoid prolonged heating during recrystallization. Dissolve the crude product in the minimum amount of boiling solvent and cool the solution promptly.

  • Atmosphere: If possible, perform the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Prompt Use: Phenylhydroxylamine and its derivatives are often best used immediately after preparation and purification due to their limited shelf-life.[2]

Q3: Can I use column chromatography for purification?

A3: Yes, silica gel column chromatography can be an effective method for separating 4-chlorophenylhydroxylamine from 4-chloronitrobenzene, particularly for small-scale syntheses or when very high purity is required. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) will typically elute the less polar 4-chloronitrobenzene first, followed by the more polar 4-chlorophenylhydroxylamine. However, be aware that prolonged contact with silica gel, which is weakly acidic, can sometimes lead to product degradation. Using a deactivated (neutral) silica or alumina may be a better alternative.

Q4: How do I confirm that all the 4-chloronitrobenzene has been removed?

A4: A combination of two techniques is recommended for purity validation:

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and a standard of 4-chloronitrobenzene on the same TLC plate. A suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) should show a clear separation. The spot corresponding to 4-chloronitrobenzene should be absent in the lane of your purified product.

  • Melting Point Analysis: Pure 4-chloronitrobenzene has a distinct melting point of approximately 83.6 °C.[5][6] The presence of this impurity in your final product will result in a depressed and broadened melting point range. Compare the experimental melting point of your product to the literature value for pure 4-chlorophenylhydroxylamine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" During Recrystallization 1. The melting point of the solute is lower than the boiling point of the chosen solvent. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.1. Re-heat the mixture to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the solution's boiling point. 3. Allow the solution to cool more slowly (e.g., by insulating the flask).[7]
Low Yield of Recrystallized Product 1. Too much solvent was used during the dissolution step. 2. Premature crystallization occurred during hot filtration. 3. The product is significantly soluble in the cold solvent.1. Minimize the amount of hot solvent used. Add it portion-wise until the solute just dissolves. 2. Pre-heat the filtration apparatus (funnel, filter paper, receiving flask). 3. After filtration, cool the mother liquor in an ice bath to maximize crystal formation. If yield is still low, consider a different solvent system.[7]
Persistent Starting Material Contamination (Post-Recrystallization) 1. The chosen recrystallization solvent does not provide adequate solubility differentiation. 2. Crystallization occurred too quickly, trapping the impurity within the crystal lattice.1. Re-evaluate your solvent system. Consult the solubility data table below. A two-solvent system (e.g., dissolving in a good solvent like hot ethanol and adding a poor solvent like water until cloudy) may be more effective.[3] 2. Ensure slow cooling to allow for proper crystal lattice formation, which excludes impurities.
Product Discoloration (e.g., turning brown/black) 1. Oxidation of the hydroxylamine group. 2. Thermal decomposition.1. Use de-gassed solvents and consider performing the final filtration and drying steps under an inert atmosphere. 2. Avoid excessive heating. If necessary, add a small amount of a reducing agent like sodium bisulfite to the workup, but be mindful this will need to be removed.
Key Physical Properties for Separation Strategy
CompoundMolar Mass ( g/mol )Melting Point (°C)Solubility Profile
4-Chlorophenylhydroxylamine 143.57[8]~91-93 °C (Varies with purity)Moderately soluble in polar organic solvents, sparingly soluble in non-polar solvents and water.
4-Chloronitrobenzene (Starting Material) 157.55[6]83.6 °C[5][6]Soluble in hot ethanol, ether, acetone, and toluene; insoluble in water.[6][9]

The difference in polarity and melting points between the two compounds is the basis for a successful recrystallization.

Experimental Protocols & Visualizations

Protocol 1: Recrystallization for Removal of 4-Chloronitrobenzene

This protocol provides a general guideline. Optimization may be required based on the initial purity of your crude product.

  • Solvent Selection: Based on the data table, a mixed solvent system like ethanol/water is a good starting point.

  • Dissolution: In a flask, add the crude 4-chlorophenylhydroxylamine. Heat a suitable volume of ethanol and add the minimum amount of hot ethanol to the flask with swirling until the solid is fully dissolved.

  • Induce Precipitation of Product: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath for 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum. Avoid high temperatures.

  • Purity Check: Confirm the purity of the recrystallized product using TLC and melting point analysis as described in the FAQs.

Workflow for Purification and Verification

The following diagram outlines the decision-making process for purifying crude 4-chlorophenylhydroxylamine.

PurificationWorkflow start Crude 4-Chlorophenylhydroxylamine (Contains 4-Chloronitrobenzene) recrystallize Perform Recrystallization (e.g., Ethanol/Water) start->recrystallize Primary Purification Step tlc_check Purity Check: TLC Analysis recrystallize->tlc_check mp_check Purity Check: Melting Point tlc_check->mp_check Starting material spot absent? troubleshoot Troubleshoot Purification (See Guide) tlc_check->troubleshoot Spot present pure_product Pure Product Isolated mp_check->pure_product Sharp, correct M.P.? mp_check->troubleshoot Broad/depressed M.P. re_recrystallize Re-recrystallize or Consider Chromatography troubleshoot->re_recrystallize re_recrystallize->tlc_check

Caption: Purification and verification workflow for 4-Chlorophenylhydroxylamine.

References

  • Kamm, O. (1925). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 4, 57. doi:10.15227/orgsyn.004.0057. [Link]

  • International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. [Link]

  • Entwistle, I. D., Johnstone, R. A. W., & Varley, J. H. (1976). n-acetyl-n-phenylhydroxylamine. Organic Syntheses, 55, 11. doi:10.15227/orgsyn.055.0011. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorophenylhydroxylamine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). 4-Nitrochlorobenzene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorophenylhydroxylamine. PubChem Compound Database. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). Separation of p-nitrochlorobenzene and o-nitrochlorobenzene. Retrieved from [Link]

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Optimization

Technical Support Center: Enhancing the Sensitivity of 4-Chlorophenylhydroxylamine (4-CPHA) Detection

Welcome to the technical support center for the sensitive detection of 4-Chlorophenylhydroxylamine (4-CPHA). This guide is designed for researchers, scientists, and drug development professionals who are looking to optim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sensitive detection of 4-Chlorophenylhydroxylamine (4-CPHA). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for this challenging compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in practical, field-proven insights to ensure the accuracy and reliability of your results.

Introduction to 4-CPHA and its Detection Challenges

4-Chlorophenylhydroxylamine (4-CPHA) is a reactive metabolite of 4-chloroaniline, a compound used in the manufacturing of various products, including pharmaceuticals and dyes.[1][2] The detection of 4-CPHA is critical in toxicology studies and drug metabolism research due to its potential reactivity and role in adverse drug reactions. However, achieving sensitive and reliable detection of 4-CPHA presents several analytical challenges:

  • Instability: Phenylhydroxylamine derivatives are often unstable and can undergo oxidation or rearrangement, leading to sample degradation and inaccurate quantification.[3][4]

  • Low Concentrations: In biological matrices, 4-CPHA is often present at very low concentrations, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological samples such as plasma, urine, and tissue homogenates contain numerous endogenous compounds that can interfere with the detection of 4-CPHA.[5]

This guide will provide you with the knowledge and tools to overcome these challenges and enhance the sensitivity of your 4-CPHA detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for detecting 4-CPHA?

A1: The most common techniques for the detection of 4-CPHA and related compounds are High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), and electrochemical methods such as voltammetry.[6][7][8] Gas chromatography (GC) can also be used, but may require derivatization to improve the volatility and thermal stability of 4-CPHA.

Q2: Why is my 4-CPHA signal inconsistent or disappearing over time?

A2: The instability of 4-CPHA is a likely cause. It can oxidize to 4-chloronitrosobenzene or other degradation products.[3] To mitigate this, it is crucial to handle samples with care. This includes storing them at low temperatures (e.g., -80 °C), minimizing exposure to light and oxygen, and using antioxidants in your sample preparation workflow.

Q3: How can I improve the sensitivity of my HPLC-UV method for 4-CPHA?

A3: If you are limited to UV detection, pre-column derivatization can significantly enhance sensitivity.[1][9] A derivatizing agent that introduces a highly chromophoric or fluorophoric tag to the hydroxylamine group will amplify the signal. For example, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) have been used for the derivatization of hydroxylamine.[9]

Q4: What are the advantages of using electrochemical methods for 4-CPHA detection?

A4: Electrochemical methods, particularly differential pulse voltammetry (DPV) and square wave voltammetry (SWV), can offer high sensitivity, rapid analysis, and cost-effectiveness.[10][11] These techniques are based on the direct oxidation of the hydroxylamine group, providing a direct measure of the analyte.

Troubleshooting Guides

Section 1: Electrochemical Detection

Electrochemical sensors offer a promising avenue for the sensitive detection of 4-CPHA. However, issues such as electrode fouling and low signal-to-noise ratios can be encountered.

Problem 1: Low sensitivity and poor peak definition in voltammetric analysis.

  • Underlying Cause: The bare electrode surface may have slow electron transfer kinetics for the oxidation of 4-CPHA.

  • Solution:

    • Electrode Modification: Modify the working electrode with nanomaterials to enhance its electrocatalytic activity and surface area.[12][13][14] Common modifications include:

      • Carbon Nanotubes (CNTs) and Graphene: These materials provide a large surface area and excellent conductivity.[8]

      • Metal Nanoparticles (e.g., Au, Pt): Nanoparticles can catalyze the electrochemical reaction, leading to a lower oxidation potential and a higher peak current.[8][15]

      • Conducting Polymers: Polymers like polypyrrole can be electropolymerized onto the electrode surface to create a porous and conductive film that facilitates the detection of hydroxylamines.[16]

    • Optimize pH: The pH of the supporting electrolyte can significantly influence the electrochemical behavior of 4-CPHA. Systematically evaluate a range of pH values to find the optimal condition for a well-defined and sharp oxidation peak.

    • Advanced Voltammetric Techniques: Instead of cyclic voltammetry (CV) for quantification, use more sensitive techniques like DPV or SWV. These methods minimize the background current, resulting in a better signal-to-noise ratio.[10]

Problem 2: Rapid decrease in signal upon repeated measurements (electrode fouling).

  • Underlying Cause: The oxidation products of 4-CPHA can adsorb onto the electrode surface, forming an insulating layer that passivates the electrode.[6]

  • Solution:

    • Electrode Surface Renewal:

      • For solid electrodes like glassy carbon, mechanical polishing between measurements can restore the surface.

      • Electrochemical cleaning by applying a specific potential waveform can also be effective.

    • Anti-fouling Electrode Modifications: Incorporating materials that resist fouling, such as certain polymers or self-assembled monolayers, can provide a more stable response.

    • Pulsed Amperometric Detection (PAD): This technique, often used in chromatography, involves a repeating sequence of potentials for detection, cleaning, and reactivation of the electrode surface.

Experimental Workflow: Enhancing 4-CPHA Detection with a Modified Electrode

G cluster_prep Electrode Preparation cluster_analysis Electrochemical Analysis cluster_data Data Acquisition & Interpretation Prep Bare Electrode (e.g., GCE) Mod Surface Modification (e.g., Nanomaterial Coating) Prep->Mod Enhances Surface Area & Catalysis Sample 4-CPHA Sample in Supporting Electrolyte Mod->Sample Introduction of Modified Electrode Analysis Voltammetric Scan (e.g., DPV or SWV) Sample->Analysis Signal Peak Current Measurement Analysis->Signal Quant Quantification via Calibration Curve Signal->Quant Correlates to Concentration

Caption: Workflow for enhanced electrochemical detection of 4-CPHA.

Section 2: HPLC-Based Detection

HPLC is a powerful separation technique, but achieving the required sensitivity for trace-level analysis of 4-CPHA can be challenging.

Problem 1: Insufficient sensitivity with HPLC-UV detection.

  • Underlying Cause: 4-CPHA may have a low molar absorptivity at standard UV wavelengths.

  • Solution:

    • Pre-column Derivatization: React 4-CPHA with a labeling agent to attach a strongly UV-absorbing or fluorescent group.[9][17]

      • Derivatization Reagent Selection: Choose a reagent that reacts specifically and efficiently with the hydroxylamine functional group under mild conditions. Examples include benzoyl chloride derivatives or dansyl chloride.[1]

      • Optimization of Derivatization: Systematically optimize reaction parameters such as reagent concentration, pH, temperature, and reaction time to ensure complete derivatization.

    • Wavelength Optimization: After derivatization, determine the absorption maximum (λmax) of the derivative and set the UV detector to this wavelength to maximize the signal.

Problem 2: Co-elution of 4-CPHA with interfering peaks from the sample matrix.

  • Underlying Cause: The chromatographic conditions are not optimized for the specific sample matrix.

  • Solution:

    • Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering substances.

      • Solid-Phase Extraction (SPE): Use an SPE cartridge with a sorbent that retains the analyte of interest while allowing interfering components to pass through (or vice versa).

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract 4-CPHA from the sample matrix.

    • Chromatographic Optimization:

      • Column Selection: Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column instead of a standard C18) to alter the selectivity.[18]

      • Mobile Phase Modification: Adjust the mobile phase composition (e.g., organic modifier, pH, buffer concentration) to improve the resolution between 4-CPHA and the interfering peaks.

      • Gradient Elution: Develop a gradient elution program to better separate complex mixtures.

Protocol: Pre-column Derivatization for Enhanced HPLC-UV Detection of 4-CPHA (Hypothetical Example)

  • Sample Preparation:

    • Extract 4-CPHA from the biological matrix using a suitable method (e.g., LLE or SPE).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a small volume of a suitable buffer (e.g., borate buffer, pH 9).

    • Add an excess of the derivatizing agent (e.g., a solution of dansyl chloride in acetone).

    • Incubate the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes).

    • Quench the reaction by adding a suitable reagent (e.g., a primary amine solution).

  • HPLC Analysis:

    • Inject an aliquot of the derivatized sample into the HPLC system.

    • Use a C18 column with a gradient elution program of acetonitrile and water.

    • Set the UV detector to the λmax of the 4-CPHA derivative.

Data Summary

The following table provides a hypothetical comparison of detection limits for 4-CPHA using different analytical techniques, based on data for similar compounds.

Analytical TechniqueModification/DerivatizationTypical Limit of Detection (LOD)Reference for Similar Compounds
HPLC-UVNone10 - 100 ng/mL[7]
HPLC-UVPre-column Derivatization0.1 - 10 ng/mL[9][17]
LC-MS/MSNone0.01 - 1 ng/mL[19]
Voltammetry (DPV/SWV)Bare Electrode1 - 10 µM[6]
Voltammetry (DPV/SWV)Nanomaterial-Modified Electrode0.01 - 1 µM[8][15][16]

Note: These are estimated values and the actual LOD will depend on the specific instrumentation, experimental conditions, and sample matrix.[2][20][21][22]

Understanding Degradation Pathways

The stability of 4-CPHA is a critical factor. Phenylhydroxylamines can undergo various degradation reactions, including oxidation, disproportionation, and rearrangement.[3][4][23][24]

G CPHA 4-Chlorophenylhydroxylamine (4-CPHA) Nitroso 4-Chloronitrosobenzene CPHA->Nitroso Oxidation Aniline 4-Chloroaniline CPHA->Aniline Disproportionation Other Other Degradation Products CPHA->Other Rearrangement/ Further Reactions

Caption: Potential degradation pathways of 4-CPHA.

To minimize degradation:

  • pH Control: The stability of hydroxylamines can be pH-dependent. Buffering the sample may be necessary.

  • Antioxidants: The addition of antioxidants such as ascorbic acid or EDTA can help to prevent oxidative degradation.

  • Inert Atmosphere: Handling samples under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidation.

By understanding these principles and applying the troubleshooting strategies outlined in this guide, you will be well-equipped to develop and validate a sensitive and robust method for the detection of 4-chlorophenylhydroxylamine.

References

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
  • Lippi, G., Salvagno, G. L., & Guidi, G. C. (2020). Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review.
  • Nyokong, T. (2007). The electrochemical detection of 4-chlorophenol at gold electrodes modified with different phthalocyanines. Journal of Electroanalytical Chemistry, 600(2), 231-238.
  • Akgönüllü, S., & Denizli, A. (2023). Nanomaterial-Based Sensing Systems to Detect Neuropharmaceutical Compounds and Neurotransmitters. Sensors, 23(22), 9031.
  • Wang, L., et al. (2018). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 159, 394-409.
  • Lin, H. R., et al. (2005). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.
  • Gaudiano, M. C., et al. (2005). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 523-529.
  • Lu, S., et al. (2016). Voltammetric determination of 4-chlorophenol using multiwall carbon nanotube/gold nanoparticle nanocomposite modified glassy carbon electrodes. Analytical Methods, 8(2), 356-363.
  • Heli, H., & Jabbari, A. (2018). A Voltammetric Sensor for the Determination of Hydroxylamine Using a Polypyrrole Nanotubes-Modified Electrode. Chemosensors, 6(4), 58.
  • El-Gindy, A., et al. (2013). Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. Journal of the Association of Arab Universities for Basic and Applied Sciences, 13(1), 25-33.
  • Papoutsis, I., et al. (2012). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 1(1), 3-20.
  • Moloto, M. J., et al. (2019). Electrochemical detection of 4-chlorophenol on phthalocyanine-metal organic framework sensors. Electroanalysis, 31(10), 1957-1966.
  • Wang, J., et al. (2015). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Advances, 5(102), 84105-84113.
  • Akgönüllü, S., & Denizli, A. (2023). Nanomaterial-Based Sensing Systems to Detect Neuropharmaceutical Compounds and Neurotransmitters. Sensors, 23(22), 9031.
  • Kumar, A., et al. (2023). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Rasayan Journal of Chemistry, 16(2), 1234-1240.
  • Singh, S., et al. (2013). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Sciences, 75(6), 659.
  • Shi, P., et al. (2015). Application of Pd/Graphene Modified Electrode in the Detection of 4-Chlorophenol. Journal of Electrochemistry, 21(5), 488-495.
  • Li, Y., et al. (2023). Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. Analytical Chemistry, 95(46), 17005-17012.
  • Pistos, M., et al. (2022). Voltammetric Determination of Active Pharmaceutical Ingredients Using Screen-Printed Electrodes. Chemosensors, 10(3), 95.
  • Ismail, A. A. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica, 19(1), 33-44.
  • Benvidi, A., et al. (2021). Advanced Nanomaterials-Based Electrochemical Biosensors for Catecholamines Detection: Challenges and Trends. Chemosensors, 9(9), 241.
  • Lavagnini, I., & Magno, F. (2007). The Limit of Detection. LCGC North America, 25(7), 680-692.
  • Ismail, A. A. (2017). Interferences in Immunoassay.
  • Sharma, R., et al. (2022). Recent Advances in Nanomaterial-Based Biosensors for Pesticide Detection in Foods. Foods, 11(14), 2108.
  • Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science & Research, 23(4).
  • Miraldi, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 1-9.
  • Florida Department of Environmental Protection. (2004).
  • Tashakkorian, H., et al. (2022). Electrochemical sensor for determination of hydroxylamine using functionalized Fe3O4 nanoparticles and graphene oxide modified screen-printed electrode. Journal of Electrochemical Science and Engineering, 12(1), 71-79.
  • Tashakkorian, H., et al. (2021). Electrochemical sensor for determination of hydroxylamine using functionalized Fe3O4 nanoparticles and graphene oxide modified screen-printed electrode. Journal of Electrochemical Science and Engineering, 11(4), 245-253.
  • Nethercote, P., & Ermer, J. (2015). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • Thorne, N., et al. (2010). Interference and Artifacts in High-content Screening. Assay Guidance Manual.
  • Tufa, L. T., & Geto, A. (2022). Highly Specific Voltammetric Detection of Cephalexin in Tablet Formulations and Human Urine Samples Using a Poly(2,4,6-2-trinitrophenyl)amine-Modified Glassy Carbon Electrode. ACS Omega, 7(33), 29013-29026.
  • Kumar, T., et al. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.
  • Al-Gaashani, R., et al. (2021). Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. Chemosensors, 9(11), 320.
  • Sharma, P., et al. (2023). Nanomaterial-Based Electrochemical Sensors for the Detection of Pharmaceutical Drugs. Chemosensors, 11(8), 432.
  • Acworth, I. N., et al. (2023). Determination of Analytical Interferences for 4:2 Fluorotelomer Sulfonic Acid in Multiple Agricultural Matrices. Journal of Agricultural and Food Chemistry, 71(51), 20565-20573.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC-UV Method Validation for 4-Chlorophenylhydroxylamine

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodologies for the quantitative analysis of 4-Chlorophenylhydroxylamine. As a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodologies for the quantitative analysis of 4-Chlorophenylhydroxylamine. As a critical intermediate and potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods for 4-Chlorophenylhydroxylamine are paramount for ensuring drug safety and quality. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols.

Introduction: The Analytical Challenge of 4-Chlorophenylhydroxylamine

4-Chlorophenylhydroxylamine (4-CPHA) is a chemical intermediate that can also be a potential genotoxic impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, featuring a hydroxylamine group attached to a chlorophenyl ring, makes it susceptible to degradation, particularly oxidation. Therefore, a well-validated, stability-indicating analytical method is crucial for its accurate quantification in both bulk substances and final drug products.[2]

This guide will compare two tailored HPLC-UV approaches:

  • Method A: Rapid Isocratic RP-HPLC-UV Method: Designed for high-throughput analysis and routine quality control, prioritizing speed and efficiency.

  • Method B: Stability-Indicating Gradient RP-HPLC-UV Method: A more comprehensive approach designed to separate 4-CPHA from its potential degradation products, essential for stability studies and in-depth impurity profiling.[3]

The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a universally accepted framework for analytical procedure validation.[3][4]

Foundational Principles: Causality Behind Experimental Choices

The selection of an appropriate HPLC method is dictated by the intended application. For routine process monitoring, a rapid isocratic method may suffice. However, for release testing and stability studies, a method that can distinguish the analyte from its degradation products is mandatory.[5]

Stationary Phase Selection

For both methods, a reversed-phase (RP) C18 column is the logical starting point. The non-polar nature of the C18 stationary phase provides good retention for the moderately polar 4-CPHA. The choice between different C18 columns can influence selectivity, with variations in end-capping and silica purity affecting peak shape, especially for amine-containing compounds.[6]

Mobile Phase Considerations

The mobile phase composition is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is standard for reversed-phase chromatography.[4]

  • pH: The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds. For 4-CPHA, maintaining a slightly acidic pH (e.g., pH 3-4) can suppress the ionization of the hydroxylamine group, leading to better retention and sharper peaks.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff, which can lead to better efficiency and baseline stability.

UV Detection Wavelength

The selection of the detection wavelength is based on the UV absorbance spectrum of 4-Chlorophenylhydroxylamine. A wavelength of maximum absorbance (λmax) should be chosen to ensure high sensitivity. For aromatic amines, this is typically in the range of 220-260 nm. Preliminary scans of a 4-CPHA standard solution are essential to determine the optimal wavelength. For the purpose of this guide, a wavelength of 240 nm will be used as a representative value.

Method A: Rapid Isocratic RP-HPLC-UV Method

This method is designed for scenarios where a quick assessment of the 4-CPHA concentration is required, such as in-process control monitoring.

Proposed Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 240 nm
Run Time ~10 minutes
Rationale for Isocratic Elution

An isocratic mobile phase, where the composition remains constant throughout the run, allows for a simpler, faster, and more robust method. This approach is ideal when the sample matrix is relatively clean and the primary goal is to quantify the main peak without the need to resolve closely eluting impurities.

Method B: Stability-Indicating Gradient RP-HPLC-UV Method

This method is indispensable for stability testing, where the ability to separate the active ingredient from any degradation products is critical to ensure the safety and efficacy of the final product.[7]

Proposed Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.5)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection UV at 240 nm
Run Time 30 minutes
Rationale for Gradient Elution

A gradient elution, where the proportion of the strong organic solvent (acetonitrile) is increased over time, is necessary to elute more strongly retained compounds, such as potential degradation products. This approach provides the resolving power needed to separate peaks that might co-elute under isocratic conditions. A longer column is also employed to enhance the separation efficiency.

Comparative Validation Protocol

A robust validation protocol is essential to demonstrate that an analytical method is fit for its intended purpose. The following validation parameters, as stipulated by ICH Q2(R2) guidelines, must be assessed for both Method A and Method B.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Define Analytical Target Profile Opt Optimize Chromatographic Conditions Dev->Opt Specificity Specificity / Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: A typical workflow for HPLC method validation.

Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For a stability-indicating method like Method B, this is the most critical parameter.

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of 4-CPHA.

  • Forced Degradation (for Method B): Subject a solution of 4-CPHA to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.[8]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis of Stressed Samples: Analyze the stressed samples using Method B. The method is considered specific if the 4-CPHA peak is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can further confirm specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Experimental Protocol:

  • Prepare a stock solution of 4-CPHA in a suitable diluent (e.g., mobile phase).

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with known amounts of 4-CPHA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six replicate samples of 4-CPHA at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for both studies.

Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on Signal-to-Noise ratio):

  • Determine the concentration of 4-CPHA that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of dilute solutions.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Organic phase composition (± 2%)

  • Analyze a system suitability solution under each varied condition.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined acceptance criteria.

Comparison of Method Performance and Applications

FeatureMethod A (Isocratic)Method B (Gradient)
Primary Application High-throughput screening, in-process controlStability studies, impurity profiling, final product release
Speed Fast (~10 min)Slower (~30 min)
Complexity LowHigh
Resolving Power LowerHigher
Robustness Generally more robust due to simpler conditionsMore susceptible to variations in gradient delivery
Solvent Consumption Lower per runHigher per run
Validation Focus Primarily on speed, precision, and accuracyEmphasis on specificity and separation from degradants

graph TD {
subgraph Method_A [Isocratic RP-HPLC]
A1("High Throughput")
A2("Routine QC")
A3("Process Monitoring")
end
subgraph Method_B [Stability-Indicating Gradient RP-HPLC]
    B1("Stability Studies")
    B2("Impurity Profiling")
    B3("Final Release Testing")
end

Analyte("4-Chlorophenylhydroxylamine") --> Method_A
Analyte --> Method_B

}

Caption: Application comparison of the two proposed HPLC methods.

Conclusion: A Symbiotic Approach to Analytical Control

Neither Method A nor Method B is universally superior; their value is dictated by the analytical objective. The rapid isocratic method provides the efficiency required for routine monitoring, while the stability-indicating gradient method offers the specificity and resolving power necessary for comprehensive quality assessment and regulatory compliance.

By implementing both methodologies within a product's lifecycle, a robust analytical control strategy can be established. This dual-method approach ensures both the efficiency of manufacturing processes and the ultimate safety and stability of the final pharmaceutical product. The detailed validation protocols provided herein serve as a blueprint for establishing the suitability of these methods in a regulated laboratory environment, grounded in the principles of scientific integrity and regulatory expectations.

References

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—Critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Food and Drug Administration. (2015).
  • International Council for Harmonisation. (2023).
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][3]

  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. [Link][9]

  • NIH. (n.d.). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. [Link][7]

  • PubChem. (n.d.). 4-Chlorophenylhydroxylamine. [Link]

  • Rasayan Journal of Chemistry. (2023). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by RP-HPLC. [Link][1]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. [Link]

Sources

Comparative

A Comparative Guide to the Analysis of 4-Chlorophenylhydroxylamine: HPLC vs. GC-MS

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of process-related impurities is a cornerstone of ensuring pharmaceutical safety and quality. Among these, 4-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of process-related impurities is a cornerstone of ensuring pharmaceutical safety and quality. Among these, 4-Chlorophenylhydroxylamine, a potential genotoxic impurity (GTI), presents a significant analytical challenge due to its inherent chemical properties. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this critical analyte. We will delve into the causality behind experimental choices, present detailed methodologies, and offer field-proven insights to aid in selecting the most appropriate technique for your analytical needs.

The Analytical Challenge: Understanding 4-Chlorophenylhydroxylamine

4-Chlorophenylhydroxylamine is a polar and reactive molecule, characterized by its hydroxylamine functional group attached to a chlorophenyl ring. Its analysis is complicated by several factors:

  • Polarity and Low Volatility: The presence of the hydroxylamine group makes the molecule highly polar and non-volatile, posing a significant hurdle for direct analysis by Gas Chromatography.

  • Thermal Instability: N-arylhydroxylamines are known to be thermally labile.[1][2] High temperatures, such as those encountered in a standard GC inlet, can lead to degradation, making quantification unreliable.

  • Chemical Reactivity and Instability in Solution: Phenylhydroxylamines can undergo rearrangement in acidic conditions, a phenomenon known as the Bamberger rearrangement, to form aminophenols.[3][4][5] This necessitates careful control of sample preparation and storage conditions.

  • Lack of a Strong Chromophore: For HPLC with UV detection, the native molecule may not possess a sufficiently strong UV chromophore for the ultra-trace level detection required for genotoxic impurities.[6]

  • Genotoxic Potential: As a potential GTI, regulatory guidelines mandate control to very low levels (typically in the low ppm range), demanding highly sensitive and specific analytical methods.[7]

These challenges dictate that a direct injection approach is often not feasible. Instead, chemical derivatization becomes a critical step in the analytical workflow for both HPLC and GC-MS to enhance detectability and stability.[5]

High-Performance Liquid Chromatography (HPLC): A Robust Approach with Pre-Column Derivatization

HPLC is a versatile and widely used technique in pharmaceutical analysis, particularly for non-volatile and thermally unstable compounds.[8] For 4-Chlorophenylhydroxylamine, a pre-column derivatization strategy is the most effective approach to overcome its analytical challenges.

Principle and Rationale

The core principle involves reacting the 4-Chlorophenylhydroxylamine with a derivatizing agent to form a stable, highly UV-absorbent, and chromatographically well-behaved product. This not only enhances sensitivity but also improves selectivity and retention on common reversed-phase columns. A common reaction for hydroxylamines is condensation with an aldehyde to form a stable nitrone, or reaction with an acylating or fluorescent tagging agent.[6]

For this guide, we will focus on a validated approach analogous to the derivatization of hydroxylamine with benzaldehyde, a method proven to be specific, sensitive, and robust.[6]

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

This protocol is a representative method based on established procedures for hydroxylamine analysis.[6]

1. Sample Preparation and Derivatization:

  • Standard Solution Preparation: Accurately prepare a stock solution of 4-Chlorophenylhydroxylamine in a suitable solvent, such as a mixture of methanol and water. Due to potential instability, fresh preparation is recommended.

  • Derivatization Reagent: Prepare a solution of benzaldehyde in a suitable organic solvent (e.g., acetonitrile).

  • Reaction:

    • To a specific volume of the sample or standard solution, add a defined excess of the benzaldehyde solution and a suitable buffer to control the pH (e.g., a borate buffer).

    • Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for HPLC analysis.

2. HPLC-UV Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., YMC-Pack ODS-A, 150 x 4.6 mm, 5 µm)[6]
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M KH₂PO₄, pH 2.3)
Flow Rate 1.0 mL/min[6]
Column Temperature 40°C[6]
Detector UV/DAD at a wavelength optimized for the benzaldoxime derivative (e.g., 254 nm)[6]
Injection Volume 10-20 µL
Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard (4-Chlorophenylhydroxylamine) Derivatization Derivatization (e.g., 60°C, 30 min) Sample->Derivatization Reagent Derivatization Reagent (Benzaldehyde) Reagent->Derivatization Buffer Buffer Solution Buffer->Derivatization HPLC HPLC System (C18 Column) Derivatization->HPLC Inject Derivatized Sample UV_Detector UV/DAD Detector HPLC->UV_Detector Data Data Acquisition & Processing UV_Detector->Data

HPLC workflow with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS): Overcoming Volatility Issues through Derivatization

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and definitive identification through mass spectrometry.[4] However, for polar and thermally labile molecules like 4-Chlorophenylhydroxylamine, derivatization is not just an option but a necessity.

Principle and Rationale

The primary goal of derivatization for GC-MS is to increase the volatility and thermal stability of the analyte.[9] This is typically achieved by replacing the active hydrogens on the hydroxyl and amine groups with less polar, more stable moieties. Silylation is a widely used and effective technique for this purpose.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for converting hydroxyl and amine groups into their trimethylsilyl (TMS) derivatives.[10] These TMS-ethers/amines are significantly more volatile and thermally stable, allowing for successful elution from a GC column without degradation.

Experimental Protocol: GC-MS with Silylation

This protocol is a representative method based on standard silylation procedures for polar analytes.[10]

1. Sample Preparation and Derivatization:

  • Anhydrous Conditions: Silylation reactions are sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Therefore, samples and solvents must be anhydrous. This often involves an initial sample workup, such as liquid-liquid extraction into an organic solvent followed by drying with a desiccant like sodium sulfate.

  • Derivatization Reagent: Use a silylating reagent such as MSTFA, often with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity.

  • Reaction:

    • Evaporate the dried sample extract to dryness under a gentle stream of nitrogen.

    • Add the silylating reagent (e.g., MSTFA) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture in a sealed vial at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 1 hour) to drive the reaction to completion.

    • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Conditions:

ParameterRecommended Setting
GC Column Low-polarity column (e.g., 5% Phenyl Polysiloxane, DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless mode at a temperature optimized to prevent degradation (e.g., 250°C)
Oven Program A temperature gradient program, e.g., start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
MS Interface Temp 280°C
Ion Source Temp 230°C
MS Mode Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity
Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Organic Solvent Drying Drying Step (e.g., Na₂SO₄) Sample->Drying Evaporation Evaporation to Dryness Drying->Evaporation Silylation Silylation (MSTFA, 70°C, 1 hr) Evaporation->Silylation GCMS GC-MS System (DB-5ms Column) Silylation->GCMS Inject Silylated Sample MS_Detector Mass Spectrometer (EI, SIM Mode) GCMS->MS_Detector Data Data Acquisition & Processing MS_Detector->Data

GC-MS workflow with silylation derivatization.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of 4-Chlorophenylhydroxylamine depends on several factors, including the required sensitivity, available instrumentation, and the complexity of the sample matrix.

FeatureHPLC with Pre-Column DerivatizationGC-MS with DerivatizationRationale & Insights
Analyte Stability More Favorable. Analysis is performed at lower temperatures (e.g., 40°C column).[6]Higher Risk. Exposure to high temperatures in the injector (≥250°C) and column can lead to degradation, even after derivatization.[1]The thermal lability of N-arylhydroxylamines is a major concern. HPLC avoids the harsh temperature conditions of GC, minimizing the risk of on-column degradation and ensuring more accurate quantification.
Sensitivity (LOQ) Good to Excellent. LOQ in the low ppm range (e.g., ~1-10 ppm) is achievable with UV detection.[6] Can be improved with fluorescent derivatization or LC-MS.Potentially Higher. With MS in SIM mode, sub-ppm LOQs (e.g., <0.1 ppm) are often achievable.[8]For GTI analysis, achieving the lowest possible detection limits is crucial. While a well-developed HPLC-UV method can meet many requirements, GC-MS in SIM mode generally offers superior sensitivity. LC-MS/MS would be the ultimate choice for sensitivity in liquid chromatography.
Selectivity/Specificity Good. Chromatographic separation combined with a specific derivatization reaction provides good selectivity. Co-eluting impurities can interfere.Excellent. The combination of chromatographic retention time and a unique mass spectrum provides a very high degree of confidence in compound identification.Mass spectrometry is the gold standard for definitive identification. The structural information from the mass spectrum significantly reduces the risk of false positives from co-eluting matrix components, a potential issue with HPLC-UV.
Sample Preparation Simpler. Derivatization is often a one-step reaction in an aqueous/organic mixture.[6]More Complex. Requires anhydrous conditions, often involving extraction and evaporation steps before derivatization.[11]The need for strictly anhydrous conditions for silylation adds complexity and potential for analyte loss during the multi-step sample preparation for GC-MS. The HPLC derivatization is generally more straightforward and amenable to automation.
Robustness & Ease of Use High. HPLC methods are generally robust and widely used in QC labs. The derivatization reaction is stable.Moderate. Silylating reagents are moisture-sensitive. The GC inlet can be prone to contamination from complex matrices, requiring more frequent maintenance.HPLC is often considered a more "workhorse" technique in pharmaceutical QC environments due to its robustness. The sensitivity of silylation reagents to moisture can introduce variability in GC-MS results if not carefully controlled.
Throughput Moderate to High. Typical run times are in the range of 15-30 minutes.Moderate. Run times can be similar to HPLC, but the more complex sample preparation may limit overall throughput.While the instrumental analysis time may be comparable, the more involved sample preparation for GC-MS can make it the lower throughput option when considering the entire workflow from sample to result.

Conclusion and Recommendation

Both HPLC and GC-MS can be developed into validated methods for the trace-level analysis of 4-Chlorophenylhydroxylamine, provided that an appropriate derivatization strategy is employed.

HPLC with pre-column derivatization is recommended as the primary choice for routine quality control and release testing. The key advantages are the milder analytical conditions which preserve the integrity of the thermally labile analyte, the simpler and more robust sample preparation procedure, and its widespread availability in pharmaceutical laboratories. While standard UV detection may be sufficient, coupling the method with mass spectrometry (LC-MS/MS) would provide the ultimate in sensitivity and specificity, mitigating any concerns about co-eluting impurities.

GC-MS with derivatization serves as an excellent confirmatory technique. Its unparalleled specificity, stemming from the combination of retention time and mass spectral data, makes it ideal for structural elucidation and for orthogonal confirmation of results obtained by HPLC. While the higher risk of thermal degradation and the more complex sample preparation may make it less suitable for high-throughput routine analysis, its exceptional sensitivity can be invaluable when the lowest possible detection limits are required.

Ultimately, the selection of the analytical technique should be based on a risk assessment that considers the required sensitivity, the nature of the sample matrix, and the intended purpose of the analysis (e.g., routine QC vs. impurity identification). By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently develop and validate a method that ensures the safety and quality of their pharmaceutical products.

References

  • Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Retrieved from [Link]

  • Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research, 23(4). DOI: 10.34297/AJBSR.2024.23.003055. Retrieved from [Link]

  • ACS Publications. (n.d.). Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. Retrieved from [Link]

  • ResearchGate. (n.d.). Micro-calorimetric Study on the Thermal Stability of N, N-dimethylhydroxylamine in HNO3 Solution. Retrieved from [Link]

  • Klančar, U., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Molecules, 26(13), 4035. Retrieved from [Link]

  • PubMed. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Method for Determination of Nitrosamines by GC–MS. Retrieved from [Link]

  • Yeh, M. K., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11. Retrieved from [Link]

  • LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorophenylhydroxylamine. Retrieved from [Link]

  • YouTube. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • YouTube. (2019). Bamberger rearrangement: Basic concept and reaction mechanism. Retrieved from [Link]

  • Nature. (2024). Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines. Retrieved from [Link]

  • LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Retrieved from [Link]

  • IRIS. (n.d.). Kinetics of Bamberger rearrangement of N-phenylhydroxylamine in a reusable homogeneous system: CH3CN-H2O-CF3COOH. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines. Retrieved from [Link]

  • MDPI. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • Kyoto University Research Information Repository. (1952). The intramolecular rearrangement of β-phenylhydroxylamine to p-aminophenol under pressure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001954A - Method for preparing p-aminophenol from N-phenylhydroxylamine in pressurized CO2/H2O system.

Sources

Validation

A Comparative Analysis of the Reactivity of 4-Chlorophenylhydroxylamine and 4-Bromophenylhydroxylamine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and toxicology, the subtle yet significant differences in the reactivity of structurally similar molecules can have profound implications. This guide provides an in-depth, o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and toxicology, the subtle yet significant differences in the reactivity of structurally similar molecules can have profound implications. This guide provides an in-depth, objective comparison of the chemical and biological reactivity of two key arylhydroxylamine analogs: 4-chlorophenylhydroxylamine and 4-bromophenylhydroxylamine. By synthesizing established principles of physical organic chemistry with available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their work.

Introduction: The Significance of Arylhydroxylamines

Arylhydroxylamines are a class of organic compounds that serve as crucial intermediates in both synthetic chemistry and metabolic pathways. Their reactivity is of paramount importance as it governs their utility as precursors for more complex molecules and dictates their biological effects, including potential toxicity. The introduction of a halogen substituent at the para-position of the phenyl ring, as in 4-chlorophenylhydroxylamine and 4-bromophenylhydroxylamine, modulates the electron density of the aromatic system and, consequently, its chemical behavior. Understanding the nuanced differences imparted by a chlorine versus a bromine atom is essential for predicting reaction outcomes and biological activity.

Comparative Chemical Reactivity: An Electronically Governed Dichotomy

The reactivity of 4-chlorophenylhydroxylamine and 4-bromophenylhydroxylamine is fundamentally influenced by the electronic effects of the halogen substituent. These effects can be dissected into two opposing forces: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M).

Electronic Effects of Halogens:

Both chlorine and bromine are more electronegative than carbon, leading to a net withdrawal of electron density from the aromatic ring through the sigma bond (inductive effect).[1] However, they also possess lone pairs of electrons that can be delocalized into the pi-system of the benzene ring (resonance effect). For halogens, the inductive effect is generally considered to be stronger than the resonance effect, resulting in an overall deactivation of the ring towards electrophilic attack.[2]

The key to understanding the reactivity difference lies in the subtle balance of these two effects for chlorine versus bromine. Chlorine is more electronegative than bromine, exerting a stronger inductive pull.[3] Conversely, the smaller size of the chlorine 2p orbital allows for more effective overlap with the carbon 2p orbitals of the benzene ring, leading to a more pronounced resonance effect compared to the larger bromine 4p orbital.[4]

To quantify these electronic influences, we can turn to Hammett substituent constants (σ), which provide an empirical measure of the electronic effect of a substituent on the reactivity of a benzene ring.[5]

SubstituentHammett Constant (σp)
-Cl +0.23
-Br +0.23

Table 1: Hammett constants for para-chloro and para-bromo substituents.[5][6]

Interestingly, the standard Hammett σp constants for chlorine and bromine are nearly identical, suggesting a similar overall electron-withdrawing effect in the context of benzoic acid ionization, from which these constants are derived. However, for reactions where the transition state involves the development of a positive charge on the aromatic ring, the interplay of inductive and resonance effects can lead to observable differences in reactivity.

The Bamberger Rearrangement: A Case Study in Reactivity

A quintessential reaction of N-arylhydroxylamines is the acid-catalyzed Bamberger rearrangement, which yields p-aminophenols. Kinetic studies of this rearrangement have revealed that the reaction is accelerated by electron-donating groups on the phenyl ring, as indicated by a negative Hammett reaction constant (ρ) of -3.19.[7][8] This implies that a buildup of positive charge occurs in the transition state, which is stabilized by substituents that can donate electron density.

dot

Figure 1: Generalized mechanism of the Bamberger rearrangement.

Given the stronger resonance donation of chlorine compared to bromine, it is predicted that 4-chlorophenylhydroxylamine will undergo the Bamberger rearrangement at a slightly faster rate than 4-bromophenylhydroxylamine . The chlorine atom is better able to stabilize the electron-deficient transition state through its +M effect, despite its stronger -I effect.

Oxidation Reactions

The hydroxylamine functionality is susceptible to oxidation. While direct comparative kinetic data for the oxidation of 4-chlorophenylhydroxylamine and 4-bromophenylhydroxylamine is scarce, we can infer relative reactivities. Oxidation reactions often involve the abstraction of an electron or a hydrogen atom from the substrate. Since chlorine is more electron-withdrawing, it will render the nitrogen atom of 4-chlorophenylhydroxylamine more electron-deficient compared to the bromo-substituted analog. This increased electron deficiency would likely make the chloro-compound more resistant to oxidation. Therefore, it is anticipated that 4-bromophenylhydroxylamine would be more readily oxidized than 4-chlorophenylhydroxylamine .

Comparative Biological Reactivity: The Specter of Methemoglobinemia

A critical aspect of the reactivity of arylhydroxylamines lies in their toxicological profile, particularly their ability to induce methemoglobinemia. This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of transporting oxygen.[9] Phenylhydroxylamines are known metabolites of anilines and are potent inducers of methemoglobin formation.[10]

The mechanism of methemoglobin formation by phenylhydroxylamines involves a cyclic process where the hydroxylamine is oxidized to the nitrosobenzene, which is then reduced back to the hydroxylamine by hemoglobin, with the concomitant oxidation of hemoglobin to methemoglobin.

dot

Methemoglobin_Formation Arylhydroxylamine 4-Halo-phenylhydroxylamine Nitrosobenzene 4-Halo-nitrosobenzene Arylhydroxylamine->Nitrosobenzene Oxidation Nitrosobenzene->Arylhydroxylamine Reduction HbFe2 Hemoglobin (Fe²⁺) MetHbFe3 Methemoglobin (Fe³⁺) HbFe2->MetHbFe3 Oxidation

Figure 2: Cyclic mechanism of methemoglobin formation by arylhydroxylamines.

A comparative study on the toxicity of chloroaniline isomers in rats and mice found that p-chloroaniline is the most potent inducer of methemoglobin formation among the ortho, meta, and para isomers.[11] This suggests that the electronic properties and metabolic activation of the para-substituted compound are particularly conducive to this toxic effect.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and kinetic analysis of 4-halophenylhydroxylamines, based on established methodologies.

Synthesis of 4-Halophenylhydroxylamines

This protocol is adapted from the general procedure for the reduction of nitroarenes.

Materials:

  • 4-Halonitrobenzene (chloro or bromo)

  • Zinc dust

  • Ammonium chloride

  • Water

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-halonitrobenzene in a mixture of ethanol and water.

  • Add ammonium chloride to the solution.

  • Cool the mixture in an ice bath and add zinc dust portion-wise with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture to remove excess zinc and inorganic salts.

  • Extract the filtrate with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-halophenylhydroxylamine.

  • The product can be purified by recrystallization.

dot

Synthesis_Workflow Start 4-Halonitrobenzene Reduction Reduction with Zn/NH₄Cl Start->Reduction Workup Filtration and Extraction Reduction->Workup Purification Recrystallization Workup->Purification Product 4-Halophenylhydroxylamine Purification->Product

Sources

Comparative

Inhibitory effects of 4-Chlorophenylhydroxylamine versus other hydroxylamines on enzymes

An In-Depth Comparative Guide to the Enzyme Inhibitory Effects of 4-Chlorophenylhydroxylamine and Other Hydroxylamines Introduction Hydroxylamine derivatives, characterized by the -NHOH functional group, are a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Enzyme Inhibitory Effects of 4-Chlorophenylhydroxylamine and Other Hydroxylamines

Introduction

Hydroxylamine derivatives, characterized by the -NHOH functional group, are a versatile class of molecules with significant biological activities, making them valuable subjects of study in toxicology and pharmacology.[1] Their ability to engage in redox reactions, coordinate with metal ions, and form stable radicals underpins their diverse effects, including the inhibition of various enzymes. This guide provides a detailed comparative analysis of the enzyme inhibitory properties of 4-Chlorophenylhydroxylamine (4-Cl-PHA) against other notable hydroxylamines.

As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the mechanisms of action, comparative potencies, and the experimental methodologies required to assess these compounds. We will delve into the causality behind experimental choices and present data in a clear, comparative format to guide future research.

Mechanisms of Enzyme Inhibition by Hydroxylamines

Hydroxylamine derivatives can inhibit enzymes through several distinct mechanisms. Understanding these foundational pathways is critical for interpreting experimental data and predicting the biological effects of novel derivatives.

  • Competitive Inhibition : The inhibitor molecule structurally resembles the enzyme's natural substrate and competes for binding at the active site. This type of inhibition can be overcome by increasing the substrate concentration. Hydroxylamine itself has been shown to be a potent competitive inhibitor of alcohol dehydrogenase (ADH), where it competes with ethanol.[2] This mechanism increases the apparent Michaelis constant (Km) of the enzyme without affecting the maximum reaction velocity (Vmax).[3]

  • Non-competitive Inhibition : The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. In this case, Vmax is lowered, but Km remains unchanged.[3][4] L-3,4-Dihydroxyphenylalanine (L-DOPA) acts as a noncompetitive inhibitor of monoamine oxidase.[5]

  • Radical Scavenging and Redox Cycling : Many hydroxylamines are potent antioxidants or pro-oxidants.[6] Their ability to scavenge free radicals is a key mechanism for inhibiting enzymes that rely on radical-based catalysis, such as Ribonucleotide Reductase (RNR).[7][8] By quenching essential tyrosyl radicals, they halt the catalytic cycle. Conversely, redox cycling can generate reactive oxygen species (ROS), which can oxidatively damage proteins, leading to enzyme inactivation.[6]

  • Mechanism-Based Inhibition (Suicide Inhibition) : In this scenario, the enzyme metabolizes the hydroxylamine derivative, generating a highly reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[9] This is a common mechanism for the inhibition of Cytochrome P450 (CYP) enzymes.[9][10]

Below is a diagram illustrating the fundamental differences between competitive and non-competitive inhibition.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme (E) ES1 ES Complex (Active) E1->ES1 + S EI1 EI Complex (Inactive) E1->EI1 + I S1 Substrate (S) I1 Inhibitor (I) ES1->E1 P1 Product (P) ES1->P1 k_cat EI1->E1 E2 Enzyme (E) ES2 ES Complex (Active) E2->ES2 + S EI2 EI Complex (Inactive) E2->EI2 + I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 ESI2 ESI Complex (Inactive) ES2->ESI2 + I P2 Product (P) ES2->P2 k_cat EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2

Caption: Competitive vs. Non-competitive Inhibition Mechanisms.

Comparative Analysis of Enzyme Inhibition: 4-Chlorophenylhydroxylamine vs. Alternatives

The introduction of a chlorine atom to the phenylhydroxylamine scaffold significantly alters its electronic properties and, consequently, its interaction with enzyme targets. Here, we compare the inhibitory profile of 4-Cl-PHA with unsubstituted phenylhydroxylamine and other relevant hydroxylamine derivatives.

Target Enzyme: Cytochrome P450 (CYP) Family

CYP enzymes are a superfamily of heme-containing monooxygenases crucial for the metabolism of xenobiotics, including drugs and pollutants.[10] Many hydroxylamines, particularly secondary amine metabolites, are known to form metabolic-intermediate (MI) complexes with the ferrous heme iron of CYPs, leading to potent inhibition.[11]

CompoundTarget CYP Isoform(s)Potency (IC50)Mechanism of InhibitionReference
4-Chlorophenylhydroxylamine CYP2E1, CYP2A6, CYP2C19Data not widely availableLikely Mechanism-BasedImplied from general hydroxylamine behavior
Tranylcypromine Multiple CYP IsoformsVaries by isoformMechanism-Based[12]
Hydroxylamine-based EGFR Inhibitor (Compound 9) CYP2D6> 25 µM (Minimal Inhibition)Reversible[13]
Various Antifungals (e.g., Ketoconazole) CYP3A4Sub-micromolar rangePotent Inhibition[14]

Discussion: While specific IC50 values for 4-Chlorophenylhydroxylamine against individual CYP isoforms are not readily found in publicly available literature, its structural similarity to other aniline and hydroxylamine derivatives suggests it is a likely candidate for CYP inhibition. The chlorine substitution can enhance the lipophilicity, potentially increasing its affinity for the hydrophobic active sites of CYP enzymes. The primary mechanism is expected to be mechanism-based, where the hydroxylamine is oxidized by the CYP, leading to a reactive species that coordinates tightly with the heme iron, causing inactivation.[11]

In contrast, other compounds show varied effects. Tranylcypromine, a cyclopropylamine, is a known inactivator of multiple CYPs.[12] More complex drug molecules that incorporate a hydroxylamine moiety, such as the experimental EGFR inhibitor "compound 9," can be engineered to have minimal CYP inhibition, demonstrating that the broader molecular structure plays a critical role.[13]

Target Enzyme: Ribonucleotide Reductase (RNR)

RNR is essential for DNA synthesis and repair, making it a prime target for antibacterial and anticancer agents.[7][8] The enzyme's mechanism involves a critical tyrosyl free radical. Hydroxylamine derivatives can inhibit RNR by scavenging this radical.[7]

CompoundTarget OrganismPotency (Radical Scavenging IC50)NotesReference
Hydroxyurea Bacteria8.6 µMStandard RNR inhibitor[7]
N-benzylhydroxylamine analogue (Compound 12) Bacteria4.2 µMPotent radical scavenger[7]
N-benzylhydroxylamine analogue (Compound 17) Bacteria4.8 µMPotent radical scavenger[7]
4-Chlorophenylhydroxylamine N/AData not availableExpected to have radical scavenging activityGeneral principle

Discussion: The inhibitory activity of hydroxylamines against RNR is strongly correlated with their free radical scavenging (FRS) activity.[7] Compounds with N-benzyl and cyclic aliphatic groups have demonstrated potent FRS activity with IC50 values in the low micromolar range, comparable to or even exceeding that of the established RNR inhibitor hydroxyurea.[7] Although specific data for 4-Cl-PHA is lacking, the presence of the hydroxylamine group suggests it possesses radical scavenging capabilities. The electron-withdrawing nature of the chlorine atom might modulate this activity compared to unsubstituted phenylhydroxylamine, a hypothesis that warrants experimental verification.

Other Enzyme Targets
  • Cyclooxygenase (COX): COX enzymes are key to prostaglandin synthesis and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[15] Some NSAIDs, like ibuprofen, are synthesized using hydroxylamine in one of the steps, but the final drug does not contain the hydroxylamine moiety.[16] The direct inhibitory effects of compounds like 4-Cl-PHA on COX enzymes are not well-documented but represent a potential area for investigation.

  • Hemoglobin: Phenylhydroxylamines are known to induce methemoglobinemia by oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), which cannot bind oxygen.[17] This is less of an enzyme inhibition and more of a protein function disruption, but it is a critical toxicological endpoint for this class of compounds.[18]

Experimental Protocol: Assessing Enzyme Inhibition

To provide a self-validating and reproducible methodology, the following protocol outlines the steps for determining the IC50 value of an inhibitor against a model enzyme (e.g., a Cytochrome P450 isoform).

Objective: To determine the concentration of 4-Chlorophenylhydroxylamine required to inhibit 50% of the activity of a specific enzyme.

Materials:

  • Recombinant human enzyme (e.g., CYP3A4)

  • Enzyme-specific substrate and corresponding metabolite standard

  • Inhibitor stock solution (e.g., 10 mM 4-Cl-PHA in DMSO)

  • Phosphate buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • NADPH regenerating system (for CYPs)

  • 96-well microplates

  • LC-MS/MS system for metabolite quantification

Experimental Workflow Diagram:

G cluster_workflow IC50 Determination Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Dilutions) plate 2. Plate Incubation Mix Add Buffer, NADPH system, and Inhibitor/Vehicle prep->plate preincubate 3. Pre-incubation (5 min) Equilibrate enzyme with inhibitor plate->preincubate start_rxn 4. Initiate Reaction Add Substrate preincubate->start_rxn incubate 5. Main Incubation (e.g., 15 min at 37°C) start_rxn->incubate stop_rxn 6. Quench Reaction Add cold Acetonitrile with Internal Standard incubate->stop_rxn process 7. Process Sample Centrifuge to pellet protein stop_rxn->process analyze 8. LC-MS/MS Analysis Quantify metabolite formation process->analyze calculate 9. Data Analysis Plot % Inhibition vs. [Inhibitor] and calculate IC50 analyze->calculate

Caption: Workflow for an in vitro enzyme inhibition (IC50) assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Perform a serial dilution of the 4-Cl-PHA stock solution in the assay buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only). Causality: A wide concentration range is essential to capture the full dose-response curve and accurately determine the IC50.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, the NADPH regenerating system, and the appropriate concentration of the inhibitor or vehicle.

  • Pre-incubation: Add the enzyme solution to each well. Pre-incubate the plate for 5-10 minutes at 37°C. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for mechanism-based or slow-binding inhibitors.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

  • Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C. Causality: The incubation time must be within the linear range of the reaction, where product formation is proportional to time. This is determined in preliminary enzyme kinetic experiments.

  • Reaction Termination: Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard for analytical quantification.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the amount of metabolite formed in each well using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Conclusion and Future Perspectives

4-Chlorophenylhydroxylamine, as a representative of halogenated arylhydroxylamines, presents a distinct profile of enzyme inhibition. While it shares foundational inhibitory mechanisms with other hydroxylamines, such as the potential to inhibit metalloenzymes like CYPs and radical-dependent enzymes like RNR, its specific potency and selectivity are modulated by its chemical structure. The electron-withdrawing chlorine atom likely influences its redox potential and binding affinity, but a lack of direct comparative data highlights a significant knowledge gap.

For researchers in drug development, this guide underscores the dual nature of the hydroxylamine moiety: it can be a source of potent, targeted enzyme inhibition or a liability leading to off-target effects and toxicity (e.g., CYP inhibition, methemoglobinemia). Future studies should focus on direct, head-to-head comparisons of 4-Cl-PHA with other derivatives against a panel of key enzymes. Such quantitative structure-activity relationship (QSAR) studies would provide invaluable data for designing safer, more effective therapeutic agents and for accurately assessing the toxicological risk of environmental contaminants.

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Comparative

A Comparative Guide to the Metabolism of 4-Chlorophenylhydroxylamine and Aniline

Introduction In the realm of drug development and toxicology, a profound understanding of xenobiotic metabolism is paramount. The biotransformation of a compound dictates its pharmacokinetic profile, efficacy, and potent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug development and toxicology, a profound understanding of xenobiotic metabolism is paramount. The biotransformation of a compound dictates its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comparative analysis of the metabolism of two structurally related aromatic amines: 4-Chlorophenylhydroxylamine and aniline. While both share a core aniline structure, the presence of a chlorine atom in the para position of 4-Chlorophenylhydroxylamine introduces significant alterations to its metabolic fate and toxicological profile.

Aniline, a foundational aromatic amine, is a widely used industrial chemical and a structural motif present in numerous pharmaceuticals and dyes.[1] Its metabolism has been extensively studied, serving as a benchmark for understanding the biotransformation of aromatic amines. 4-Chlorophenylhydroxylamine, a metabolite of the herbicide 4-chloroaniline, presents a case study in how halogenation can dramatically influence metabolic pathways and toxic outcomes.[2] This guide will delve into the enzymatic processes governing the metabolism of these compounds, highlight the key differences in their metabolic profiles, and provide a detailed experimental protocol for their in vitro study.

Metabolic Pathways: A Tale of Two Amines

The metabolism of both aniline and 4-Chlorophenylhydroxylamine is primarily orchestrated by two key enzyme superfamilies: the Cytochrome P450 (CYP) monooxygenases and the Flavin-containing monooxygenases (FMOs).[3][4] These enzymes catalyze a range of oxidative reactions that ultimately lead to the formation of more polar, water-soluble metabolites that can be readily excreted.

Aniline Metabolism

The metabolism of aniline proceeds through two principal pathways: N-hydroxylation and aromatic hydroxylation.[5]

  • N-Hydroxylation: This pathway, catalyzed by both CYP and FMO enzymes, leads to the formation of N-phenylhydroxylamine.[6][7] This metabolite is of particular toxicological significance as it can undergo further oxidation to nitrosobenzene. Both N-phenylhydroxylamine and nitrosobenzene are potent methemoglobin-forming agents, leading to a condition where hemoglobin is unable to effectively transport oxygen.[5]

  • Aromatic Hydroxylation: Primarily mediated by CYP enzymes, this pathway involves the addition of a hydroxyl group to the aromatic ring.[3] The major metabolite of this pathway is p-aminophenol, with smaller amounts of o-aminophenol also being formed.[8] These hydroxylated metabolites can then undergo further conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their elimination.

The biodegradation of aniline can also involve oxidative deamination to catechol, which is then further metabolized to carbon dioxide.[9] Minor pathways include reversible acylation to acetanilide and formanilide.[9]

4-Chlorophenylhydroxylamine Metabolism

The presence of the chlorine atom on the aromatic ring significantly influences the metabolism of 4-Chlorophenylhydroxylamine. While it is itself a metabolite of 4-chloroaniline, it can undergo further biotransformation.

  • Oxidation: Similar to N-phenylhydroxylamine, 4-Chlorophenylhydroxylamine can be oxidized to 4-chloronitrosobenzene.[2] This metabolite is also a potent inducer of methemoglobinemia.[2]

  • Ring Hydroxylation: While less studied than for aniline, ring hydroxylation of the chlorinated aromatic ring can occur, leading to the formation of various chlorohydroxylated metabolites. For instance, the metabolism of 4-chloroaniline can result in the formation of 2-amino-5-chlorophenol.[2]

  • Acetylation: Acetylation is a significant metabolic pathway for 4-chloroaniline, leading to the formation of p-chloroacetanilide.[2] This pathway serves as a detoxification route.

The chlorine atom generally makes the aromatic ring more resistant to oxidative metabolism compared to the unsubstituted ring of aniline.[10] This can lead to a greater proportion of the dose being metabolized via N-hydroxylation, potentially increasing the risk of methemoglobinemia.

Comparative Analysis

The key distinction in the metabolism of these two compounds lies in the influence of the chlorine substituent. This halogen atom alters the electronic properties of the aromatic ring, thereby affecting the substrate specificity and catalytic activity of the metabolizing enzymes.

FeatureAniline4-Chlorophenylhydroxylamine
Primary Metabolic Pathways N-hydroxylation, Aromatic hydroxylationOxidation to nitroso-derivative, Ring hydroxylation
Key Metabolizing Enzymes CYPs (e.g., CYP2E1, CYP2B1, CYP2B2), FMOsCYPs, FMOs
Major Toxic Metabolite N-phenylhydroxylamine, Nitrosobenzene4-chloronitrosobenzene
Primary Toxic Effect MethemoglobinemiaMethemoglobinemia (often more potent)[2]
Detoxification Pathways Aromatic hydroxylation followed by conjugationAcetylation

Experimental Protocol: In Vitro Metabolism Study

This protocol outlines a general procedure for comparing the in vitro metabolism of 4-Chlorophenylhydroxylamine and aniline using liver microsomes, a common model system that contains a high concentration of CYP and FMO enzymes.[11]

Materials
  • Human liver microsomes (pooled, from a reputable supplier)

  • 4-Chlorophenylhydroxylamine

  • Aniline

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Reference standards for expected metabolites

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection[1][12]

Methodology
  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of 4-Chlorophenylhydroxylamine and aniline in a suitable solvent (e.g., methanol or DMSO) at a high concentration.

    • In a 96-well plate or microcentrifuge tubes, add phosphate buffer (pH 7.4).

    • Add the liver microsomes to the buffer to a final protein concentration of 0.5-1.0 mg/mL.

    • Add the substrate (4-Chlorophenylhydroxylamine or aniline) to the desired final concentration (e.g., 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to bind to the enzymes.

  • Initiation and Termination of the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and stop the enzymatic activity.

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vials for analysis.

  • Analytical Detection:

    • Analyze the samples by HPLC-UV or LC-MS/MS to separate and quantify the parent compound and its metabolites.[8][12]

    • Use the reference standards to identify and quantify the metabolites formed.

    • The rate of disappearance of the parent compound and the rate of formation of the metabolites can be calculated to determine the metabolic stability and pathway kinetics.

Self-Validating System

To ensure the integrity of the experimental results, several controls should be included:

  • No NADPH control: Incubations without the NADPH regenerating system will demonstrate that the observed metabolism is NADPH-dependent, a hallmark of CYP-mediated reactions.

  • No microsome control: Incubations without liver microsomes will control for any non-enzymatic degradation of the substrates.

  • Positive control: A compound with a known metabolic profile (e.g., testosterone for CYP3A4) should be included to verify the activity of the liver microsomes.

Visualizing the Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways of aniline and 4-Chlorophenylhydroxylamine.

Aniline_Metabolism Aniline Aniline N_Hydroxyphenylamine N-Phenylhydroxylamine Aniline->N_Hydroxyphenylamine CYP/FMO (N-Hydroxylation) p_Aminophenol p-Aminophenol Aniline->p_Aminophenol CYP (Aromatic Hydroxylation) o_Aminophenol o-Aminophenol Aniline->o_Aminophenol CYP (Aromatic Hydroxylation) Nitrosobenzene Nitrosobenzene N_Hydroxyphenylamine->Nitrosobenzene Oxidation Conjugates Conjugated Metabolites (Glucuronides, Sulfates) p_Aminophenol->Conjugates o_Aminophenol->Conjugates Chloroaniline_Metabolism Chloroaniline 4-Chloroaniline Chlorophenylhydroxylamine 4-Chlorophenylhydroxylamine Chloroaniline->Chlorophenylhydroxylamine CYP/FMO (N-Hydroxylation) Chloroaminophenol e.g., 2-Amino-5-chlorophenol Chloroaniline->Chloroaminophenol CYP (Aromatic Hydroxylation) Chloroacetanilide p-Chloroacetanilide Chloroaniline->Chloroacetanilide N-acetyltransferase Chloronitrosobenzene 4-Chloronitrosobenzene Chlorophenylhydroxylamine->Chloronitrosobenzene Oxidation

Caption: Metabolic pathways of 4-Chloroaniline leading to 4-Chlorophenylhydroxylamine and other metabolites.

Experimental Workflow

The following diagram outlines the key steps in the in vitro metabolism experiment.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis A Prepare Reagents: Buffer, Microsomes, Substrates, NADPH System B Combine Reagents (excluding NADPH) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C (Time Course) D->E F Terminate with Acetonitrile E->F G Centrifuge F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Interpretation I->J

Caption: Workflow for the in vitro metabolism study.

Conclusion

The comparative metabolism of 4-Chlorophenylhydroxylamine and aniline underscores the critical role that structural modifications, such as halogenation, play in determining the metabolic fate and toxicological properties of a compound. While both compounds can lead to methemoglobinemia through the formation of N-hydroxylated and nitroso metabolites, the presence of the chlorine atom in 4-Chlorophenylhydroxylamine can potentiate this toxicity. A thorough understanding of these metabolic pathways, facilitated by robust in vitro experimental models, is essential for the rational design of safer chemicals and pharmaceuticals and for accurate risk assessment.

References

  • Elucidating the co-metabolism mechanism of 4-chlorophenol and 4-chloroaniline degradation by Rhodococcus through genomics and transcriptomics - PubMed. (2025).
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  • Mechanisms and pathways of aniline elimination from aquatic environments - PMC - NIH. (n.d.).
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  • Aerobic versus anaerobic metabolism of halogenated anilines by aParacoccus sp - PubMed. (n.d.).
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  • Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - Frontiers. (2019).
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  • Aniline - Hazardous Substance Fact Sheet. (n.d.).
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Validation

A Senior Application Scientist's Guide to the Selective Electrochemical Detection of 4-Chlorophenylhydroxylamine

For: Researchers, scientists, and drug development professionals engaged in the analysis of aromatic amines and their metabolites. Foreword: Navigating the Analytical Frontier The sensitive and selective detection of 4-c...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of aromatic amines and their metabolites.

Foreword: Navigating the Analytical Frontier

The sensitive and selective detection of 4-chlorophenylhydroxylamine (4-CPHA) presents a significant analytical challenge. As a reactive metabolite of 4-chloroaniline, a compound of interest in pharmaceutical and environmental contexts, the ability to accurately quantify 4-CPHA is crucial for toxicological studies and drug development. While electrochemical sensors offer a promising avenue for rapid and cost-effective analysis, a review of the current scientific literature reveals a notable scarcity of dedicated sensors specifically designed and validated for 4-CPHA.

This guide, therefore, adopts a forward-looking, experience-driven perspective. Instead of a retrospective comparison of existing products, we will leverage established principles of electrochemistry and proven sensor design strategies for structurally analogous compounds. By understanding the electrochemical behavior of the arylhydroxylamine functional group and drawing parallels from sensors developed for related molecules such as 4-chloroaniline and hydroxylamine, we can construct a robust framework for the development and comparative evaluation of novel 4-CPHA selective sensors. This document is intended to serve as a comprehensive roadmap for researchers venturing into this niche yet important area of electroanalysis.

The Electrochemical Landscape of 4-Chlorophenylhydroxylamine

The foundation of any selective electrochemical sensor lies in a thorough understanding of the target analyte's redox behavior. While direct and extensive studies on 4-CPHA are limited, we can infer its electrochemical properties from the well-documented behavior of arylhydroxylamines and related substituted aromatic compounds.

The key to 4-CPHA's electrochemical activity is the hydroxylamine group attached to the chlorophenyl ring. Arylhydroxylamines are known to undergo oxidation at an electrode surface. The electrochemical oxidation of 4-chloroaniline, a related compound, proceeds via a one-electron transfer, suggesting a similar initial step for 4-CPHA. The hydroxylamine moiety is generally more easily oxidized than the corresponding amine. The electrochemical process for arylhydroxylamines typically involves the formation of a nitroso intermediate.

The expected primary oxidation reaction at a working electrode can be visualized as:

Electrochemical Oxidation of 4-CPHA CPHA 4-Chlorophenylhydroxylamine Intermediate Nitroso Intermediate CPHA->Intermediate - 2H+, - 2e- Electrode Working Electrode (+ Potential)

Caption: Proposed electrochemical oxidation of 4-CPHA.

This oxidation will produce a measurable current that, under optimized conditions, is directly proportional to the concentration of 4-CPHA in the sample. The specific potential at which this oxidation occurs will be influenced by the electrode material and the pH of the supporting electrolyte.

A Comparative Framework for Potential 4-CPHA Sensor Architectures

In the absence of commercially available or extensively researched 4-CPHA sensors, we propose a comparative analysis of promising sensor designs based on their success in detecting similar analytes. The ideal sensor should exhibit high sensitivity, a low limit of detection (LOD), a wide linear dynamic range, and, most critically, high selectivity.

Sensor PlatformBase ElectrodeKey Modification StrategyPrinciple of SelectivityAnticipated Advantages for 4-CPHA DetectionPotential Challenges
Nanomaterial-Enhanced Sensor Glassy Carbon (GCE) or Screen-Printed Carbon (SPCE)Graphene Oxide (GO) and/or Metal Nanoparticles (e.g., AuNPs, NiO NPs)Increased surface area and catalytic activity towards hydroxylamine oxidation.[1]High sensitivity due to enhanced electron transfer kinetics and signal amplification.Potential for interference from other easily oxidizable compounds.
Molecularly Imprinted Polymer (MIP) Sensor GCE or SPCEElectropolymerized polymer with 4-CPHA as a template molecule.Creation of specific recognition sites that sterically and chemically match the 4-CPHA molecule.High theoretical selectivity due to the tailored binding cavities.Template leakage, incomplete template removal, and potential for slow binding kinetics.
Polymer-Modified Sensor GCE or SPCEConductive polymers (e.g., polypyrrole, polyaniline).[2]The polymer film can preconcentrate the analyte at the electrode surface and may offer some selectivity based on electrostatic and hydrophobic interactions.Good stability and reproducibility of the modified surface.Lower selectivity compared to MIPs; potential for fouling of the polymer film.

Causality in Experimental Design: The "Why" Behind the "How"

A robust comparison of these potential sensor platforms necessitates a well-designed experimental workflow. Each step is not merely procedural but is grounded in electrochemical principles aimed at achieving a self-validating system.

Caption: A logical workflow for the development and validation of a 4-CPHA electrochemical sensor.

Rationale for Key Experimental Choices:

  • Electrode Pre-treatment: The initial state of the electrode surface is paramount for reproducible results. Polishing and electrochemical cleaning remove surface contaminants and create a consistent starting point for modification.

  • Surface Characterization: Techniques like Scanning Electron Microscopy (SEM) visually confirm the successful deposition and morphology of modifying materials. Cyclic Voltammetry (CV) with a standard redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) provides quantitative information on changes in the electrode's surface area and electron transfer properties after modification.

  • Parameter Optimization: The pH of the supporting electrolyte can significantly impact the oxidation potential and peak current of 4-CPHA due to proton involvement in the reaction mechanism. The scan rate in voltammetric techniques is optimized to achieve a well-defined peak with high sensitivity.

  • Interference Studies: This is the cornerstone of validating selectivity. Potential interferents should be chosen based on their structural similarity to 4-CPHA (e.g., 4-chloroaniline, phenol, aniline) and their likely presence in the intended sample matrix (e.g., ascorbic acid, uric acid in biological fluids).

Detailed Experimental Protocols: A Blueprint for Innovation

The following protocols are presented as adaptable templates for the fabrication and evaluation of the proposed sensor platforms.

Protocol 1: Fabrication of a Graphene Oxide-Gold Nanoparticle Modified Glassy Carbon Electrode (GO-AuNP/GCE)
  • GCE Pre-treatment:

    • Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Sonciate the polished electrode in deionized water, followed by ethanol, and then deionized water again for 2 minutes each to remove residual alumina.

    • Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable voltammogram is obtained.

  • Modification of the GCE:

    • Prepare a 1 mg/mL dispersion of graphene oxide (GO) in deionized water by sonicating for 1 hour.

    • Drop-cast 5 µL of the GO dispersion onto the pre-treated GCE surface and allow it to dry at room temperature.

    • Electrodeposit gold nanoparticles (AuNPs) onto the GO/GCE by immersing it in a 1 mM HAuCl₄ solution and applying a constant potential (e.g., -0.2 V) for a specified time (e.g., 60 s).

    • Rinse the modified electrode thoroughly with deionized water.

Protocol 2: Voltammetric Determination of 4-CPHA and Interference Studies
  • Electrochemical Measurement Setup:

    • Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Prepare a 0.1 M phosphate buffer solution (PBS) at a pH of 7.0 as the supporting electrolyte.

  • Voltammetric Analysis:

    • Record the differential pulse voltammogram (DPV) or square wave voltammogram (SWV) of the supporting electrolyte as a baseline.

    • Add a known concentration of 4-CPHA to the electrochemical cell and record the voltammogram. The oxidation peak current will be proportional to the concentration.

    • For calibration, add successive aliquots of a standard 4-CPHA solution and record the voltammogram after each addition.

  • Interference Study:

    • Record the voltammogram of a fixed concentration of 4-CPHA.

    • Introduce a potential interfering species (e.g., 4-chloroaniline, ascorbic acid) at a concentration 10 to 100 times higher than that of 4-CPHA.

    • Record the voltammogram again and compare the peak current of 4-CPHA. A change of less than ±5% is generally considered as non-interfering.

Concluding Remarks and Future Outlook

The development of a selective and sensitive electrochemical sensor for 4-chlorophenylhydroxylamine is an attainable goal, despite the current literature gap. By leveraging the robust and versatile platforms of nanomaterial-modified, MIP-based, and polymer-coated electrodes, researchers have a clear path forward. The key to success will lie in rigorous experimental design, with a particular emphasis on comprehensive interference studies to validate selectivity. As the demand for rapid and on-site monitoring of drug metabolites and environmental contaminants grows, the foundational work outlined in this guide will be instrumental in paving the way for novel and impactful sensing technologies.

References

  • Mohamadighader, N., Saraei, M., & Nematollahi, D. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Advances, 10(52), 31563–31569. [Link]

  • Tashakkorian, H., Aflatoonian, B., Mohammadzadeh Jahani, P., & Aflatoonian, M. R. (2021). Electrochemical sensor for determination of hydroxylamine using functionalized Fe3O4 nanoparticles and graphene oxide modified screen-printed electrode. Journal of Electrochemical Science and Engineering, 12(1), 71-79. [Link]

  • Al-Attas, A., Al-Hossainy, A. F., & El-Ries, M. A. (2021). A Voltammetric Sensor for the Determination of Hydroxylamine Using a Polypyrrole Nanotubes-Modified Electrode. Chemosensors, 9(9), 241. [Link]

  • Adarakatti, P. S., & Pandurangachar, M. (2023). Electroanalytical overview: the sensing of hydroxylamine. Analytical Methods, 15(25), 3169-3183. [Link]

  • Sternson, L. A. (1974). Electrochemical Determination of Arylhydroxylamines in Aqueous Solutions and Liver Microsomal Suspensions. Analytical Letters, 7(3), 183-193.
  • PubChem. (n.d.). 4-Chlorophenylhydroxylamine. Retrieved from [Link]

  • Moazampour, M., Tahernejad-Javazmi, F., Salimi-Amiri, M., Karimi-Maleh, H., & Hatami, M. (2014). Voltammetric determination of hydroxylamine in water and waste water samples using a NiO nanoparticle/new catechol derivative modified carbon paste electrode. Journal of the Serbian Chemical Society, 79(12), 1515-1526. [Link]

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Comparative

A Senior Application Scientist's Guide to the Derivatization of 4-Chlorophenylhydroxylamine for Enhanced Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the accurate quantification of reactive intermediates is paramount. 4-Chlorophenylhydr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the accurate quantification of reactive intermediates is paramount. 4-Chlorophenylhydroxylamine, a metabolite and potential impurity of various industrial chemicals and drug candidates, presents a significant analytical challenge due to its polarity and thermal lability. Direct chromatographic analysis of this compound often suffers from poor peak shape, low sensitivity, and on-column degradation, necessitating a robust derivatization strategy to enhance its detectability and stability.

This guide provides a comparative analysis of key derivatization agents for the analysis of 4-Chlorophenylhydroxylamine, offering insights into their reaction mechanisms, experimental protocols, and performance characteristics. As Senior Application Scientists, our goal is to not only present methods but to empower you with the scientific rationale to select and optimize the appropriate derivatization strategy for your specific analytical needs.

The Analytical Imperative for Derivatizing 4-Chlorophenylhydroxylamine

4-Chlorophenylhydroxylamine's inherent chemical properties make its direct analysis problematic. The presence of the polar hydroxylamine functional group leads to strong interactions with active sites on chromatographic columns, resulting in tailing peaks and poor resolution. Furthermore, its susceptibility to oxidation and thermal degradation can lead to inaccurate quantification.

Derivatization addresses these challenges by chemically modifying the hydroxylamine moiety to:

  • Increase Volatility and Thermal Stability: Essential for gas chromatography (GC) analysis, where the compound must be vaporized without decomposition.

  • Reduce Polarity: Minimizes interactions with the stationary phase in both GC and liquid chromatography (LC), leading to sharper, more symmetrical peaks.

  • Enhance Detector Response: Introduces a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or an electrophoric group for sensitive electron capture detection (ECD) or mass spectrometry (MS) analysis.

This guide will focus on two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. We will explore and compare silylation and acylation agents for GC-MS and chromophoric/fluorophoric tagging agents for HPLC.

Derivatization Strategies for GC-MS Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of 4-Chlorophenylhydroxylamine.

Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[1][2] BSTFA is a powerful silylating agent suitable for derivatizing both the hydroxyl and the amino protons of the hydroxylamine group.[3]

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the oxygen and nitrogen atoms of the hydroxylamine on the silicon atom of BSTFA, leading to the formation of a di-TMS derivative of 4-Chlorophenylhydroxylamine. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[4]

cluster_reactants Reactants cluster_products Products 4-CPHA 4-Chlorophenylhydroxylamine diTMS_CPHA di-TMS-4-Chlorophenylhydroxylamine 4-CPHA->diTMS_CPHA Silylation BSTFA BSTFA BSTFA->diTMS_CPHA Byproducts Byproducts BSTFA->Byproducts

Caption: Silylation of 4-Chlorophenylhydroxylamine with BSTFA.

Experimental Protocol: Silylation of 4-Chlorophenylhydroxylamine with BSTFA

  • Sample Preparation: Evaporate an aliquot of the sample extract containing 4-Chlorophenylhydroxylamine to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[5][6]

  • Derivatization: Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine) to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature and inject a 1 µL aliquot into the GC-MS system.

Acylation with Pentafluorobenzoyl Chloride (PFBCl)

Acylation involves the introduction of an acyl group, which can significantly improve the thermal stability and chromatographic properties of the analyte.[2] PFBCl is a highly effective acylating agent that introduces a pentafluorobenzoyl group, making the derivative amenable to sensitive detection by electron capture negative ion chemical ionization mass spectrometry (ECNICI-MS).[7]

Reaction Mechanism:

The hydroxyl and amino groups of 4-Chlorophenylhydroxylamine act as nucleophiles, attacking the electrophilic carbonyl carbon of PFBCl. This results in the formation of a di-pentafluorobenzoyl ester/amide derivative.

cluster_reactants Reactants cluster_products Products 4-CPHA 4-Chlorophenylhydroxylamine diPFB_CPHA di-PFB-4-Chlorophenylhydroxylamine 4-CPHA->diPFB_CPHA Acylation PFBCl Pentafluorobenzoyl Chloride PFBCl->diPFB_CPHA HCl HCl PFBCl->HCl

Caption: Acylation of 4-Chlorophenylhydroxylamine with PFBCl.

Experimental Protocol: Acylation of 4-Chlorophenylhydroxylamine with PFBCl

  • Sample Preparation: Evaporate the sample extract to dryness.

  • Derivatization: Add 50 µL of PFBCl solution (e.g., 10% in toluene) and 50 µL of a base catalyst (e.g., pyridine or triethylamine).

  • Reaction: Heat the mixture at 60°C for 45 minutes.[7]

  • Work-up: After cooling, add 100 µL of hexane and 100 µL of water. Vortex and centrifuge.

  • Analysis: Carefully transfer the upper organic layer to an autosampler vial and inject into the GC-MS.

Derivatization Strategies for HPLC Analysis

For HPLC analysis, the focus of derivatization shifts from increasing volatility to introducing a chromophore or fluorophore for enhanced detection.

Pre-column Derivatization with Benzaldehyde

This method is based on the reaction of hydroxylamine with an aldehyde to form a stable oxime derivative that possesses a UV chromophore.[8] This is a simple and robust method for the quantification of hydroxylamines in various matrices.

Reaction Mechanism:

The nitrogen atom of 4-Chlorophenylhydroxylamine attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the corresponding benzaldoxime derivative.

cluster_reactants Reactants cluster_products Products 4-CPHA 4-Chlorophenylhydroxylamine Oxime Benzaldoxime Derivative 4-CPHA->Oxime Condensation Water H₂O 4-CPHA->Water Benzaldehyde Benzaldehyde Benzaldehyde->Oxime Benzaldehyde->Water

Caption: Derivatization of 4-Chlorophenylhydroxylamine with Benzaldehyde.

Experimental Protocol: Derivatization with Benzaldehyde

  • Sample Preparation: Prepare the sample solution in a suitable solvent (e.g., a mixture of water and organic solvent).

  • Derivatization Reagent: Prepare a solution of benzaldehyde in a compatible solvent.

  • Reaction: Mix the sample solution with the benzaldehyde solution. The reaction is typically fast and can be performed at room temperature.[8] A reaction time of 30 minutes is often sufficient.[8]

  • Analysis: Directly inject an aliquot of the reaction mixture into the HPLC-UV system.

Pre-column Derivatization with Dansyl Chloride

Dansyl chloride is a classic derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to yield highly fluorescent derivatives.[9][10] This makes it an excellent choice for achieving low detection limits.

Reaction Mechanism:

The amino group of 4-Chlorophenylhydroxylamine reacts with dansyl chloride under basic conditions to form a stable sulfonamide linkage.

cluster_reactants Reactants cluster_products Products 4-CPHA 4-Chlorophenylhydroxylamine Dansyl_CPHA Dansyl-Derivative 4-CPHA->Dansyl_CPHA Dansylation DansylCl Dansyl Chloride DansylCl->Dansyl_CPHA HCl HCl DansylCl->HCl

Caption: Derivatization with Dansyl Chloride.

Experimental Protocol: Derivatization with Dansyl Chloride

  • Sample Preparation: Extract the analyte into a suitable solvent.

  • Derivatization: To the extract, add a borate buffer (pH ~9-10) and a solution of dansyl chloride in acetone.

  • Reaction: Incubate the mixture at a slightly elevated temperature (e.g., 40-60°C) for 30-60 minutes in the dark.[10]

  • Quenching: Add a small amount of a primary or secondary amine solution (e.g., proline) to react with the excess dansyl chloride.

  • Analysis: Inject the derivatized sample into the HPLC system with fluorescence detection.

Performance Comparison of Derivatization Agents

The selection of the most appropriate derivatization agent depends on the analytical instrumentation available, the required sensitivity, and the sample matrix.

Derivatization AgentAnalytical TechniqueKey AdvantagesPotential Considerations
BSTFA GC-MSForms stable and volatile derivatives; good for structural confirmation via MS fragmentation.Highly sensitive to moisture; excess reagent can sometimes interfere with chromatography.[11]
Pentafluorobenzoyl Chloride (PFBCl) GC-MS (ECNICI)Produces derivatives with excellent thermal stability; enables highly sensitive detection with ECNICI-MS.Derivatization reaction may require a work-up step to remove excess reagent and byproducts.
Benzaldehyde HPLC-UVSimple and rapid reaction at room temperature; stable derivative with good UV response.[8]Lower sensitivity compared to fluorescence-based methods.
Dansyl Chloride HPLC-Fluorescence/MSYields highly fluorescent derivatives for excellent sensitivity; well-established and reliable reagent.[9]Derivatization reaction is slower and may require heating; excess reagent needs to be quenched.[10]

Conclusion and Recommendations

The choice of derivatization agent for the analysis of 4-Chlorophenylhydroxylamine is a critical decision that directly impacts the quality and reliability of the analytical results.

  • For GC-MS analysis , BSTFA is a robust choice for routine analysis, providing good volatility and stable derivatives. For applications requiring the highest sensitivity, Pentafluorobenzoyl Chloride is the recommended agent, especially when coupled with an ECNICI-MS system.

  • For HPLC analysis , Benzaldehyde offers a simple, rapid, and cost-effective solution for routine UV-based quantification. When trace-level detection is required, Dansyl Chloride is the superior choice due to the high fluorescence quantum yield of its derivatives, enabling significantly lower limits of detection.

It is imperative to validate the chosen derivatization method for specificity, linearity, accuracy, and precision to ensure the generation of reliable and defensible data. The protocols and comparisons provided in this guide serve as a foundation for methods development and optimization in your laboratory.

References

  • American Journal of Biomedical Science and Research. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. [Link]

  • ResearchGate. (2003). Review: Derivatization in mass spectrometry—1. Silylation. [Link]

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed Central. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

  • Restek. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), Vial, 25 g. [Link]

  • RSC Publishing. (2015). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. [Link]

  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]

  • ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. [Link]

  • ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]

  • Bibel Info. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • ResearchGate. (2012). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. [Link]

  • MDPI. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]

  • PubMed. (1976). New Compounds: Synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine Hydrochloride. [Link]

  • MDPI. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • PubMed. (2012). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive. [Link]

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Validation

A Comparative Guide to the Relative Toxicity of Halogenated Phenylhydroxylamines for Drug Development Professionals

This guide provides an in-depth comparison of the relative toxicity of halogenated phenylhydroxylamines, crucial intermediates in drug metabolism and potent hematotoxins. Designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the relative toxicity of halogenated phenylhydroxylamines, crucial intermediates in drug metabolism and potent hematotoxins. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their structure-toxicity relationships, mechanisms of action, and the experimental methodologies required for their evaluation.

Introduction: The Significance of Halogenated Phenylhydroxylamines in Drug Development

Halogenated aromatic amines are prevalent structural motifs in a wide range of pharmaceuticals and agrochemicals. During metabolic processing in the body, these compounds can be N-hydroxylated to form halogenated phenylhydroxylamines. These metabolites are often more reactive and toxic than their parent amines, posing a significant challenge in drug development. Understanding the factors that govern their toxicity is paramount for designing safer chemical entities.

The primary toxicological concern associated with phenylhydroxylamines is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it incapable of transporting oxygen. This can lead to tissue hypoxia and, in severe cases, can be life-threatening.[1] Additionally, these compounds can contribute to hemolytic anemia and exhibit direct cytotoxicity.[2][3]

This guide will dissect the influence of halogen substitution (Fluorine, Chlorine, Bromine, and Iodine) on the toxicological profile of phenylhydroxylamines, providing a framework for predicting and assessing their potential risks.

The Pivotal Role of Structure in Determining Toxicity

The toxicity of halogenated phenylhydroxylamines is intricately linked to their chemical structure. The nature of the halogen substituent and its position on the phenyl ring significantly modulate the compound's reactivity and, consequently, its biological effects.

Electronic Effects of Halogen Substituents

Halogens exert a dual electronic effect: they are electronegative (inductive effect, -I) and have lone pairs of electrons that can be donated to the aromatic ring (resonance effect, +M). The interplay of these effects influences the electron density of the N-hydroxy group, which is central to the molecule's toxic mechanism.

  • Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density from the phenyl ring. This effect decreases down the group: F > Cl > Br > I. A stronger electron-withdrawing effect can increase the susceptibility of the nitrogen atom to oxidation, potentially leading to more potent methemoglobin inducers.

  • Resonance Effect (+M): The lone pairs on the halogens can be delocalized into the aromatic ring. This effect is most pronounced for fluorine due to better orbital overlap with carbon and decreases down the group: F > Cl > Br > I.

The overall electronic effect is a combination of these two opposing forces. For F, the -I effect dominates, making it a net electron-withdrawing group. For Cl, Br, and I, the -I effect still outweighs the +M effect, but to a lesser extent.

Positional Isomerism and Steric Effects

The position of the halogen on the phenyl ring (ortho, meta, or para) also plays a crucial role. For instance, studies on chloroanilines have shown that the para-isomer (p-chloroaniline) is the most hematotoxic, followed by the meta- and then the ortho-isomer.[4] This suggests that the position of the halogen can influence the metabolic activation and interaction with biological targets. Steric hindrance from ortho-substituents can also affect the ability of the N-hydroxy group to interact with the active site of enzymes or the heme iron.

Core Toxicological Mechanisms

The primary toxicological manifestations of halogenated phenylhydroxylamines are methemoglobinemia and hemolysis.

Methemoglobin Formation: A Redox Cycling Catastrophe

Phenylhydroxylamines are potent inducers of methemoglobin. This process involves a futile redox cycle within red blood cells, as illustrated below.

Methemoglobin_Formation PHA Phenylhydroxylamine (R-NHOH) NB Nitrosobenzene (R-NO) PHA->NB Oxidation PHA->NB HbFe2 Hemoglobin (Fe²⁺) NB->PHA Reduction NB->PHA MetHb Methemoglobin (Fe³⁺) Reductase NADPH-MetHb Reductase NB->Reductase HbFe2->MetHb Oxidation HbFe2->MetHb MetHb->HbFe2 Reduction MetHb->HbFe2 NADPH NADPH NADPH->Reductase NADP NADP⁺ Reductase->PHA e⁻ Reductase->NADP + H⁺

Figure 1: The catalytic cycle of methemoglobin formation by phenylhydroxylamines.

In this cycle, phenylhydroxylamine is oxidized to the corresponding nitrosobenzene, which in turn oxidizes the ferrous iron (Fe²⁺) of hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. The nitrosobenzene is then reduced back to phenylhydroxylamine by NADPH-dependent reductases within the erythrocyte, perpetuating the cycle and leading to a rapid accumulation of methemoglobin.[5]

Hemolytic Anemia

The oxidative stress generated during the redox cycling of phenylhydroxylamines can also damage the erythrocyte membrane, leading to hemolysis.[3] This destruction of red blood cells results in hemolytic anemia, further compromising oxygen delivery to tissues.

Comparative Toxicity: Insights from Halogenated Anilines

Direct comparative studies on the toxicity of the full series of halogenated phenylhydroxylamines (F, Cl, Br, I) are scarce in the published literature. However, valuable insights can be gleaned from studies on their parent compounds, the halogenated anilines. Since phenylhydroxylamines are the primary metabolites responsible for the hematotoxicity of anilines, the relative toxicity of the anilines can serve as a reasonable surrogate for predicting the relative toxicity of the corresponding phenylhydroxylamines.

CompoundRelative HematotoxicityNotes
p-Fluoroaniline Potentially the least toxic of the para-isomers.The strong electron-withdrawing nature of fluorine can influence metabolic pathways.
p-Chloroaniline Most toxic among the chloro-isomers.A potent inducer of methemoglobinemia.[4]
p-Bromoaniline Highly toxic.Known to cause methemoglobinemia.[6][7]
p-Iodoaniline Expected to be highly toxic.Bromo and iodo substitutions have been shown to enhance the nephrotoxic potential of aniline.[8]

Note: This table is a qualitative comparison based on available data for halogenated anilines. The general trend suggests that toxicity increases with the size and polarizability of the halogen atom (Cl < Br < I), although fluorine's high electronegativity can lead to unique metabolic fates. The position of the halogen is also a critical determinant, with para-substituted anilines generally exhibiting greater toxicity.[4] Studies on di- and tri-halogenated anilines indicate that increasing the number of halogen substituents can further enhance toxicity.[8]

Experimental Protocols for Assessing Toxicity

To rigorously evaluate the toxicity of halogenated phenylhydroxylamines, a battery of in vitro assays is essential. The following protocols provide a foundation for these investigations.

In Vitro Hemolysis Assay

This assay determines the concentration of a compound that causes 50% lysis of red blood cells (HC₅₀).

Methodology:

  • Preparation of Erythrocyte Suspension:

    • Obtain fresh whole blood (e.g., from a healthy donor) containing an anticoagulant.

    • Centrifuge the blood to pellet the red blood cells (RBCs).

    • Wash the RBC pellet three times with isotonic phosphate-buffered saline (PBS).

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation with Test Compounds:

    • Prepare serial dilutions of the halogenated phenylhydroxylamines in PBS.

    • In a 96-well plate, mix the RBC suspension with the test compound dilutions.

    • Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).

    • Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

  • Quantification of Hemolysis:

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

Hemolysis_Assay Blood Whole Blood RBC_Pellet RBC Pellet Blood->RBC_Pellet Centrifuge Washed_RBCs Washed RBCs RBC_Pellet->Washed_RBCs Wash x3 RBC_Suspension 2% RBC Suspension Washed_RBCs->RBC_Suspension Resuspend Incubation Incubation (37°C) RBC_Suspension->Incubation Test_Compounds Test Compounds (Serial Dilutions) Test_Compounds->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Absorbance Measure Absorbance (540 nm) Supernatant->Absorbance Calculation % Hemolysis Calculation Absorbance->Calculation

Figure 2: Workflow for the in vitro hemolysis assay.

In Vitro Methemoglobin Formation Assay

This assay quantifies the ability of a compound to induce methemoglobin formation in erythrocytes.

Methodology:

  • Preparation of Erythrocyte Suspension:

    • Prepare a washed RBC suspension as described in the hemolysis assay protocol.

  • Incubation with Test Compounds:

    • Incubate the RBC suspension with the test compounds at 37°C.

    • Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • Measurement of Methemoglobin:

    • Lyse the RBCs in the aliquots with a hypotonic solution.

    • Measure the absorbance of the lysate at multiple wavelengths using a CO-oximeter or a spectrophotometer to determine the percentage of methemoglobin.[9]

General Cytotoxicity Assays

Standard in vitro cytotoxicity assays can be used to assess the direct toxicity of halogenated phenylhydroxylamines on various cell types, such as hepatocytes (e.g., HepG2 cells), which are primary sites of drug metabolism.

  • Neutral Red Uptake (NRU) Assay: This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.[10][11]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from cells with damaged plasma membranes.[12][13]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Conclusion and Future Directions

The halogenation of phenylhydroxylamines significantly influences their toxic potential. While direct comparative data is limited, evidence from related halogenated anilines suggests a structure-toxicity relationship where toxicity is influenced by the nature and position of the halogen substituent. Generally, toxicity appears to increase down the halogen group (Cl < Br < I) and is often greatest for para-substituted isomers.

For drug development professionals, a thorough in vitro evaluation of the potential for N-hydroxylated metabolite formation and the subsequent hematotoxicity of these metabolites is critical. The experimental protocols outlined in this guide provide a robust framework for such assessments. Future research should focus on generating direct comparative toxicity data for a comprehensive series of halogenated phenylhydroxylamines to refine our understanding of their structure-toxicity relationships and to build more predictive in silico models.

References

  • Baumeister, T. U., Staudinger, M., Wirgenings, M., & Pohnert, G. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga.
  • National Toxicology Program. (1992). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 17, 1-D10.
  • Khan, M. F., Wu, X., & Ansari, G. A. (2000). Role of aniline metabolites in aniline-induced hemolytic anemia. Toxicological Sciences, 57(1), 146-152.
  • Fujita, Y., Oishi, A., & Ito, S. (2016). A novel quantitative hemolytic assay coupled with restriction fragment length polymorphisms analysis enabled early diagnosis of atypical hemolytic uremic syndrome and identified unique predisposing mutations in Japan. PloS one, 11(6), e0156906.
  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (1995). Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines. Toxicology letters, 80(1-3), 135-142.
  • Promega Corporation. (n.d.). CytoTox 96® Non-Radioactive Cytotoxicity Assay. Retrieved from [Link]

  • Rizk, M., Meledath, A., & Al-Abri, S. (2023). Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis. Journal of Medical Case Reports, 17(1), 478.
  • Zhang, X., Chen, Y., & Westerhoff, P. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(9), 5906-5916.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Nojiri, H., & Hishinuma, T. (2016). A Novel Quantitative Hemolytic Assay Coupled with Restriction Fragment Length Polymorphisms Analysis Enabled Early Diagnosis of Atypical Hemolytic Uremic Syndrome and Identified Unique Predisposing Mutations in Japan. PLOS ONE, 11(6), e0156906.
  • Haz-Map. (n.d.). Methemoglobinemia: Primary Industrial Chemicals and Non-Occupational Exposures. Retrieved from [Link]

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment.
  • Hong, S. K., Anestis, D. K., Henderson, T. T., & Rankin, G. O. (1995). In vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols. Toxicology letters, 81(2-3), 101-108.
  • Roy, K., & Roy, P. P. (2020). QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors. Chemosphere, 255, 126938.
  • Reddy, G. S. (2020).
  • Zhang, X., Chen, Y., & Westerhoff, P. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(9), 5906-5916.
  • Baumeister, T. U., Staudinger, M., Wirgenings, M., & Pohnert, G. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chlorophenylhydroxylamine

This guide provides essential, step-by-step procedures for the safe handling and disposal of 4-Chlorophenylhydroxylamine. Designed for researchers, scientists, and drug development professionals, this document synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 4-Chlorophenylhydroxylamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights to ensure laboratory safety and regulatory compliance. The causality behind each procedural choice is explained to build a framework of self-validating safety systems.

Hazard Identification and Risk Assessment

4-Chlorophenylhydroxylamine is a halogenated aromatic hydroxylamine derivative. Due to the absence of comprehensive, publicly available toxicity data for this specific compound, a conservative approach to handling and disposal is mandatory. The risk assessment is based on the known hazards of its structural analogues: hydroxylamine and 4-chloroaniline.

  • Hydroxylamine Derivatives: These compounds are known for their reactivity and potential instability.[1][2] Free hydroxylamine can be explosive when heated, and its decomposition can be accelerated by metal ions.[2][3]

  • Chlorinated Aromatic Compounds: Many chlorinated aromatic amines are toxic and pose a significant environmental hazard. 4-Chloroaniline, for instance, is toxic if swallowed, harmful in contact with skin, a suspected carcinogen, and very toxic to aquatic life with long-lasting effects.[4][5][6]

Given these properties, 4-Chlorophenylhydroxylamine must be treated as a hazardous substance with high acute toxicity, potential carcinogenicity, and significant environmental risk. It is classified as a halogenated organic waste .[7][8][9]

Table 1: Inferred Hazard Profile of 4-Chlorophenylhydroxylamine

Hazard CategoryDescriptionRationale & Authoritative Source
Acute Toxicity Potentially toxic if swallowed, inhaled, or in contact with skin.Based on the hazard profile of Hydroxylamine Hydrochloride and 4-Chloroaniline.
Skin/Eye Irritation Expected to be a skin and serious eye irritant.Common characteristic of aromatic amines and hydroxylamine salts.
Carcinogenicity Suspected of causing cancer.Based on the classification of related compounds like 4-Chloroaniline.
Reactivity/Stability Unstable, potentially explosive upon heating. Decomposition may be catalyzed by impurities.A known characteristic of hydroxylamine and its derivatives.[3]
Environmental Hazard Assumed to be toxic to aquatic life with long-lasting effects.A common feature of halogenated aromatic compounds.[4][5]

Immediate Safety & Handling Protocols

Before beginning any work that will generate 4-Chlorophenylhydroxylamine waste, ensure the following controls are in place. The primary directive is to minimize exposure and prevent environmental release.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

  • Gloves: Double gloving with chemical-resistant nitrile gloves is mandatory. Inspect gloves for any signs of degradation before use.[10]

  • Eye Protection: Chemical safety goggles combined with a face shield are required to protect against splashes.

  • Lab Coat: A flame-resistant lab coat must be worn to protect from splashes and contamination.[10]

  • Respiratory Protection: All handling of solid or solutions of 4-Chlorophenylhydroxylamine must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

Engineering Controls
  • Ventilation: All operations must be conducted in a chemical fume hood.[10]

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible within a 10-second travel distance from the work area.

Step-by-Step Disposal Procedure

The only acceptable disposal method for 4-Chlorophenylhydroxylamine in a standard laboratory setting is through a licensed hazardous waste management service. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash .[10][11][12] Chemical neutralization should not be attempted by untrained personnel due to the compound's inherent instability and the potential for generating equally or more hazardous byproducts.[3]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Waste Stream: 4-Chlorophenylhydroxylamine waste must be collected as Halogenated Organic Waste .[7][8][9]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers. Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[7][12]

Step 2: Waste Collection & Container Management
  • Select a Compatible Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., polyethylene). Ensure the container is in good condition.[8][11]

  • Collect All Contaminated Materials: Place all materials contaminated with 4-Chlorophenylhydroxylamine, including the pure compound, solutions, reaction mixtures, contaminated gloves, pipette tips, and weighing papers, into the designated hazardous waste container.[10][11]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of hazardous vapors.[7][12]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Affix a Hazardous Waste Label: As soon as you begin collecting waste, label the container with the words "Hazardous Waste".[7]

  • Identify Contents: Clearly write the full chemical name, "4-Chlorophenylhydroxylamine," and list any other solvents or reagents present in the container with their approximate concentrations or volumes.[9][10]

Step 4: Storage
  • Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[11]

  • Secondary Containment: The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Incompatible Materials: Store away from heat, sources of ignition, and incompatible materials such as strong acids, bases, and oxidizing agents.[1][11]

Step 5: Arrange for Professional Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup. Follow all institutional and local regulations for waste disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and your supervisor.

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood.

  • Containment: For liquid spills, use an inert, non-combustible absorbent material like sand, diatomite, or universal binders to contain the spill.[11]

  • Collection: Carefully collect the absorbed material and any solid powder using non-sparking tools. Place it into a clearly labeled, sealable container for hazardous waste disposal.[11]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent (e.g., methanol or ethanol), collecting all cleaning materials as hazardous waste.

Decontamination of Empty Containers

Empty containers that once held 4-Chlorophenylhydroxylamine must be properly decontaminated before disposal.[13]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent, such as methanol or ethanol.[10]

  • Collect Rinsate: Each rinse volume should be collected and disposed of as hazardous waste in your designated 4-Chlorophenylhydroxylamine waste container.[10]

  • Final Disposal: After triple rinsing and allowing the container to dry completely in a fume hood, deface the original label. The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, pending your institution's specific guidelines.[10][13]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper disposal of 4-Chlorophenylhydroxylamine.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (4-Chlorophenylhydroxylamine) ppe Wear Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) start->ppe spill Spill Occurs start->spill hood Work in Chemical Fume Hood ppe->hood waste_container Select Labeled, Compatible 'Halogenated Organic Waste' Container hood->waste_container collect Collect All Contaminated Materials (Solid, Liquid, Consumables) waste_container->collect seal Keep Container Tightly Sealed collect->seal store Store in Secure, Ventilated Satellite Accumulation Area seal->store containment Use Secondary Containment store->containment ehs Arrange Pickup by Licensed Hazardous Waste Service via EHS containment->ehs end Disposal Complete ehs->end contain_spill Contain with Inert Absorbent spill->contain_spill Evacuate & Alert collect_spill Collect Spill Debris into Hazardous Waste Container contain_spill->collect_spill collect_spill->seal

Caption: Workflow for the safe disposal of 4-Chlorophenylhydroxylamine.

References

  • Benchchem. (n.d.). Safe Disposal of O-(3,4-dichlorophenyl)hydroxylamine: A Step-by-Step Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste.
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Sources

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Route proposals generated from BenchChem retrosynthesis models.

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